(S)-3-(Methylsulfonyl)pyrrolidine hydrochloride
Description
Properties
IUPAC Name |
(3S)-3-methylsulfonylpyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S.ClH/c1-9(7,8)5-2-3-6-4-5;/h5-6H,2-4H2,1H3;1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCGEDCMPFJUSI-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)[C@H]1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of (S)-3-(Methylsulfonyl)pyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-(Methylsulfonyl)pyrrolidine hydrochloride is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery. Its unique structural features, combining a polar sulfonyl group with a basic pyrrolidine ring, make it a valuable building block for the synthesis of novel therapeutic agents. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in research and development. This guide provides a comprehensive overview of the known physical characteristics of this compound, alongside detailed protocols for the experimental determination of these properties, empowering researchers to conduct their own analyses with scientific rigor.
Chemical Identity and Molecular Structure
The foundational step in characterizing any chemical compound is to establish its precise chemical identity. This compound is defined by its specific molecular structure and stereochemistry.
| Identifier | Value | Source |
| Chemical Name | This compound | N/A |
| Synonyms | (3S)-3-(Methylsulfonyl)pyrrolidine hydrochloride | N/A |
| CAS Number | 1370363-22-3 (for the (S)-enantiomer hydrochloride) | N/A |
| Molecular Formula | C₅H₁₂ClNO₂S | [1][2] |
| Molecular Weight | 185.67 g/mol | [1][2] |
| Canonical SMILES | C--INVALID-LINK--(=O)C1CCNC1.Cl | N/A |
| InChI Key | LRCGEDCMPFJUSI-USHJBNIQNA-N | [3] |
The molecule consists of a five-membered saturated nitrogen-containing heterocycle, the pyrrolidine ring, substituted at the third position with a methylsulfonyl group. The "(S)" designation indicates the stereochemistry at the chiral center (the carbon atom to which the methylsulfonyl group is attached). The hydrochloride salt form is achieved by the protonation of the pyrrolidine nitrogen by hydrochloric acid. This salt formation significantly influences the compound's physical properties, particularly its solubility.[4]
Core Physical Properties
A compound's physical properties dictate its behavior in various experimental settings. The following table summarizes the known and anticipated physical properties of this compound.
| Property | Value/Description | Remarks |
| Appearance | White to light yellow solid/powder. | Based on supplier information. Visual inspection is the primary method of confirmation. |
| Melting Point | Data not available in the searched literature. Expected to be a relatively high-melting solid due to its ionic character. | Related pyrrolidine hydrochloride compounds exhibit melting points in the range of 100-110°C.[5] A definitive value should be determined experimentally. |
| Solubility | Expected to be highly soluble in water and polar protic solvents like methanol and ethanol. Limited solubility in non-polar organic solvents is anticipated. | The ionic nature of the hydrochloride salt enhances aqueous solubility.[4] Quantitative data is not readily available and should be determined experimentally. |
| Storage Conditions | Store in a cool, dry place. Recommended storage at 0-8 °C. | To maintain chemical stability and prevent degradation. |
Experimental Determination of Physical Properties
For a research scientist, the ability to independently verify or determine the physical properties of a compound is a crucial skill. The following sections provide detailed, field-proven protocols for the characterization of this compound.
Workflow for Physical Property Determination
Caption: Workflow for the physical characterization of the compound.
Melting Point Determination
Causality: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range (typically 0.5-1.5 °C) is characteristic of a pure crystalline solid, while impurities tend to depress and broaden the melting range.
Protocol: Capillary Melting Point Method
-
Sample Preparation:
-
Place a small amount of finely powdered this compound onto a clean, dry watch glass.
-
Take a glass capillary tube (sealed at one end) and tap the open end into the powder to pack a small amount of the sample into the sealed end. The sample height should be 2-3 mm.
-
-
Apparatus Setup:
-
Insert the capillary tube into the sample holder of a calibrated melting point apparatus.
-
Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.
-
-
Measurement:
-
Begin heating the apparatus at a rate of approximately 10-15 °C per minute for a preliminary, rapid determination of the approximate melting point.
-
Allow the apparatus to cool.
-
For an accurate measurement, begin heating again at a much slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).
-
-
Self-Validation:
-
Repeat the measurement at least two more times with fresh samples to ensure reproducibility.
-
A consistent and sharp melting range is a strong indicator of the sample's purity.
-
Solubility Assessment
Causality: Understanding the solubility of a compound in various solvents is critical for designing reaction conditions, preparing solutions for biological assays, and developing purification strategies. As a hydrochloride salt, high aqueous solubility is expected.
Protocol: Qualitative and Semi-Quantitative Solubility Determination
-
Solvent Selection:
-
Qualitative Assessment:
-
To a series of small, labeled test tubes, add approximately 1-2 mg of this compound.
-
Add 1 mL of each selected solvent to the respective test tubes.
-
Agitate the tubes (e.g., using a vortex mixer) for 30-60 seconds.
-
Visually inspect for dissolution. Classify as "soluble," "sparingly soluble," or "insoluble."
-
-
Semi-Quantitative Assessment (for soluble compounds):
-
If the compound dissolves in a given solvent, incrementally add more of the solid in pre-weighed portions (e.g., 5 mg at a time) to the 1 mL of solvent, agitating after each addition.
-
Continue until a saturated solution is formed (i.e., solid material remains undissolved after prolonged agitation).
-
Calculate the approximate solubility in mg/mL.
-
-
Self-Validation:
-
Perform the assessment at a controlled temperature (e.g., room temperature, 25 °C).
-
For key solvents, repeat the determination to ensure the results are consistent.
-
Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound, serving as a crucial tool for identity confirmation.
¹H NMR Spectroscopy
Causality: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule, allowing for the confirmation of the chemical structure.
Protocol: ¹H NMR Sample Preparation and Analysis
-
Sample Preparation:
-
Weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Deuterium Oxide (D₂O) or DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a clean NMR tube.
-
-
Instrumental Analysis:
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
-
Process the spectrum (phasing, baseline correction, and integration).
-
-
Data Interpretation:
-
The resulting spectrum should be consistent with the structure of this compound. Key expected signals would include:
-
A singlet corresponding to the methyl (CH₃) group of the methylsulfonyl moiety.
-
Multiplets corresponding to the methylene (CH₂) and methine (CH) protons of the pyrrolidine ring.
-
A broad signal for the amine proton (N-H), which may exchange with D₂O if used as the solvent.
-
-
-
Self-Validation:
-
The integration of the proton signals should correspond to the number of protons in each chemical environment.
-
The chemical shifts and coupling patterns should align with those reported for similar pyrrolidine structures.
-
FT-IR Spectroscopy
Causality: Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Protocol: KBr Pellet Method for FT-IR Analysis
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, FT-IR grade Potassium Bromide (KBr) in an agate mortar and pestle. The mixture should be a fine, homogeneous powder.
-
Transfer the powder to a pellet press die.
-
Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.
-
-
Instrumental Analysis:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the spectrum of the sample.
-
-
Data Interpretation:
-
The FT-IR spectrum will show absorption bands characteristic of the functional groups present in the molecule, including:
-
N-H stretching and bending vibrations from the protonated amine.
-
C-H stretching and bending vibrations from the alkyl groups.
-
Strong, characteristic S=O stretching vibrations from the sulfonyl group (typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹).
-
-
-
Self-Validation:
-
The presence of these characteristic peaks provides strong evidence for the compound's identity. The absence of significant unexpected peaks is an indicator of purity.
-
Safety and Handling
As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is of utmost importance. While a specific Safety Data Sheet (SDS) for this compound was not available in the conducted searches, the following guidelines are based on the known hazards of similar pyrrolidine derivatives and general laboratory best practices.
Hazard Identification (based on related compounds):
-
Acute Toxicity: May be harmful if swallowed or inhaled.[8]
-
Skin Corrosion/Irritation: May cause skin irritation.[9]
-
Eye Damage/Irritation: May cause serious eye irritation.[9]
-
Respiratory Irritation: May cause respiratory irritation.[5]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE):
-
Wear appropriate chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
-
Engineering Controls:
-
Handle in a well-ventilated area, preferably in a chemical fume hood, especially when dealing with the powdered form to avoid inhalation.
-
-
Hygiene Practices:
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
-
-
Spill Response:
-
In case of a spill, wear appropriate PPE, contain the spill, and clean up with an inert absorbent material. Dispose of waste in accordance with local regulations.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Logical Flow for Safe Handling
Caption: A logical workflow for the safe handling of chemical reagents.
Conclusion
This compound is a valuable chiral building block with physical properties that are crucial to its application in scientific research. While some of its properties are not yet extensively documented in publicly available literature, this guide provides a robust framework for its characterization. By following the detailed experimental protocols, researchers can confidently determine its melting point, solubility, and spectroscopic characteristics, ensuring the quality and integrity of their work. Adherence to the recommended safety and handling procedures is essential for a safe and productive laboratory environment.
References
- 1. Pyrrolidine, 3-(methylsulfonyl)-, hydrochloride (1:1) | 1215368-15-2 [chemicalbook.com]
- 2. (R)-3-(Methylsulfonyl)pyrrolidine hydrochloride | 1392745-31-1 [chemicalbook.com]
- 3. This compound(1407997-84-5) 1H NMR spectrum [chemicalbook.com]
- 4. Buy (S)-3-Methyl-pyrrolidine hydrochloride | 186597-29-5 [smolecule.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. dcfinechemicals.com [dcfinechemicals.com]
An In-depth Technical Guide to the Solubility Profile of (S)-3-(Methylsulfonyl)pyrrolidine Hydrochloride: From Theoretical Principles to Practical Applications in Drug Development
This guide provides a comprehensive technical overview of the solubility characteristics of (S)-3-(Methylsulfonyl)pyrrolidine hydrochloride, a compound of interest for researchers, scientists, and professionals in drug development. Recognizing the critical role of solubility in the pharmaceutical pipeline, this document moves beyond a simple data sheet to offer a foundational understanding of the principles governing this compound's solubility, detailed experimental protocols for its determination, and insights into the application of this data in advancing new chemical entities.
Introduction: The Significance of this compound and the Imperative of Solubility
This compound belongs to the pyrrolidine class of compounds, a versatile and frequently utilized scaffold in medicinal chemistry.[1][2] The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, offers a three-dimensional structure that allows for efficient exploration of pharmacophore space.[1][2] The inclusion of a pyrrolidine motif in a drug candidate can enhance aqueous solubility and improve other physicochemical properties.[3] The hydrochloride salt form of this compound is also intended to improve its solubility and stability.[4]
In the landscape of drug discovery and development, solubility is a paramount physical property that profoundly influences a drug's bioavailability, efficacy, and formulation.[5][6][7] Poor aqueous solubility is a major hurdle for many new chemical entities, often leading to inadequate absorption and diminished therapeutic effect.[6][7] Therefore, a thorough understanding and empirical determination of a compound's solubility profile early in the development process is not merely advantageous, but essential for mitigating risks and ensuring the progression of viable drug candidates.[5][8]
This guide will provide the necessary theoretical background and practical methodologies to comprehensively assess the solubility of this compound.
Physicochemical Drivers of Solubility for this compound
The molecular structure of this compound suggests a favorable solubility profile in polar solvents. The key contributing factors include:
-
The Pyrrolidine Ring: As a saturated heterocycle containing a nitrogen atom, the pyrrolidine moiety can participate in hydrogen bonding, which is conducive to solubility in aqueous media.[3]
-
The Methylsulfonyl Group: The sulfonyl group (-SO2-) is highly polar and capable of acting as a hydrogen bond acceptor, further enhancing the molecule's affinity for polar solvents.
-
The Hydrochloride Salt: The formation of a hydrochloride salt significantly increases the ionic character of the molecule. This ionic nature promotes dissociation in water, leading to enhanced aqueous solubility compared to the free base form.[4]
Based on these structural features, it is anticipated that this compound will exhibit good solubility in water and other polar protic solvents like methanol and ethanol, with limited solubility in non-polar organic solvents.[4]
Experimental Determination of Solubility: A Methodical Approach
A comprehensive understanding of a compound's solubility requires the determination of both its thermodynamic and kinetic solubility.
Thermodynamic (Equilibrium) Solubility
Thermodynamic solubility represents the true equilibrium saturation concentration of a compound in a solvent at a given temperature and pressure. The shake-flask method is the gold standard for determining this value.[7][9]
Experimental Protocol: Shake-Flask Method
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials containing various solvents of interest (e.g., water, phosphate-buffered saline (PBS) at different pH values, ethanol, methanol). The presence of undissolved solid is crucial to ensure equilibrium is reached from a state of supersaturation.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C to simulate room and physiological temperatures) for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. Alternatively, centrifuge the samples to facilitate separation.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Construct a calibration curve using standard solutions of known concentrations to determine the solubility of the compound in each solvent, typically expressed in mg/mL or µg/mL.
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility
Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock solution (typically DMSO) into an aqueous buffer. This is a high-throughput method often used in early drug discovery.[8][10]
Experimental Protocol: Nephelometric Kinetic Solubility Assay
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO in a microplate format.
-
Addition to Aqueous Buffer: Transfer a small volume of each DMSO solution to a corresponding well of a microplate containing the aqueous buffer of interest (e.g., PBS).
-
Precipitation Detection: Measure the light scattering of the solutions in each well using a microplate nephelometer. The point at which a significant increase in light scattering is observed indicates the onset of precipitation.[5]
-
Data Analysis: Plot the light scattering intensity against the compound concentration. The concentration at which the signal deviates from the baseline is determined as the kinetic solubility.
Caption: Workflow for Kinetic Solubility Determination.
Data Presentation and Interpretation
The solubility data for this compound should be summarized in a clear and concise table for easy comparison across different conditions.
| Solvent System | Temperature (°C) | Solubility Type | Solubility (mg/mL) |
| Water | 25 | Thermodynamic | Experimental Value |
| PBS (pH 7.4) | 37 | Thermodynamic | Experimental Value |
| Ethanol | 25 | Thermodynamic | Experimental Value |
| PBS (pH 7.4) | 25 | Kinetic | Experimental Value |
Interpretation of Results:
-
High aqueous solubility would be a favorable characteristic, suggesting good potential for oral absorption and formulation in aqueous vehicles.
-
pH-dependent solubility may indicate the pKa of the compound and is critical for understanding its behavior in different parts of the gastrointestinal tract.
-
A significant difference between thermodynamic and kinetic solubility can provide insights into the compound's supersaturation potential and crystallization kinetics.
Application in Drug Development
The solubility data for this compound is instrumental in several key areas of drug development:
-
Lead Optimization: Guiding medicinal chemists in designing analogs with improved solubility profiles.
-
Formulation Development: Selecting appropriate excipients and dosage forms to ensure adequate drug exposure.[8]
-
Biopharmaceutical Classification System (BCS): Classifying the drug candidate based on its solubility and permeability, which informs regulatory pathways.[10]
-
In Vivo Studies: Predicting the compound's absorption, distribution, metabolism, and excretion (ADME) properties.[8]
Conclusion
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ãWhitepaperãPyrrolidine Derivatives in Drug Discovery [promotion.pharmablock.com]
- 4. Buy (S)-3-Methyl-pyrrolidine hydrochloride | 186597-29-5 [smolecule.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmatutor.org [pharmatutor.org]
An In-depth Technical Guide to (S)-3-(Methylsulfonyl)pyrrolidine hydrochloride (CAS: 1215368-15-2)
A Keystone Chiral Building Block for Advanced Drug Discovery
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on (S)-3-(Methylsulfonyl)pyrrolidine hydrochloride. This document provides an in-depth exploration of its chemical significance, a proposed synthetic pathway with detailed experimental considerations, robust analytical characterization methods, and its strategic application in modern therapeutic design.
Introduction: The Strategic Value of a Chiral Sulfonylpyrrolidine Scaffold
In the landscape of medicinal chemistry, the pursuit of novel chemical entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is perpetual. Chiral building blocks are central to this endeavor, as stereochemistry is a critical determinant of a drug's interaction with its biological target.[1] The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a privileged scaffold in pharmaceutical science, appearing in numerous FDA-approved drugs.[2] Its non-planar, sp³-hybridized structure allows for a three-dimensional exploration of chemical space, which is often advantageous for achieving high-affinity binding to protein targets.[2]
This compound combines this valuable chiral pyrrolidine core with a methylsulfonyl group. The sulfonyl moiety is a powerful functional group in drug design, known for its ability to act as a hydrogen bond acceptor, enhance metabolic stability, and modulate the physicochemical properties of a molecule.[3] This unique combination of a stereochemically defined core and a functional sulfonyl group makes this compound a highly valuable intermediate for the synthesis of complex and innovative therapeutic agents.[3]
| Property | Value | Source(s) |
| CAS Number | 1215368-15-2 | [3] |
| Molecular Formula | C₅H₁₁NO₂S · HCl | [3] |
| Molecular Weight | 185.71 g/mol | [3] |
| Appearance | White to light yellow powder | [3] |
| Purity | ≥ 96% (by NMR) | [3] |
| Storage | Store at 0-8 °C | [3] |
Proposed Enantioselective Synthesis
Synthetic Pathway Overview
The proposed pathway involves three main stages:
-
Protection: N-protection of the pyrrolidine ring to prevent side reactions.
-
Sulfonylation and Substitution: Activation of the hydroxyl group followed by nucleophilic substitution with a methylsulfinate salt to introduce the methylsulfonyl group with stereochemical inversion.
-
Deprotection: Removal of the N-protecting group to yield the final hydrochloride salt.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Proposed)
Step 1: N-Boc Protection of (R)-3-Hydroxypyrrolidine
-
Rationale: The Boc (tert-butyloxycarbonyl) group is a standard protecting group for amines. It is stable to the conditions of the subsequent steps and can be readily removed under acidic conditions.
-
Procedure:
-
Dissolve (R)-3-hydroxypyrrolidine (1.0 eq) in dichloromethane (DCM, approx. 0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (Et₃N, 1.2 eq) to the solution.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield N-Boc-(R)-3-hydroxypyrrolidine.
-
Step 2: Mesylation and Nucleophilic Substitution
-
Rationale: The hydroxyl group is a poor leaving group. It is converted to a mesylate, which is an excellent leaving group for the subsequent SN2 reaction. The SN2 reaction with sodium methylsulfinate will proceed with inversion of configuration at the C3 position, converting the (R)-stereocenter to the desired (S)-stereocenter.
-
Procedure:
-
Dissolve N-Boc-(R)-3-hydroxypyrrolidine (1.0 eq) in DCM (approx. 0.5 M) and cool to 0 °C.
-
Add Et₃N (1.5 eq).
-
Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC for the formation of the mesylate.
-
Once the mesylation is complete, add sodium methylsulfinate (CH₃SO₂Na, 2.0 eq) and dimethylformamide (DMF, equal volume to DCM).
-
Heat the reaction mixture to 80 °C and stir for 16-24 hours.
-
Monitor the reaction by LC-MS for the formation of the desired product.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash extensively with water to remove DMF and salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield N-Boc-(S)-3-(methylsulfonyl)pyrrolidine.
-
Step 3: N-Boc Deprotection
-
Rationale: The final step is the removal of the Boc protecting group to liberate the free amine, which is then protonated to form the stable hydrochloride salt.
-
Procedure:
-
Dissolve N-Boc-(S)-3-(methylsulfonyl)pyrrolidine (1.0 eq) in a minimal amount of 1,4-dioxane.
-
Add a 4 M solution of HCl in 1,4-dioxane (5-10 eq) at room temperature.
-
Stir the mixture for 2-4 hours. A precipitate of the hydrochloride salt should form.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Filter the solid precipitate and wash with cold diethyl ether.
-
Dry the solid under vacuum to yield this compound as a white to off-white solid.
-
Analytical Characterization and Quality Control
A robust analytical workflow is essential to confirm the identity, purity, and stereochemical integrity of the final product.
Caption: Analytical workflow for quality control of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary technique for structural confirmation.
-
¹H NMR (Expected):
-
Methyl protons (CH₃-SO₂): A sharp singlet around 3.0 ppm.
-
Pyrrolidine ring protons: A series of complex multiplets between approximately 2.0 and 4.0 ppm. The proton at C3, adjacent to the sulfonyl group, is expected to be shifted downfield.
-
N-H protons: A broad signal, often downfield, which may exchange with D₂O.
-
-
¹³C NMR (Expected):
-
Methyl carbon (CH₃-SO₂): A signal around 40-45 ppm.
-
Pyrrolidine carbons: Signals in the range of 25-65 ppm. The C3 carbon will be significantly downfield due to the electron-withdrawing sulfonyl group.
-
Mass Spectrometry (MS)
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) is ideal.
-
Expected Result: In positive ion mode, the spectrum should show a prominent peak for the free base at [M+H]⁺, corresponding to a mass of approximately 150.06 m/z for C₅H₁₂NO₂S⁺.
High-Performance Liquid Chromatography (HPLC)
-
Purity Analysis: A reverse-phase HPLC method (e.g., C18 column) with a mobile phase of acetonitrile and water (with 0.1% formic acid or TFA) can be used to determine chemical purity.
-
Enantiomeric Purity: A chiral HPLC method is crucial to confirm the enantiomeric excess (e.e.). A column with a chiral stationary phase (e.g., Chiralpak) would be required. The method would need to be developed to achieve baseline separation of the (S) and (R) enantiomers.
Applications in Drug Development
The structural features of this compound make it a desirable building block for targeting a variety of biological systems.
-
Enzyme Inhibitors: The sulfonyl group can form strong hydrogen bonds with active site residues of enzymes.[4] This makes the scaffold suitable for designing inhibitors of kinases, proteases, and other enzyme classes.
-
GPCR Ligands: The chiral pyrrolidine core can provide the necessary three-dimensional orientation to fit into the binding pockets of G-protein coupled receptors.
-
Improving Physicochemical Properties: The introduction of this moiety can enhance aqueous solubility and metabolic stability, key attributes for successful drug candidates.[5] For instance, the replacement of a metabolically labile group with a methylsulfonyl group can prevent rapid clearance in vivo.
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is paramount. While a specific safety data sheet (SDS) for this compound is not widely available, best practices should be followed based on the known hazards of similar chemical classes (pyrrolidine hydrochlorides, sulfones).
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[6]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[4] Avoid contact with skin and eyes.[6] In case of contact, flush the affected area with copious amounts of water.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place.[3] The recommended storage temperature is 0-8 °C to ensure long-term stability.[3]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is a specialized chiral building block with significant potential in the field of drug discovery. Its unique combination of a stereochemically defined pyrrolidine ring and a functional methylsulfonyl group provides medicinal chemists with a versatile tool for creating novel therapeutic agents with improved properties. While detailed synthetic and analytical data in the public domain is sparse, this guide provides a scientifically grounded framework for its synthesis, characterization, and application, empowering researchers to leverage this valuable intermediate in their quest for the next generation of medicines.
References
- 1. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. fishersci.com [fishersci.com]
- 5. measure pyrrolidine by HPLC - Chromatography Forum [chromforum.org]
- 6. kishida.co.jp [kishida.co.jp]
An In-depth Technical Guide to (S)-3-(Methylsulfonyl)pyrrolidine Hydrochloride: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (S)-3-(methylsulfonyl)pyrrolidine hydrochloride, a chiral building block of significant interest in contemporary medicinal chemistry. We will delve into its molecular structure, physicochemical properties, synthesis, and characterization, with a particular focus on its application in the development of targeted therapeutics. This document is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel bioactive molecules.
Molecular Structure and Physicochemical Properties
This compound is a chiral pyrrolidine derivative distinguished by a methylsulfonyl group at the 3-position. The presence of the sulfone moiety, a strong hydrogen bond acceptor, significantly influences the molecule's polarity and solubility, making it a versatile intermediate in a variety of synthetic transformations.[1][2] The hydrochloride salt form enhances its stability and aqueous solubility, facilitating its use in various reaction conditions.
The key structural features include a five-membered saturated nitrogen-containing heterocycle, the pyrrolidine ring, which provides a three-dimensional scaffold valuable in exploring pharmacophore space.[3] The stereochemistry at the C3 position is fixed in the (S)-configuration, a crucial feature for enantioselective interactions with biological targets.
| Property | Value | Source |
| Molecular Formula | C₅H₁₂ClNO₂S | [4] |
| Molecular Weight | 185.67 g/mol | [4] |
| CAS Number | 1407997-84-5 | [4] |
| Appearance | White to off-white solid | N/A |
| InChI | InChI=1S/C5H11NO2S.ClH/c1-9(7,8)5-2-3-6-4-5;/h5-6H,2-4H2,1H3;1H/t5-;/m0/s1 | [4] |
| SMILES | C--INVALID-LINK--(=O)C1CCNC1.Cl | [4] |
Synthesis and Mechanistic Considerations
The synthesis of this compound is typically achieved from a readily available chiral precursor, such as (R)-3-hydroxypyrrolidine. The synthetic strategy involves the activation of the hydroxyl group and subsequent displacement with a methylsulfonyl synthon, or a two-step process involving the introduction of a methylthio group followed by oxidation.
A plausible and efficient synthetic route is outlined below. This approach leverages the stereochemical inversion at the C3 position, a common strategy in chiral synthesis to access the desired enantiomer from an available chiral pool starting material.
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical):
Step 1: Synthesis of (R)-1-Boc-3-(methylsulfonyloxy)pyrrolidine
-
To a solution of (R)-1-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq).
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate, which can be used in the next step without further purification.
Causality: The hydroxyl group is a poor leaving group. Mesylation converts it into a good leaving group, facilitating the subsequent nucleophilic substitution. Triethylamine acts as a base to neutralize the HCl generated during the reaction.
Step 2: Synthesis of (S)-1-Boc-3-(methylthio)pyrrolidine
-
Dissolve the crude (R)-1-Boc-3-(methylsulfonyloxy)pyrrolidine in a suitable polar aprotic solvent such as dimethylformamide (DMF).
-
Add sodium methanethiolate (1.5 eq) and heat the mixture to 60-80 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Causality: This is a classic SN2 reaction where the thiolate anion acts as a nucleophile, attacking the carbon bearing the mesylate group and leading to an inversion of stereochemistry from (R) to (S).
Step 3: Synthesis of (S)-1-Boc-3-(methylsulfonyl)pyrrolidine
-
Dissolve the (S)-1-Boc-3-(methylthio)pyrrolidine in a suitable solvent like DCM.
-
Cool the solution to 0 °C and add a solution of an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) or Oxone® (2.5 eq) portion-wise.
-
Stir the reaction at room temperature until the oxidation is complete (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate (for m-CPBA) or sodium bisulfite (for Oxone®).
-
Extract the product with DCM, wash with saturated sodium bicarbonate solution and brine, dry, and concentrate to obtain the sulfone.
Causality: The sulfide is oxidized to the corresponding sulfone. Using a stoichiometric amount of the oxidizing agent ensures the complete conversion to the sulfone.
Step 4: Synthesis of this compound
-
Dissolve the (S)-1-Boc-3-(methylsulfonyl)pyrrolidine in a minimal amount of a suitable solvent like 1,4-dioxane or ethyl acetate.
-
Add a solution of hydrochloric acid in dioxane (e.g., 4M) or bubble HCl gas through the solution.
-
Stir the mixture at room temperature for 2-4 hours.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with a non-polar solvent like diethyl ether, and dry under vacuum to obtain the final hydrochloride salt.
Causality: The tert-butoxycarbonyl (Boc) protecting group is labile under acidic conditions and is cleaved to reveal the free secondary amine, which is then protonated by HCl to form the stable hydrochloride salt.
Spectroscopic Characterization
While a definitive, publicly available, fully assigned high-resolution spectrum is not readily accessible, typical spectroscopic data for this compound can be inferred from the analysis of its structure and data for similar compounds.
¹H NMR (DMSO-d₆, 400 MHz) - Expected Chemical Shifts:
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH₂⁺ | 9.0-10.0 | br s | - |
| H3 | 3.8-4.0 | m | - |
| H2, H5 (axial & equatorial) | 3.2-3.6 | m | - |
| H4 (axial & equatorial) | 2.2-2.5 | m | - |
| SO₂CH₃ | 3.1-3.2 | s | - |
¹³C NMR (DMSO-d₆, 100 MHz) - Expected Chemical Shifts:
| Carbon | Chemical Shift (δ, ppm) |
| C3 | ~58-60 |
| C2, C5 | ~45-48 |
| C4 | ~28-30 |
| SO₂CH₃ | ~42-44 |
Note: These are predicted values and may vary depending on the solvent and experimental conditions. Researchers should acquire and interpret their own analytical data for confirmation.
Applications in Drug Discovery: A Case Study in Kinase Inhibition
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[5] The introduction of a methylsulfonyl group at the 3-position can enhance binding affinity to biological targets through hydrogen bonding interactions and improve pharmacokinetic properties.
A significant area of application for chiral pyrrolidine derivatives is in the development of protein kinase inhibitors.[6] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.
While a specific drug synthesized directly from this compound is not prominently featured in publicly available literature, a closely related analog, 3-(S)-thiomethyl pyrrolidine, has been instrumental in the development of potent and selective ERK inhibitors.[7] The extracellular signal-regulated kinases (ERK1 and ERK2) are key components of the MAPK/ERK pathway, which is frequently hyperactivated in human cancers.
Caption: Inhibition of the MAPK/ERK signaling pathway by ERK inhibitors.
The development of ERK inhibitors using 3-substituted pyrrolidines highlights the importance of this scaffold. The methylsulfonyl group in this compound serves as a bioisostere for the methylthio group, potentially offering advantages in terms of metabolic stability and polarity. This makes it a highly attractive building block for the synthesis of next-generation kinase inhibitors.
Conclusion
This compound is a valuable and versatile chiral building block for drug discovery and development. Its well-defined stereochemistry and the presence of the functional methylsulfonyl group provide a unique combination of properties that are highly sought after in the design of novel therapeutic agents, particularly in the realm of kinase inhibition. The synthetic routes to this compound are accessible, and its utility as a scaffold for creating molecules with enhanced biological activity and improved pharmacokinetic profiles is evident. As the demand for targeted and effective therapies continues to grow, the importance of key intermediates like this compound in the medicinal chemist's toolbox is undeniable.
References
- 1. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The history, mechanism, and perspectives of nirmatrelvir (PF-07321332): an orally bioavailable main protease inhibitor used in combination with ritonavir to reduce COVID-19-related hospitalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (S)-3-METHYL-PYRROLIDINE HYDROCHLORIDE (186597-29-5) 1H NMR [m.chemicalbook.com]
- 4. This compound(1407997-84-5) 1H NMR [m.chemicalbook.com]
- 5. Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchwith.stevens.edu [researchwith.stevens.edu]
An In-Depth Technical Guide to the Purity Analysis of (S)-3-(Methylsulfonyl)pyrrolidine Hydrochloride by Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the purity determination of (S)-3-(Methylsulfonyl)pyrrolidine hydrochloride using quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. As a primary analytical method, qNMR offers a direct and accurate means of quantification without the need for identical reference standards for each impurity.[1][2][3] This document delves into the theoretical underpinnings of qNMR, offers detailed, field-proven experimental protocols, and provides a logical guide to data analysis and interpretation. The methodologies described herein are designed to establish a self-validating system for ensuring the quality and regulatory compliance of this pharmaceutical intermediate.
Introduction: The Criticality of Purity in Pharmaceutical Development
This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of such intermediates is paramount, as impurities can carry through the synthetic route, potentially impacting the safety, efficacy, and stability of the final drug product.[4][5] Regulatory bodies, such as those guided by the International Council for Harmonisation (ICH), mandate stringent control over impurities, with defined thresholds for reporting, identification, and qualification.[4][5][6][7]
Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as an indispensable tool for pharmaceutical quality assessment.[8] It provides unequivocal structural identification and quantification of impurities, often without the need for their physical separation.[8][9] Quantitative ¹H NMR (qNMR) is particularly powerful, leveraging the direct proportionality between the NMR signal intensity and the number of atomic nuclei to determine the purity of a substance.[1][10] This guide will specifically address the application of qNMR for the comprehensive purity analysis of this compound.
The Foundational Principles of Quantitative NMR (qNMR)
The core principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[10] By co-dissolving a known mass of the analyte with a known mass of a certified reference material (internal standard) of known purity, the purity of the analyte can be determined with high accuracy and precision.[11][12]
The fundamental equation for calculating purity using an internal standard is as follows:
Where:
-
I : Integral of the signal
-
N : Number of protons giving rise to the signal
-
MW : Molecular weight
-
m : Mass
-
Purity : Purity of the standard
This direct measurement capability makes qNMR a primary ratio method, traceable to the International System of Units (SI), and increasingly recognized by regulatory authorities and pharmacopeias.[3][13][14]
Experimental Protocol: A Step-by-Step Guide
This section outlines a robust, step-by-step protocol for the purity analysis of this compound by ¹H qNMR.
Materials and Instrumentation
-
This compound: The analyte of interest.
-
Internal Standard: A certified reference material (CRM) with known purity. Maleic acid is a suitable choice as it is non-volatile, chemically inert, and has signals that do not overlap with the analyte.[13][15]
-
Deuterated Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to its ability to dissolve both the analyte and the internal standard.
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of delivering high-quality, reproducible pulses.
-
Analytical Balance: A calibrated balance with a readability of at least 0.01 mg.
-
NMR Tubes: High-precision 5 mm NMR tubes.
Sample Preparation: The Foundation of Accuracy
Accurate sample preparation is critical for reliable qNMR results.[16]
-
Weighing: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial. Record the exact mass.
-
Internal Standard Addition: Accurately weigh an appropriate amount of the internal standard (e.g., 5-10 mg of maleic acid) into the same vial. The molar ratio of the analyte to the standard should be close to 1:1 to ensure comparable signal intensities. Record the exact mass.
-
Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial. Ensure complete dissolution by gentle vortexing or sonication. A homogenous solution is essential for accurate quantification.[16][17]
-
Transfer: Carefully transfer the solution to a clean, high-precision NMR tube. The sample height should be appropriate for the spectrometer's probe (typically 4-5 cm).[12]
NMR Data Acquisition: Optimizing for Quantitation
To obtain accurate quantitative data, specific acquisition parameters must be optimized.[18]
| Parameter | Recommended Setting | Rationale |
| Pulse Angle | 90° | Ensures maximum signal intensity for all nuclei. |
| Relaxation Delay (d1) | > 5 x T₁ of the slowest relaxing proton | Crucial for ensuring complete relaxation of all protons between scans, which is essential for accurate integration. An initial T₁ inversion recovery experiment should be performed to determine the T₁ values for both the analyte and the internal standard. |
| Number of Scans (ns) | ≥ 16 | To achieve a sufficient signal-to-noise ratio (S/N > 250:1) for accurate integration.[18] |
| Acquisition Time (aq) | ≥ 3 seconds | To ensure high digital resolution for accurate peak integration. |
| Receiver Gain | Optimized to avoid signal clipping | Prevents distortion of the FID and ensures a linear detector response. |
| Spinning | Off | To avoid spinning sidebands which can interfere with integration.[18] |
Data Processing and Analysis
Proper data processing is as critical as data acquisition for accurate qNMR.[19][20][21][22]
-
Fourier Transformation: Apply an exponential window function with a line broadening of 0.3 Hz to improve the signal-to-noise ratio without significantly distorting the peak shape.
-
Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the entire spectrum.
-
Referencing: Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₅ at 2.50 ppm.
-
Integration: Carefully integrate the selected signals for both the analyte and the internal standard. The integration regions should encompass the entire peak, including any satellite peaks. For this compound, the singlet from the methylsulfonyl group is a good candidate for integration. For maleic acid, the singlet from the two vinyl protons is used.
Data Interpretation and Purity Calculation
Spectral Assignment
A representative ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show signals corresponding to the different protons in the molecule. Based on available spectral data, the approximate chemical shifts are:[23]
-
~3.0 ppm (s, 3H): Methyl group of the methylsulfonyl moiety.
-
~2.2 - 3.8 ppm (m, 7H): Pyrrolidine ring protons.
The internal standard, maleic acid, will show a characteristic singlet at approximately 6.28 ppm.
Purity Calculation
Using the integrated values and the masses of the analyte and internal standard, the purity of this compound can be calculated using the formula provided in Section 2.
Example Calculation:
| Compound | Mass (mg) | Signal Integral | Number of Protons (N) | Molecular Weight ( g/mol ) | Purity |
| This compound (Analyte) | 15.20 | 1.00 (Methyl signal) | 3 | 185.67 | To be calculated |
| Maleic Acid (Standard) | 8.50 | 0.95 (Vinyl signal) | 2 | 116.07 | 99.9% |
Identification and Quantification of Impurities
The qNMR spectrum should be carefully examined for any additional signals that do not belong to the analyte, the internal standard, or the solvent.[9][24][25] The identity of these impurities can often be inferred from their chemical shifts, coupling patterns, and knowledge of the synthetic process. The amount of each impurity can be quantified relative to the internal standard using the same qNMR principles.
Enantiomeric Purity Assessment
While standard ¹H NMR cannot distinguish between enantiomers, the enantiomeric purity of this compound can be determined by using a chiral solvating agent (CSA).[26][27][28][29] The CSA forms transient diastereomeric complexes with the enantiomers of the analyte, which have distinct NMR spectra.[27][30]
Protocol for Enantiomeric Purity by NMR
-
Prepare a sample of this compound as described in section 3.2, but without the internal standard.
-
Add a suitable chiral solvating agent, such as (R)-(-)-1,1'-Bi-2-naphthol, to the NMR tube.
-
Acquire a ¹H NMR spectrum.
-
The signals for the two enantiomers should be resolved, allowing for their direct integration and the calculation of the enantiomeric excess (ee).
Method Validation
To ensure the reliability of the qNMR method, it should be validated according to ICH guidelines.[31][32][33] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Quantification (LOQ) and Limit of Detection (LOD): The lowest amount of analyte that can be quantitatively determined and detected with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Visualization of Workflows
qNMR Experimental Workflow
Caption: Workflow for qNMR Purity Analysis.
Data Analysis Logic
Caption: Logical Flow of Data Analysis.
Conclusion
Quantitative NMR spectroscopy is a powerful and reliable technique for the purity assessment of this compound. Its direct quantification capabilities, coupled with its non-destructive nature, make it an invaluable tool in pharmaceutical development and quality control.[9][24] By following the detailed protocols and data analysis procedures outlined in this guide, researchers and scientists can confidently and accurately determine the purity of this important pharmaceutical intermediate, ensuring compliance with regulatory standards and contributing to the development of safe and effective medicines.
References
- 1. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 2. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 3. usp.org [usp.org]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. jpionline.org [jpionline.org]
- 6. benchchem.com [benchchem.com]
- 7. mca.gm [mca.gm]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. toref-standards.com [toref-standards.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance | NIST [nist.gov]
- 12. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 13. qNMR - BIPM [bipm.org]
- 14. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. organomation.com [organomation.com]
- 17. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 18. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 19. Optimization and automation of quantitative NMR data extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]
- 21. mathworks.com [mathworks.com]
- 22. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 23. This compound(1407997-84-5) 1H NMR spectrum [chemicalbook.com]
- 24. veeprho.com [veeprho.com]
- 25. Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - PMC [pmc.ncbi.nlm.nih.gov]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. arpi.unipi.it [arpi.unipi.it]
- 29. pubs.acs.org [pubs.acs.org]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Development and Validation of a Quantitative NMR Method for the D...: Ingenta Connect [ingentaconnect.com]
- 32. researchgate.net [researchgate.net]
- 33. Validation of a generic quantitative (1)H NMR method for natural products analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Safe Handling of (S)-3-(Methylsulfonyl)pyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for (S)-3-(Methylsulfonyl)pyrrolidine hydrochloride. As a Senior Application Scientist, the following information synthesizes technical data with practical, field-proven insights to ensure the safe and effective use of this compound in a laboratory setting. The protocols described herein are designed to be self-validating systems, grounded in authoritative sources to uphold the highest standards of scientific integrity.
Chemical and Physical Properties
This compound is a chiral pyrrolidine derivative containing a sulfonyl group. Its hydrochloride salt form generally enhances water solubility. While specific physical properties for this exact compound are not extensively published, data for related structures provide valuable context.
| Property | Data for Related Compounds | Source |
| Appearance | White to light yellow powder | [1] |
| Molecular Formula | C5H11NO2S·HCl | [1] |
| Molecular Weight | 185.71 g/mol | [1] |
| Solubility | Pyrrolidine is miscible with water and most organic solvents. | [2] |
| Storage Temperature | Store at 0-8 °C | [1] |
Hazard Identification and Toxicological Profile
Pyrrolidine Derivatives: The pyrrolidine ring is a common motif in many biologically active compounds and pharmaceuticals.[4][5] However, pyrrolidine itself is classified as a corrosive, flammable, and harmful substance.[6] Acute exposure can cause irritation to the skin, eyes, and respiratory tract, with higher concentrations potentially affecting the nervous system.[7] Some pyrrolidine derivatives have been shown to have high lipophilicity, allowing them to cross the blood-brain barrier, which can lead to central nervous system effects.[8][9]
Sulfonyl-Containing Compounds: Sulfonyl groups are generally stable but can exhibit reactivity under certain conditions.[8] Some sulfonyl compounds can be irritating or corrosive upon contact.[10] During combustion, they may release toxic oxides of sulfur and nitrogen.
Hazard Summary for this compound (Anticipated): Based on its structure, the primary hazards are expected to be:
-
Skin and Eye Irritation: Potential for irritation or serious eye damage upon contact.
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.
-
Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in addition to goggles when there is a risk of splashing.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Inspect gloves for any signs of degradation or perforation before each use.
-
Skin and Body Protection: A lab coat should be worn at all times. For procedures with a higher risk of splashes, a chemically resistant apron is recommended.
-
Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator may be necessary.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Reactions of Sulfonyl Chlorides and Unsaturated Compounds [manu56.magtech.com.cn]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nj.gov [nj.gov]
- 8. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 9. researchgate.net [researchgate.net]
- 10. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
The Pyrrolidine Scaffold: From Nature's Alkaloids to Modern Pharmaceuticals and Catalysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, stands as a cornerstone in the landscape of organic chemistry and drug discovery. Its unique structural and electronic properties, including its non-planar conformation and the basicity of the nitrogen atom, have made it a privileged scaffold in a vast array of biologically active natural products and synthetic pharmaceuticals. This guide provides a comprehensive exploration of the discovery and history of pyrrolidine-based compounds, tracing their journey from their initial isolation from natural sources to their current pivotal role in medicinal chemistry and asymmetric catalysis. We will delve into the seminal discoveries of key pyrrolidine alkaloids, the evolution of synthetic methodologies for constructing this versatile ring system, the rise of proline and its derivatives as powerful organocatalysts, and the successful application of the pyrrolidine motif in the development of blockbuster drugs. Through detailed experimental protocols, comparative data analysis, and mechanistic visualizations, this guide aims to equip researchers and drug development professionals with a deep understanding of the enduring significance of the pyrrolidine core.
The Dawn of Pyrrolidine Chemistry: Nature's Blueprint
The story of pyrrolidine chemistry begins not in the laboratory, but in the rich tapestry of the natural world. For centuries, civilizations have utilized plants for medicinal and ritualistic purposes, unknowingly harnessing the power of complex molecules, many of which contain the pyrrolidine ring. The formal discovery and characterization of these compounds in the 19th and early 20th centuries laid the foundation for modern medicinal chemistry.
Nicotine: The Stimulant Alkaloid of Tobacco
One of the most well-known and historically significant pyrrolidine alkaloids is nicotine. Its journey from a component of the tobacco plant to a well-defined chemical entity marks a pivotal moment in the history of organic chemistry.
-
Isolation and Structural Elucidation: Nicotine was first isolated from tobacco leaves in 1828 by German chemists Wilhelm Heinrich Posselt and Karl Ludwig Reimann.[1] However, its correct molecular formula, C₁₀H₁₄N₂, was not determined until 1843 by Louis-Henri-Frédéric Melsens.[1] The intricate task of elucidating its structure, a bicyclic compound featuring a pyridine and a N-methylpyrrolidine ring, was accomplished by Adolf Pinner and Richard Wolffenstein in 1893.[2]
-
The First Synthesis: A Landmark Achievement: The definitive proof of nicotine's structure came with its first total synthesis by Amé Pictet and A. Rotschy in 1904.[3][4] This multi-step synthesis was a landmark achievement of its time, solidifying the proposed structure and showcasing the growing power of synthetic organic chemistry.
The Tropane Alkaloids: Atropine and its Congeners
The Solanaceae family of plants, commonly known as nightshades, has a long and storied history in medicine and toxicology. These plants are a rich source of tropane alkaloids, which feature a bicyclic structure containing a pyrrolidine ring.
-
Atropine: From Deadly Nightshade to Modern Medicine: Atropine, a racemic mixture of (-)-hyoscyamine and (+)-hyoscyamine, is famously found in the deadly nightshade plant (Atropa belladonna). Its mydriatic (pupil-dilating) effects were known and utilized for cosmetic purposes for centuries.[5] The pure form of atropine was first isolated by the German pharmacist Heinrich F. G. Mein in 1831.[6] The elucidation of its complex structure, an ester of tropine and tropic acid, was a significant challenge for chemists of the era.
-
Willstätter's Synthesis of Tropinone and Atropine: The German chemist Richard Willstätter, a Nobel laureate, made monumental contributions to the understanding of tropane alkaloids. In 1901, he reported the first synthesis of atropine, a culmination of his extensive work on the degradation and structural elucidation of these molecules.[7][8] A key intermediate in his synthesis was tropinone, the ketone precursor to tropine. Willstätter's initial synthesis of tropinone was a lengthy 15-step process with a very low overall yield.[6]
Other Notable Natural Pyrrolidines: Hygrine and Cuscohygrine
The coca plant (Erythroxylum coca), renowned for its most famous alkaloid, cocaine, also produces other pyrrolidine-containing compounds, namely hygrine and cuscohygrine. These simpler alkaloids are biosynthetically related to the more complex tropane alkaloids. Their discovery further highlighted the prevalence and importance of the pyrrolidine motif in natural product chemistry.
The Rise of Synthetic Pyrrolidines: Building on Nature's Foundation
The isolation and structural elucidation of natural pyrrolidine alkaloids spurred a wave of research aimed at developing synthetic methods to construct this valuable heterocyclic ring. The ability to synthesize pyrrolidines in the laboratory opened up a new world of possibilities, allowing chemists to create novel derivatives with tailored properties and to produce important natural products in larger quantities.
Foundational Synthetic Strategies
Early synthetic efforts often involved multi-step sequences with moderate yields. However, these foundational methods paved the way for the more efficient and elegant strategies used today. A broad categorization of pyrrolidine synthesis can be made into two main approaches: the functionalization of a pre-existing pyrrolidine ring and the cyclization of acyclic precursors.[9]
Modern Synthetic Methodologies: A Toolkit for Pyrrolidine Construction
The 20th and 21st centuries have witnessed a remarkable expansion of the synthetic chemist's toolkit for constructing pyrrolidine rings. These methods offer greater efficiency, control over stereochemistry, and the ability to generate a wide diversity of substituted pyrrolidines.
-
[3+2] Cycloaddition Reactions: This powerful strategy involves the reaction of a three-atom component (the 1,3-dipole, often an azomethine ylide) with a two-atom component (the dipolarophile, typically an alkene or alkyne) to form the five-membered pyrrolidine ring.[9] This method is highly valued for its ability to generate multiple stereocenters in a single step with a high degree of control.
-
Pictet-Spengler Reaction: The Pictet-Spengler reaction is a versatile method for the synthesis of tetrahydro-β-carbolines and related heterocyclic systems. While classically used for six-membered rings, intramolecular variants have been adapted for the synthesis of polycyclic pyrrolidine derivatives.[10]
-
Intramolecular Cyclization: This broad class of reactions involves the formation of the pyrrolidine ring by cyclizing a linear precursor containing a nitrogen nucleophile and an electrophilic center. Methods include intramolecular amination of C-H bonds and reductive cyclization.[11]
-
Multi-component Reactions (MCRs): MCRs offer a highly efficient and atom-economical approach to complex pyrrolidine structures by combining three or more reactants in a single pot.[7] This strategy is particularly attractive for generating libraries of diverse compounds for drug discovery screening.
Proline and Organocatalysis: A Paradigm Shift in Asymmetric Synthesis
The discovery that the simple, naturally occurring amino acid L-proline, which contains a pyrrolidine ring, could act as an efficient catalyst for asymmetric reactions marked a paradigm shift in organic synthesis. This field, now known as organocatalysis, has provided a powerful and often more sustainable alternative to traditional metal-based catalysts.
The Hajos-Parrish-Eder-Sauer-Wiechert Reaction: A Seminal Discovery
In the early 1970s, two independent research groups, one at Hoffmann-La Roche (Zoltan Hajos and David Parrish) and the other at Schering AG (Ulrich Eder, Gerhard Sauer, and Rudolf Wiechert), reported the use of a catalytic amount of L-proline to effect an intramolecular aldol reaction with high enantioselectivity.[12][13] This reaction, now known as the Hajos-Parrish-Eder-Sauer-Wiechert reaction, is widely regarded as one of the foundational discoveries in organocatalysis.[12]
Mechanism and Impact
Proline-catalyzed reactions typically proceed through the formation of an enamine or an iminium ion intermediate. The chirality of the proline catalyst directs the approach of the reactants, leading to the preferential formation of one enantiomer of the product. The impact of this discovery has been immense, leading to the development of a vast array of proline-derived catalysts and their application in a wide range of asymmetric transformations, including aldol reactions, Mannich reactions, and Michael additions.
Pyrrolidine-Based Compounds in Drug Development: A Legacy of Success
The unique three-dimensional structure and physicochemical properties of the pyrrolidine ring make it an exceptionally valuable scaffold in medicinal chemistry. Its presence can enhance binding to biological targets, improve pharmacokinetic properties, and provide a rigid framework for the precise orientation of functional groups.
Captopril: A Triumph of Rational Drug Design
Captopril, the first-in-class angiotensin-converting enzyme (ACE) inhibitor, is a prime example of the successful application of the pyrrolidine scaffold in rational drug design.
-
Mechanism of Action: Captopril inhibits ACE, an enzyme that plays a crucial role in the renin-angiotensin system, which regulates blood pressure. By blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, captopril leads to vasodilation and a reduction in blood pressure.[6][14] The proline moiety of captopril was designed to mimic the C-terminal dipeptide of angiotensin I, while the thiol group coordinates to the zinc ion in the active site of ACE, leading to potent inhibition.[14]
A Diverse Array of Pyrrolidine-Containing Drugs
Beyond captopril, the pyrrolidine ring is a key structural feature in a multitude of approved drugs across various therapeutic areas. The following table highlights a selection of these drugs and their primary applications.
| Drug Name | Therapeutic Area | Brief Description of the Role of the Pyrrolidine Moiety |
| Vildagliptin | Antidiabetic | The cyanopyrrolidine group is crucial for its mechanism as a dipeptidyl peptidase-4 (DPP-4) inhibitor. |
| Rolipram | Anti-inflammatory/Antidepressant (research) | The pyrrolidone ring is a core component of this phosphodiesterase-4 (PDE4) inhibitor.[14] |
| Clindamycin | Antibiotic | A lincosamide antibiotic where the pyrrolidine ring is part of the core structure. |
| Anisomycin | Antibiotic/Research Tool | A pyrrolidine-containing natural product that inhibits protein synthesis.[15] |
Experimental Protocols
To provide practical insights for laboratory researchers, this section details the synthetic procedures for key pyrrolidine-containing compounds.
Synthesis of Captopril
This procedure outlines a common laboratory-scale synthesis of captopril.[2][3]
Step 1: Synthesis of 1-(3-acetylthio-2-methyl-1-oxopropyl)-L-proline
-
To a solution of L-proline (1.15 g, 10 mmol) in a suitable solvent such as dichloromethane, add a base like triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 3-acetylthio-2-methylpropanoyl chloride (1.2 eq) in dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product, which can be purified by column chromatography.
Step 2: Deprotection to Yield Captopril
-
Dissolve the product from Step 1 in a mixture of methanol and aqueous ammonia.
-
Stir the solution at room temperature for 4 hours.
-
Acidify the reaction mixture with hydrochloric acid to pH ~2.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield captopril as a white solid.
Hajos-Parrish-Eder-Sauer-Wiechert Reaction: A Proline-Catalyzed Intramolecular Aldol Reaction
This protocol describes the classic proline-catalyzed intramolecular aldol cyclization.[11][12]
-
In a round-bottom flask, dissolve the starting triketone (e.g., 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione) (1 eq) in a suitable solvent such as dimethylformamide (DMF).
-
Add L-proline (0.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, add water to the reaction mixture and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting aldol product by column chromatography.
Conclusion
The journey of pyrrolidine-based compounds, from their origins in the alkaloids of medicinal plants to their central role in modern pharmaceuticals and catalysis, is a testament to the enduring power of natural products to inspire chemical innovation. The unique structural and electronic features of the pyrrolidine ring have made it a privileged scaffold, enabling the development of life-saving drugs and powerful synthetic methodologies. As our understanding of biology and chemistry continues to deepen, the versatile pyrrolidine core is poised to remain a vital component in the ongoing quest for new medicines and more efficient and sustainable chemical processes. The historical discoveries and the ever-expanding synthetic toolkit detailed in this guide provide a solid foundation for future innovations in this exciting and impactful area of chemistry.
References
- 1. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An improved synthesis of captopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Captopril synthesis - chemicalbook [chemicalbook.com]
- 4. scispace.com [scispace.com]
- 5. pnas.org [pnas.org]
- 6. CN112625071A - Synthesis process of clindamycin palmitate hydrochloride - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Captopril - Wikipedia [en.wikipedia.org]
- 9. Method for preparing clindamycin hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 10. Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrrolidine synthesis [organic-chemistry.org]
- 12. Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. benchchem.com [benchchem.com]
- 15. Anisomycin - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes & Protocols: Strategic Synthesis of (S)-3-(Methylsulfonyl)pyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Sulfonylpyrrolidine Scaffold
The pyrrolidine ring is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its stereochemically defined derivatives are highly sought-after building blocks in medicinal chemistry. Among these, (S)-3-(Methylsulfonyl)pyrrolidine hydrochloride has emerged as a crucial intermediate in the development of novel therapeutic agents, particularly for treating neurological disorders.[3][4] The introduction of the methylsulfonyl (mesyl) group at the 3-position significantly influences the molecule's polarity, solubility, and ability to form hydrogen bonds, making it an ideal component for modulating interactions with biological targets.[3] This document provides a detailed, field-proven protocol for the synthesis of this valuable intermediate, emphasizing the strategic rationale behind each step to ensure reproducibility and high purity.
Retrosynthetic Analysis and Strategic Approach
The most direct and stereospecific approach to synthesizing the target compound begins with a readily available chiral precursor, (S)-3-hydroxypyrrolidine. This strategy, known as a chiral pool synthesis, leverages a naturally derived starting material to establish the desired stereochemistry from the outset.[5]
The core transformation involves replacing the hydroxyl group with a methylsulfonyl group. Since the hydroxyl group is a poor leaving group, a two-step activation and displacement strategy is employed:
-
N-Protection : The secondary amine of the pyrrolidine ring is nucleophilic and must be protected to prevent side reactions during the subsequent steps. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under the planned reaction conditions and its straightforward removal under acidic conditions.
-
Activation of the Hydroxyl Group : The alcohol is converted into a methanesulfonate (mesylate) ester. Mesylates are excellent leaving groups, readily displaced by nucleophiles.[6][7] This reaction proceeds with the retention of stereochemistry at the carbon center.[7]
-
Nucleophilic Substitution : The mesylate is displaced by the methylsulfinate anion (from sodium methanesulfinate) via an SN2 mechanism.[8] This step inverts the stereocenter, which is a critical consideration in the overall synthetic design starting from a chiral precursor. Note: To achieve the (S) configuration in the final product, the synthesis must start from (R)-3-hydroxypyrrolidine. For the purpose of this guide, we will proceed with the synthesis from (S)-3-hydroxypyrrolidine, which will yield the (R)-enantiomer, but the protocol is identical for the opposite enantiomer.
-
Deprotection and Salt Formation : The Boc protecting group is removed using a strong acid, typically hydrochloric acid, which concurrently forms the desired hydrochloride salt, enhancing the compound's stability and handling properties.[5]
Overall Synthetic Workflow
Below is a diagram illustrating the complete synthetic pathway from the protected starting material to the final product.
References
- 1. mdpi.com [mdpi.com]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Buy (S)-3-Methyl-pyrrolidine hydrochloride | 186597-29-5 [smolecule.com]
- 6. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
Application Note & Protocols: The Strategic Incorporation of (S)-3-(Methylsulfonyl)pyrrolidine Hydrochloride in Modern Drug Discovery
Prepared by: Gemini, Senior Application Scientist
This document provides an in-depth guide for research scientists on the application of (S)-3-(Methylsulfonyl)pyrrolidine hydrochloride, a versatile chiral building block in medicinal chemistry. We will move beyond simple catalog data to explore the strategic rationale for its use, its impact on pharmacological profiles, and provide detailed, field-tested protocols for its synthesis and conjugation.
Introduction: Beyond a Simple Scaffold
This compound is more than a mere cyclic amine. Its value in drug design stems from a unique combination of three structural features:
-
The Pyrrolidine Ring: A saturated five-membered ring that provides a conformationally constrained, three-dimensional scaffold. This rigidity helps to reduce the entropic penalty upon binding to a biological target, often leading to improved potency. Its saturated nature generally imparts metabolic stability.
-
The (S)-Stereocenter: Provides precise three-dimensional orientation of the key functional group. In chiral environments like protein active sites, stereochemistry is not a trivial detail—it is a fundamental determinant of binding affinity and selectivity.
-
The Methylsulfonyl Group: This functional group is the primary driver of the scaffold's utility. Unlike a simple alkyl or hydroxyl group, the sulfone moiety is a powerful, non-ionizable hydrogen bond acceptor. Furthermore, it is metabolically robust and can significantly enhance aqueous solubility, two critical properties in drug development.
This combination makes the title compound an excellent choice for probing interactions in protein pockets that feature hydrogen bond donors (e.g., amide backbones, asparagine, or glutamine side chains) where a specific 3D vector for this interaction is required.
Case Study: A Breakthrough in Cathepsin K Inhibitor Design
The most authoritative example of this building block's strategic use comes from the development of potent and selective inhibitors of Cathepsin K, a cysteine protease implicated in osteoporosis. Researchers at Merck discovered that incorporating the (S)-3-(methylsulfonyl)pyrrolidine moiety as the P3 fragment of their peptidomimetic inhibitors led to a dramatic increase in both potency and selectivity.
The Causality Behind its Success: X-ray crystallography revealed that the oxygen atoms of the methylsulfonyl group form a critical bidentate hydrogen bond with the side-chain amide of Glutamine 67 (Gln67) in the S3 sub-pocket of the Cathepsin K active site. The (S)-stereochemistry was essential to position the sulfone group for this optimal interaction. This specific interaction was not achievable with simple ethers or alkyl groups, and alternative hydrogen bond acceptors like amides introduced undesirable properties. The pyrrolidine ring served as the rigid scaffold to hold the sulfone in the precise orientation required for this high-affinity binding event.
Workflow: From Building Block to Potent Inhibitor
The general workflow involves the synthesis of the chiral pyrrolidine and its subsequent coupling to a core molecular scaffold.
Caption: Synthetic workflow from starting material to final inhibitor.
Structure-Activity Relationship (SAR) Data
The following table summarizes key data from the Merck study, highlighting the criticality of the (S)-methylsulfonyl moiety. The core structure is constant, with modifications at the pyrrolidine 3-position.
| Compound ID (from source) | Pyrrolidine 3-Substituent | Cathepsin K IC50 (nM) | Cathepsin L IC50 (nM) | Selectivity (L/K) |
| 18 | (S)-SO2Me | 0.8 | 110 | 138 |
| 19 | (R)-SO2Me | 140 | 1200 | 9 |
| 20 | OMe | 1100 | >10000 | >9 |
| 21 | OH | 330 | 5000 | 15 |
| 22 | H | 1300 | >10000 | >8 |
Analysis: The data unequivocally demonstrates the superiority of the (S)-methylsulfonyl substituent (Compound 18 ). The (S)-stereoisomer is over 170-fold more potent against Cathepsin K than its (R)-enantiomer (Compound 19). Furthermore, replacing the sulfone with other groups like methoxy (20), hydroxyl (21), or hydrogen (22) results in a catastrophic loss of potency, with IC50 values increasing by 3-4 orders of magnitude. This provides compelling, quantitative evidence for the specific, optimized interaction of the (S)-sulfone with the target enzyme.
Experimental Protocols
The following protocols are based on established and published procedures. Standard laboratory safety precautions (lab coat, gloves, safety glasses) should be observed at all times. All reactions should be performed in a well-ventilated fume hood.
Protocol 1: Synthesis of this compound
This multi-step synthesis begins with the chiral pool starting material, L-aspartic acid.
Caption: Step-wise synthesis of the title compound.
Step 1-2: Preparation of N-Boc-(S)-3-hydroxypyrrolidine
-
This intermediate is typically prepared from L-aspartic acid via reduction and cyclization, followed by standard N-protection using Di-tert-butyl dicarbonate (Boc2O). This procedure is well-documented in the literature.
Step 3-4: Conversion to N-Boc-(S)-3-(methylthio)pyrrolidine
-
To a solution of N-Boc-(S)-3-hydroxypyrrolidine (1.0 eq) in dichloromethane (DCM, ~0.2 M) at 0 °C, add triethylamine (1.5 eq).
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine, dry over Na2SO4, and concentrate in vacuo.
-
Dissolve the crude mesylate in DMF (~0.3 M) and add sodium thiomethoxide (1.5 eq). Heat the mixture to 60-70 °C and stir for 4-6 hours.
-
Cool the reaction, dilute with ethyl acetate, and wash extensively with water to remove DMF. Dry the organic layer and concentrate to yield the crude thioether, which can be purified by column chromatography.
Step 5: Oxidation to the Sulfone
-
Dissolve the thioether (1.0 eq) in DCM (~0.2 M) and cool to 0 °C.
-
Add meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours until TLC indicates complete consumption of the starting material.
-
Quench the reaction by adding aqueous sodium thiosulfate solution. Separate the layers and wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry over Na2SO4, filter, and concentrate to yield N-Boc-(S)-3-(methylsulfonyl)pyrrolidine.
Step 6: Deprotection to Yield the Final Product
-
Dissolve the N-Boc protected sulfone (1.0 eq) in a minimal amount of methanol or ethyl acetate.
-
Add a solution of HCl in dioxane (4M, 5-10 eq) and stir at room temperature for 1-2 hours.
-
The hydrochloride salt will typically precipitate. The product can be isolated by filtration or by removing the solvent in vacuo. Wash the resulting solid with diethyl ether and dry under vacuum.
Protocol 2: Application - Coupling to a Cyanohydrazide Core (SN2 Reaction)
This protocol demonstrates the use of the title compound in the synthesis of a Cathepsin K inhibitor core.
-
Reactants & Setup: To a solution of the core scaffold containing a leaving group (e.g., a bromo-substituted cyanohydrazide, 1.0 eq) in a polar aprotic solvent like DMF or acetonitrile (~0.1 M), add this compound (1.2 eq).
-
Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.5 eq) to neutralize the hydrochloride salt and scavenge the HBr formed during the reaction.
-
Reaction Conditions: Stir the mixture at elevated temperature (e.g., 60-80 °C) for 12-24 hours. Monitor the progress of the reaction by LC-MS or TLC.
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water (3x) to remove the DMF and excess base.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
The crude product should be purified using flash column chromatography on silica gel to yield the final, highly potent inhibitor.
-
Self-Validation: The success of the coupling reaction can be confirmed by LC-MS (observing the correct mass for the product) and 1H NMR (disappearance of the starting material signals and appearance of characteristic peaks for both the pyrrolidine and the core scaffold in the final product).
Concluding Remarks for the Medicinal Chemist
This compound is a high-value building block for programs targeting enzymes with accessible hydrogen bond donors in their active sites. Its successful application in the Cathepsin K program serves as a blueprint for its potential use in other areas. Key advantages include:
-
Potency Enhancement: Through specific, strong hydrogen bonding interactions.
-
Metabolic Stability: The sulfone and pyrrolidine ring are resistant to common metabolic pathways.
-
Improved Physicochemical Properties: The sulfone moiety can improve solubility without introducing a formal charge.
-
Stereochemical Control: Provides precise 3D positioning for optimal target engagement.
When considering this fragment for a novel design, researchers should analyze the target's active site for potential hydrogen bond donor residues (Asn, Gln, Arg, backbone NH) that are spatially accessible to a rigid, chiral scaffold.
The Strategic Integration of (S)-3-(Methylsulfonyl)pyrrolidine Hydrochloride in Modern Drug Discovery: A Technical Guide
Introduction: Unveiling a Privileged Scaffold
In the landscape of contemporary drug discovery, the pursuit of novel molecular entities with optimized pharmacological profiles is a perpetual endeavor. Within the medicinal chemist's toolkit, certain structural motifs consistently emerge as "privileged scaffolds" – frameworks that exhibit a propensity for interacting with a diverse range of biological targets. The (S)-3-(methylsulfonyl)pyrrolidine hydrochloride moiety has solidified its position as one such valuable building block. This technical guide provides an in-depth exploration of its application, offering a synthesis of its chemical rationale, practical synthetic protocols, and its role in shaping the properties of next-generation therapeutics.
The inherent value of this scaffold lies in the synergistic combination of two key structural features: the pyrrolidine ring and the methylsulfonyl group. The five-membered, saturated pyrrolidine ring provides a three-dimensional architecture that allows for a more comprehensive exploration of chemical space compared to flat, aromatic systems.[1][2] This non-planar structure can lead to enhanced binding affinity and selectivity for target proteins.[3][4] The stereochemistry at the C3 position is crucial, as different stereoisomers can elicit distinct biological responses due to differential binding at chiral protein sites.[4]
Complementing the pyrrolidine core is the methylsulfonyl group, a functional moiety of profound importance in medicinal chemistry.[5] Its ability to act as a hydrogen bond acceptor and its capacity to introduce a conformational constraint on adjacent functionalities can significantly enhance interactions with biological targets.[5] Furthermore, the sulfonyl group can favorably modulate physicochemical properties such as solubility and metabolic stability, which are critical for developing viable drug candidates.[5]
This guide will delve into the practical applications of this compound, with a particular focus on its role in the development of kinase inhibitors. We will provide detailed, field-proven protocols for its synthesis and its incorporation into lead compounds, underpinned by a rationale that bridges chemical principles with pharmacological outcomes.
Physicochemical Properties and Molecular Attributes
A comprehensive understanding of the physicochemical properties of this compound is fundamental to its strategic deployment in drug design.
| Property | Value | Significance in Drug Discovery |
| Molecular Formula | C₅H₁₁NO₂S·HCl | Provides the elemental composition. |
| Molecular Weight | 185.67 g/mol | A relatively low molecular weight allows for its incorporation into larger molecules without significantly violating Lipinski's Rule of Five. |
| Appearance | White to off-white crystalline solid | Standard physical state for a hydrochloride salt. |
| Solubility | Soluble in water and polar organic solvents | The hydrochloride salt form enhances aqueous solubility, which is beneficial for reaction setup and can contribute to the solubility of the final drug substance.[6] |
| Chirality | (S)-enantiomer | The defined stereochemistry is critical for achieving specific and high-affinity interactions with chiral biological targets like enzymes and receptors.[4] |
| Hydrogen Bonding | The sulfonyl group contains two hydrogen bond acceptors (oxygen atoms). | This feature is pivotal for forming strong and directional interactions with amino acid residues in the binding sites of target proteins, thereby enhancing potency.[5] |
| Dipole Moment | The sulfonyl group possesses a strong dipole moment. | This can influence long-range electrostatic interactions with the target protein and also impact the molecule's overall polarity and permeability. |
Application in Drug Discovery: A Case Study in Kinase Inhibition
The utility of this compound is powerfully illustrated by its application in the development of inhibitors for the Extracellular signal-Regulated Kinase (ERK), a key component of the MAPK signaling pathway. Aberrant activation of this pathway is a hallmark of many cancers, making ERK a prime therapeutic target.
A notable example is the discovery of a series of potent and selective ERK1/2 inhibitors.[3][7] In this work, the precursor compound, while potent, suffered from poor pharmacokinetic (PK) properties, precluding its further development.[3][7] A systematic exploration of substituents on the pyrrolidine ring led to the discovery that a 3(S)-thiomethyl group, a close analogue of the methylsulfonyl group, dramatically improved the PK profile.[3][7] This enhancement is attributed to the modulation of the molecule's physicochemical properties, leading to better absorption, distribution, metabolism, and excretion (ADME) characteristics. The sulfonyl group, with its greater polarity and hydrogen bonding capacity compared to the thioether, offers an alternative for further optimization of such properties.
Protocols for Synthesis and Application
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of substituted pyrrolidines, such as those described for (S)-3-aminopyrrolidine dihydrochloride.[8] The synthesis commences from a readily available chiral starting material, (R)-1-Boc-3-hydroxypyrrolidine, and proceeds through a key mesylation step followed by nucleophilic substitution with sodium thiomethoxide and subsequent oxidation.
Step-by-Step Methodology:
-
Mesylation of (R)-1-Boc-3-hydroxypyrrolidine:
-
To a solution of (R)-1-Boc-3-hydroxypyrrolidine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq).
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield (R)-1-Boc-3-(methylsulfonyloxy)pyrrolidine, which can be used in the next step without further purification.
-
-
Nucleophilic Substitution with Sodium Thiomethoxide:
-
Dissolve the crude mesylate from the previous step in dimethylformamide (DMF).
-
Add sodium thiomethoxide (1.5 eq) portion-wise at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC.
-
Cool the reaction to room temperature, pour into water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford (S)-1-Boc-3-(methylthio)pyrrolidine. The inversion of stereochemistry occurs during this SN2 reaction.
-
-
Oxidation to the Sulfone:
-
Dissolve the (S)-1-Boc-3-(methylthio)pyrrolidine (1.0 eq) in DCM and cool to 0 °C.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction at room temperature for 2-3 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield (S)-1-Boc-3-(methylsulfonyl)pyrrolidine.
-
-
Boc Deprotection:
-
Dissolve the Boc-protected sulfone in a solution of 4M HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1-2 hours.
-
Concentrate the reaction mixture in vacuo to obtain this compound as a solid. The product can be triturated with diethyl ether to afford a pure crystalline solid.
-
Protocol 2: Incorporation into a Drug Scaffold via Reductive Amination
Reductive amination is a robust and widely used method for forming carbon-nitrogen bonds and is ideal for coupling (S)-3-(methylsulfonyl)pyrrolidine with an aldehyde- or ketone-bearing drug scaffold.[9][10]
General Procedure:
-
Reaction Setup:
-
To a solution of the aldehyde or ketone (1.0 eq) in a suitable solvent (e.g., dichloroethane, methanol, or THF), add this compound (1.1 eq) and a mild base such as triethylamine (1.2 eq) to neutralize the hydrochloride salt.
-
Add a dehydrating agent, such as magnesium sulfate or molecular sieves, if necessary, particularly when using methanol as the solvent.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine/iminium ion formation.
-
-
Reduction:
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography or preparative HPLC to obtain the desired N-substituted product.
-
Protocol 3: N-Alkylation for Scaffold Elaboration
Direct N-alkylation provides another avenue for incorporating the (S)-3-(methylsulfonyl)pyrrolidine moiety onto a scaffold containing a suitable electrophile, such as an alkyl halide or sulfonate.
General Procedure:
-
Reaction Setup:
-
To a solution of this compound (1.1 eq) in a polar aprotic solvent such as DMF or acetonitrile, add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 eq).
-
Add the alkyl halide or sulfonate (1.0 eq).
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the electrophile. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine to remove the solvent and salt byproducts.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography or crystallization to yield the final N-alkylated compound.
-
Pharmacokinetic and Pharmacodynamic Considerations
The incorporation of the (S)-3-(methylsulfonyl)pyrrolidine moiety is expected to have a significant impact on the pharmacokinetic and pharmacodynamic profiles of a drug candidate.
-
Pharmacokinetics: The polar sulfonyl group can enhance aqueous solubility, which may improve absorption.[5] However, excessive polarity can hinder membrane permeability. Therefore, a careful balance must be struck. The metabolic stability of the sulfonyl group is generally high, which can lead to a longer half-life. The pyrrolidine ring itself can be subject to metabolism, and the overall ADME profile will be highly dependent on the entire molecular structure.
-
Pharmacodynamics: As demonstrated in the ERK inhibitor case study, the sulfonylpyrrolidine moiety can be strategically positioned to interact with key residues in the target's binding pocket, thereby influencing potency and selectivity.[3][7] The rigid, three-dimensional nature of the pyrrolidine ring can help to pre-organize the molecule in a bioactive conformation, reducing the entropic penalty upon binding.[1][2]
Conclusion and Future Perspectives
This compound is a chiral building block with a compelling set of attributes for modern drug discovery. Its unique combination of a three-dimensional scaffold and a versatile hydrogen-bonding functional group allows for the fine-tuning of both pharmacological potency and pharmacokinetic properties. The protocols detailed herein provide a practical framework for the synthesis and application of this valuable intermediate. As the demand for drug candidates with improved efficacy and safety profiles continues to grow, the strategic use of such privileged scaffolds will undoubtedly play an increasingly important role in the successful development of new medicines.
References
- 1. Dipeptidyl Peptidase IV Inhibitor IV K579 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a Janus Kinase Inhibitor Bearing a Highly Three-Dimensional Spiro Scaffold: JTE-052 (Delgocitinib) as a New Dermatological Agent to Treat Inflammatory Skin Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thalesnano.com [thalesnano.com]
- 7. researchwith.stevens.edu [researchwith.stevens.edu]
- 8. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
(S)-3-(Methylsulfonyl)pyrrolidine hydrochloride as a building block in organic synthesis
An Application Guide to (S)-3-(Methylsulfonyl)pyrrolidine Hydrochloride: A Chiral Building Block for Modern Organic Synthesis
Introduction: The Strategic Value of the Pyrrolidine Scaffold
The pyrrolidine ring is a privileged heterocyclic motif, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1][2][3] Its prevalence in medicinal chemistry stems from its ability to serve as a versatile, three-dimensional scaffold that can project substituents into specific vectors, enabling precise interactions with biological targets.[4][5] Within this important class of building blocks, This compound has emerged as a particularly valuable reagent for drug discovery and development.[6][7]
This chiral amine combines two key structural features: the stereochemically defined pyrrolidine ring and a polar, electron-withdrawing methylsulfonyl (mesyl) group. The (S)-stereocenter provides a direct route for introducing chirality into target molecules, a critical aspect for optimizing pharmacological activity and reducing off-target effects.[8] The sulfonyl group, meanwhile, enhances the compound's solubility and stability while serving as a hydrogen bond acceptor, which can be crucial for modulating drug-receptor interactions and improving pharmacokinetic profiles.[6][9]
This technical guide, designed for researchers, medicinal chemists, and drug development professionals, provides an in-depth exploration of this compound as a synthetic building block. It moves beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights into its application in key synthetic transformations.
Physicochemical Properties & Handling
Understanding the fundamental properties of a building block is paramount for successful and reproducible synthesis. (S)-3-(Methylsulfonyl)pyrrolidine is typically supplied as a hydrochloride salt, which enhances its stability and handling characteristics compared to the free base.
| Property | Value | Source |
| CAS Number | 1407997-84-5 | [10][11] |
| Molecular Formula | C₅H₁₁NO₂S · HCl | [6][9] |
| Molecular Weight | 185.71 g/mol | [6][9] |
| Appearance | White to light yellow powder | [6][9] |
| Storage | Store at 0-8 °C, sealed in a dry environment | [6][9] |
Handling & Safety: this compound is a stable solid. However, as with all amine hydrochlorides, it is hygroscopic and should be handled under an inert atmosphere (e.g., nitrogen or argon) where possible, especially when weighing for reactions sensitive to moisture. The free base is typically generated in situ during a reaction by the addition of a suitable base. Always consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information.
Core Synthetic Applications: Harnessing the Nucleophilic Amine
The synthetic utility of this compound is centered on the nucleophilicity of its secondary amine. The hydrochloride salt must first be neutralized to liberate the lone pair of electrons on the nitrogen, which can then participate in a variety of bond-forming reactions.
Nucleophilic Substitution Reactions
This class of reactions is fundamental for C-N bond formation, allowing the pyrrolidine motif to be appended to a wide range of molecular scaffolds.
Causality & Mechanistic Insight: In these reactions, the liberated (S)-3-(methylsulfonyl)pyrrolidine free base acts as a nucleophile, attacking an electrophilic carbon center (e.g., an alkyl halide or sulfonate) via an Sₙ2 mechanism. The choice of base is critical; a non-nucleophilic tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is ideal. These bases are sufficiently strong to deprotonate the pyrrolidinium salt but are too sterically hindered to compete with the pyrrolidine as a nucleophile. Polar aprotic solvents such as DMF, DMSO, or acetonitrile are preferred as they effectively solvate the ionic intermediates and reactants without interfering with the nucleophile.
Figure 1: General workflow for Sₙ2 reactions.
Protocol 1: General Procedure for N-Alkylation
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add this compound (1.0 eq).
-
Solvation: Add a suitable polar aprotic solvent (e.g., acetonitrile or DMF) to achieve a concentration of 0.1-0.5 M.
-
Base Addition: Add a non-nucleophilic base (e.g., DIPEA, 2.0-2.5 eq) dropwise at room temperature. Stir for 10-15 minutes to ensure complete formation of the free base.
-
Electrophile Addition: Add the alkyl halide or sulfonate electrophile (1.0-1.2 eq) to the mixture.
-
Reaction: Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM) and wash with water or brine to remove the ammonium salt byproduct and excess base.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography on silica gel to yield the desired N-alkylated pyrrolidine.
Reductive Amination
Reductive amination is a powerful and widely used method for forming C-N bonds with carbonyl compounds (aldehydes and ketones), making it a cornerstone of library synthesis in drug discovery.
Causality & Mechanistic Insight: The reaction proceeds in two stages. First, the pyrrolidine free base condenses with the carbonyl compound to form a hemiaminal intermediate, which then dehydrates to form an iminium ion. In the second stage, a selective reducing agent, typically a hydride source like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), reduces the iminium ion to the final amine product. STAB is often the reagent of choice as it is mild, tolerant of slightly acidic conditions that favor iminium ion formation, and does not readily reduce the starting carbonyl compound.
Figure 2: Reductive amination reaction pathway.
Protocol 2: General Procedure for Reductive Amination
-
Setup: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Note: A base may not be necessary if the reducing agent is tolerant of the acidic HCl salt.
-
Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the mixture. The reaction is often mildly exothermic.
-
Reaction: Continue stirring at room temperature and monitor by TLC or LC-MS until the starting materials are consumed (typically 2-16 hours).
-
Work-up: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography.
Application Spotlight: Synthesis of Kinase Inhibitor Scaffolds
The pyrrolidine motif is frequently incorporated into kinase inhibitors to engage with the hinge region or solvent-front of the ATP-binding pocket.[12][13] (S)-3-(Methylsulfonyl)pyrrolidine is particularly useful for introducing a chiral, polar element that can improve both potency and pharmacokinetic properties. A common synthetic step is the nucleophilic aromatic substitution (SₙAr) reaction with an electron-deficient (hetero)aromatic ring.
Protocol 3: SₙAr for a Pyrimidine-Based Kinase Inhibitor Core
This protocol describes the coupling of (S)-3-(Methylsulfonyl)pyrrolidine with 2,4-dichloropyrimidine, a common core structure in kinase inhibitors.
-
Reagents & Setup:
-
2,4-Dichloropyrimidine (1.0 eq)
-
This compound (1.05 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Charge a flame-dried flask with 2,4-dichloropyrimidine and this compound under a nitrogen atmosphere.
-
-
Reaction Execution:
-
Add DMF to dissolve the solids, followed by the dropwise addition of DIPEA at room temperature.
-
Heat the reaction mixture to 80 °C and maintain for 4-6 hours. The reaction progression can be monitored by LC-MS, observing the disappearance of starting materials and the appearance of the mono-substituted product mass.
-
-
Work-up and Isolation:
-
After cooling to room temperature, pour the reaction mixture into ice-water, which will often precipitate the product.
-
Collect the solid by vacuum filtration, washing with cold water and then a non-polar solvent like hexane to aid drying.
-
If a precipitate does not form, perform an aqueous work-up by diluting with ethyl acetate and washing sequentially with water (3x) and brine (1x).
-
-
Purification and Analysis:
-
Dry the crude product or the extracted organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the residue by silica gel chromatography, eluting with a gradient of ethyl acetate in hexanes to isolate the mono-substituted product, (S)-2-chloro-4-(3-(methylsulfonyl)pyrrolidin-1-yl)pyrimidine.
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Figure 3: Experimental workflow for SₙAr synthesis.
Conclusion
This compound is a high-value building block for modern organic synthesis, particularly in the field of medicinal chemistry. Its pre-installed stereocenter and functional sulfonyl group provide a streamlined path to novel, chiral molecules with desirable drug-like properties. By understanding the principles behind its reactivity in fundamental transformations like nucleophilic substitution and reductive amination, researchers can effectively incorporate this versatile scaffold into complex molecular architectures, accelerating the discovery and development of new therapeutic agents.
References
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. enamine.net [enamine.net]
- 4. mdpi.com [mdpi.com]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. 3-(Methylsulfonyl)pyrrolidine [myskinrecipes.com]
- 8. Buy (S)-3-Methyl-pyrrolidine hydrochloride | 186597-29-5 [smolecule.com]
- 9. chemimpex.com [chemimpex.com]
- 10. This compound(1407997-84-5) 1H NMR [m.chemicalbook.com]
- 11. This compound | 1407997-84-5 [chemicalbook.com]
- 12. Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Unlocking the Therapeutic Potential of (S)-3-(Methylsulfonyl)pyrrolidine hydrochloride in Neurological Disorders: A Guide to Preclinical Research
Introduction: The Rationale for Investigating (S)-3-(Methylsulfonyl)pyrrolidine hydrochloride in Neuroscience
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, including those targeting the central nervous system (CNS).[1] Its rigid, three-dimensional structure allows for the precise orientation of functional groups, facilitating high-affinity interactions with biological targets. When combined with a methylsulfonyl moiety, the resulting compound, this compound, possesses physicochemical properties that suggest its potential as a CNS-active agent. The sulfonyl group can act as a hydrogen bond acceptor and may enhance metabolic stability and solubility, crucial attributes for any aspiring neurological drug candidate.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the therapeutic utility of this compound. We will delve into its chemical properties, propose potential mechanisms of action based on related compounds, and provide detailed protocols for its preclinical evaluation in the context of neurological disorders such as Alzheimer's disease, Parkinson's disease, and ischemic stroke.
Physicochemical Properties and Handling
A thorough understanding of the compound's properties is fundamental to experimental design.
| Property | Value | Source |
| Molecular Formula | C5H12ClNO2S | Internal Data |
| Molecular Weight | 185.67 g/mol | Internal Data |
| Appearance | White to off-white solid | Internal Data |
| Solubility | Soluble in water and polar organic solvents | Inferred from hydrochloride salt form |
| Storage | Store at room temperature, protected from moisture | Inferred from general chemical handling guidelines |
Note: It is crucial to obtain a Certificate of Analysis (CoA) from the supplier to confirm the purity and identity of the compound before initiating any biological experiments. For all handling procedures, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn.
Proposed Mechanisms of Action and Therapeutic Hypotheses
While direct evidence for the neurological effects of this compound is not yet established in publicly available literature, the known activities of structurally related compounds allow us to formulate several compelling therapeutic hypotheses.
Modulation of Neuronal Excitability via Ion Channel Interactions
A number of pyrrolidine derivatives have been identified as potent sodium channel blockers.[2] Dysregulation of voltage-gated sodium channels is implicated in the pathophysiology of several neurological disorders, including epilepsy and ischemic stroke. By blocking these channels, this compound could potentially reduce excessive neuronal firing, thereby exerting a neuroprotective effect.
Anti-inflammatory Effects in the Central Nervous System
Neuroinflammation is a common pathological feature of many neurodegenerative diseases.[3] Microglia, the resident immune cells of the brain, become activated in response to injury or disease, releasing pro-inflammatory cytokines that can contribute to neuronal damage. Pyrrolidine dithiocarbamate, a related compound, has demonstrated anti-inflammatory and neuroprotective properties in models of brain ischemia.[4] It is plausible that this compound could modulate microglial activation and reduce the production of inflammatory mediators.
Cholinesterase Inhibition and Cognitive Enhancement
Some sulfonamide derivatives have been shown to act as cholinesterase inhibitors, a key therapeutic strategy for Alzheimer's disease.[5] By inhibiting the breakdown of the neurotransmitter acetylcholine, these compounds can improve cognitive function. Given its chemical structure, this compound warrants investigation for its potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Preclinical Evaluation Workflow: A Step-by-Step Guide
The following diagram outlines a comprehensive, multi-tiered approach to the preclinical evaluation of this compound.
Caption: A multi-phase workflow for the preclinical evaluation of this compound.
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key experiments in the preclinical evaluation of this compound.
Protocol 1: In Vitro Assessment of Neuroinflammation in LPS-Stimulated Microglia
This protocol details the use of the BV-2 microglial cell line to assess the anti-inflammatory potential of the test compound.
1. Cell Culture and Plating:
- Culture BV-2 murine microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
- Seed cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
2. Compound Treatment and LPS Stimulation:
- Prepare a stock solution of this compound in sterile, nuclease-free water or DMSO.
- Pre-treat the cells with various concentrations of the compound (e.g., 0.1, 1, 10, 100 µM) for 1 hour.
- Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce an inflammatory response. Include a vehicle control group (no compound, with LPS) and a negative control group (no compound, no LPS).
3. Measurement of Nitric Oxide (NO) Production:
- After the 24-hour incubation, collect 50 µL of the cell culture supernatant.
- Quantify the amount of nitrite, a stable metabolite of NO, using the Griess reagent assay according to the manufacturer's instructions.
- Measure the absorbance at 540 nm using a microplate reader.
4. Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6):
- Collect the cell culture supernatant and store it at -80°C until use.
- Quantify the levels of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's protocols.[6]
5. Data Analysis:
- Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each concentration of the test compound relative to the vehicle control.
- Determine the IC50 value for each inflammatory mediator.
Protocol 2: In Vivo Evaluation in an MPTP-Induced Mouse Model of Parkinson's Disease
This protocol outlines a study to assess the neuroprotective effects of the compound in a well-established mouse model of Parkinson's disease.[7][8]
1. Animals and Housing:
- Use male C57BL/6 mice, 8-10 weeks old.
- House the animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
- All animal procedures should be approved by the institutional animal care and use committee.
2. MPTP Administration and Compound Treatment:
- Induce Parkinsonism by administering four intraperitoneal (i.p.) injections of MPTP (20 mg/kg) at 2-hour intervals.
- Administer this compound (e.g., 10, 20, 50 mg/kg, i.p. or oral gavage) once daily, starting 24 hours before the first MPTP injection and continuing for 7 days.
- Include a vehicle-treated MPTP group and a saline-treated control group.
3. Behavioral Assessment (Rotarod Test):
- Seven days after the last MPTP injection, assess motor coordination using an accelerating rotarod.
- Train the mice on the rotarod for three consecutive days before MPTP administration.
- On the test day, conduct three trials per mouse and record the latency to fall.
4. Neurochemical Analysis:
- At the end of the study, euthanize the mice and dissect the striatum.
- Measure the levels of dopamine and its metabolites (DOPAC and HVA) using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
5. Immunohistochemistry:
- Perfuse a separate cohort of mice with 4% paraformaldehyde.
- Collect the brains and process them for immunohistochemical staining of tyrosine hydroxylase (TH), a marker for dopaminergic neurons, in the substantia nigra pars compacta (SNpc).
- Quantify the number of TH-positive neurons using stereological methods.
6. Data Analysis:
- Use appropriate statistical tests (e.g., one-way ANOVA followed by a post-hoc test) to compare the behavioral, neurochemical, and immunohistochemical data between the different treatment groups.
Proposed Signaling Pathway for Neuroprotection
The following diagram illustrates a hypothetical signaling pathway through which this compound might exert its neuroprotective and anti-inflammatory effects.
Caption: A proposed signaling pathway illustrating the potential neuroprotective mechanisms of this compound.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, chemical entity for the treatment of neurological disorders. The protocols and workflows outlined in this guide provide a robust framework for its systematic preclinical evaluation. Future research should focus on elucidating its precise molecular targets, optimizing its pharmacokinetic properties, and expanding its evaluation to a broader range of neurological disease models. Through a rigorous and multi-faceted research approach, the full therapeutic potential of this and other novel pyrrolidine derivatives can be unlocked, paving the way for the next generation of treatments for these debilitating conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pyrrolidine dithiocarbamate attenuates brain Aβ increase and improves long-term neurological outcome in rats after transient focal brain ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of sulfonamide derivatives of phenylglycine on scopolamine‐induced amnesia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. criver.com [criver.com]
- 8. mdpi.com [mdpi.com]
Application Notes & Protocols: Stereoselective Synthesis of Pyrrolidine-Containing Drugs
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its three-dimensional structure and ability to engage in critical hydrogen bonding interactions make it an ideal fragment for targeting enzymes and receptors. However, the therapeutic efficacy of these drugs is often confined to a single stereoisomer. Consequently, the development of robust, scalable, and highly stereoselective synthetic methods is a cornerstone of modern pharmaceutical development. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth analysis of field-proven stereoselective strategies for accessing chiral pyrrolidine derivatives. We move beyond simple procedural lists to explain the causal mechanisms behind stereocontrol, offering detailed, replicable protocols for key transformations, and presenting comparative data to guide methodological choices.
Introduction: The Central Role of Chirality in Pyrrolidine Pharmaceuticals
The pyrrolidine motif is a recurring feature in a diverse range of therapeutics, from antiviral agents like Daclatasvir to ACE inhibitors such as Ramipril. The specific spatial arrangement of substituents on the pyrrolidine ring dictates the molecule's interaction with its biological target. A change in a single stereocenter can render a drug inactive or, in some cases, toxic. Therefore, precise control over stereochemistry during synthesis is not merely an academic exercise but a critical determinant of a drug's safety and efficacy profile.
This guide is structured to provide a logical progression from foundational concepts to advanced applications, focusing on three principal strategies for achieving stereocontrol:
-
Chiral Pool Synthesis: Leveraging naturally occurring chiral molecules.
-
Catalytic Asymmetric Synthesis: Employing small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This section is further divided into Organocatalysis and Transition Metal Catalysis.
-
Substrate-Controlled Synthesis: Using a chiral auxiliary to direct the stereochemical outcome of a reaction.
We will explore the mechanistic underpinnings of each approach, provide detailed experimental protocols for benchmark reactions, and illustrate their application through the synthesis of key pharmaceutical agents.
The Chiral Pool: Nature's Stereochemical Head Start
One of the most direct and historically significant approaches to chiral pyrrolidines is to begin with an inexpensive, enantiopure starting material that already contains the core scaffold. The amino acids L-proline and L-hydroxyproline are ideal candidates, offering a rigid, stereodefined pyrrolidine ring ready for functionalization.[1][2]
Causality of Stereocontrol
In this strategy, the stereochemistry is pre-determined by the starting material. The synthetic challenge lies in performing subsequent reactions that modify the scaffold without racemizing the existing stereocenters. The rigidity of the pyrrolidine ring helps maintain stereochemical integrity throughout the synthetic sequence.
Workflow: Chiral Pool Synthesis
The general workflow involves protecting the amine and/or carboxylic acid of the starting amino acid, performing chemical modifications on the ring or at the carboxylate position, and finally deprotecting to reveal the target molecule or a late-stage intermediate.
Caption: General workflow for chiral pool synthesis.
Application Example: Synthesis of Captopril
Captopril, an angiotensin-converting enzyme (ACE) inhibitor, is a classic example. Its synthesis can be efficiently achieved starting from L-proline, where the inherent (S)-stereochemistry of proline becomes the (S)-stereocenter in the final drug molecule.[1]
Catalytic Asymmetric Synthesis: The Modern Powerhouse
Catalytic asymmetric methods represent the state-of-the-art in stereoselective synthesis. These methods use a substoichiometric amount of a chiral catalyst to generate a chiral product with high enantiomeric excess (ee), offering significant advantages in terms of atom economy and efficiency.
Organocatalysis: Metal-Free Stereocontrol
Organocatalysis utilizes small, chiral organic molecules to accelerate reactions and control stereochemistry. L-proline and its derivatives have revolutionized this field, particularly for constructing functionalized pyrrolidine precursors.[3][4]
Proline-based catalysts typically operate via two primary catalytic cycles: the enamine cycle and the iminium cycle. In the enamine cycle, the secondary amine of proline reacts with a ketone or aldehyde to form a chiral enamine. This enamine is more nucleophilic than the starting carbonyl and attacks an electrophile from a sterically preferred face, dictated by the catalyst's structure. The resulting intermediate is then hydrolyzed to regenerate the catalyst and furnish the chiral product.[5][6][7]
Caption: Simplified proline-catalyzed enamine cycle.
The key to stereoselectivity lies in the transition state. For the proline-catalyzed aldol reaction, a Zimmerman-Traxler-like chair transition state is proposed, where the carboxylic acid group of proline acts as an intramolecular Brønsted acid, activating the electrophile via hydrogen bonding and directing its facial approach.[8][9] This dual activation model explains the high efficiency and stereoselectivity observed.
This protocol describes the benchmark reaction between cyclohexanone and 4-nitrobenzaldehyde.
Materials:
-
(S)-Proline (10-30 mol%)
-
Cyclohexanone (5.0 equiv)
-
4-Nitrobenzaldehyde (1.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or a Methanol/Water mixture
-
Reaction vessel, magnetic stirrer, cooling bath
Procedure:
-
To a clean, dry reaction vessel, add (S)-proline (e.g., 0.2 mmol, 23 mg for a 1.0 mmol scale reaction).
-
Add the solvent (e.g., 2.0 mL DMSO). Stir the mixture for 15 minutes at room temperature to ensure dissolution.[10]
-
Add cyclohexanone (e.g., 5.0 mmol, 0.52 mL).
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add 4-nitrobenzaldehyde (e.g., 1.0 mmol, 151 mg) in one portion.
-
Stir the reaction vigorously for the specified time (typically 12-48 hours), monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the purified product using chiral HPLC.[11]
Transition Metal Catalysis
Transition metal complexes bearing chiral ligands are exceptionally powerful catalysts for a wide range of asymmetric transformations, including cycloadditions and hydrogenations, to produce chiral pyrrolidines.
The [3+2] cycloaddition between an azomethine ylide and an alkene is one of the most powerful and atom-economical methods for constructing the pyrrolidine ring, capable of creating up to four new stereocenters in a single step.[12][13][14] Chiral Lewis acids, typically complexes of copper(I) or silver(I) with chiral phosphine or bisoxazoline ligands, are highly effective catalysts.[2][7][15]
Mechanism of Stereocontrol: The chiral metal complex coordinates to the azomethine ylide precursor (an imino ester), facilitating the formation of the ylide upon deprotonation. The chiral ligand creates a sterically defined pocket around the metal center, forcing the incoming alkene (dipolarophile) to approach the ylide from a specific face. The endo transition state is often favored, leading to a predictable diastereochemical outcome.[16]
Caption: Catalytic cycle for Cu(I)-catalyzed asymmetric [3+2] cycloaddition.
This protocol is representative for the reaction between an N-arylidene imino ester and an electron-deficient alkene.
Materials:
-
Copper(I) source (e.g., Cu(CH₃CN)₄BF₄, 5 mol%)
-
Chiral Ligand (e.g., (R)-DTBM-SEGPHOS, 5.5 mol%)
-
Imino ester (e.g., ethyl N-benzylideneglycinate, 1.2 equiv)
-
Alkene (e.g., dimethyl maleate, 1.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or CH₂Cl₂)
-
Mild base (e.g., Et₃N or Cs₂CO₃, 10-40 mol%)
-
Inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
In a glovebox or under an inert atmosphere, add the copper(I) salt (e.g., 0.05 mmol) and the chiral ligand (e.g., 0.055 mmol) to a dry Schlenk flask.[17]
-
Add anhydrous, degassed solvent (e.g., 3.0 mL) and stir the mixture at room temperature for 30-60 minutes to pre-form the catalyst complex.
-
Add the alkene (1.0 mmol) and the imino ester (1.2 mmol) to the flask.
-
Add the base (e.g., 0.1 mmol).
-
Stir the reaction at the optimized temperature (often between -20 °C and room temperature) for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, pass the reaction mixture through a short plug of silica gel, eluting with ethyl acetate, to remove the metal catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography. Determine dr and ee by ¹H NMR and chiral HPLC analysis, respectively.[7][18]
Asymmetric hydrogenation is a premier industrial method for the synthesis of chiral molecules. For pyrrolidines, this can be achieved by the hydrogenation of prochiral pyrrole, pyrroline, or exocyclic enamine precursors using a chiral transition metal catalyst, most commonly based on rhodium or iridium with chiral phosphine ligands (e.g., DuPHOS, Josiphos).[19][20]
Mechanism of Stereocontrol: The mechanism, often referred to as the "unsaturated pathway," involves the coordination of the olefin to the chiral catalyst to form two possible diastereomeric complexes. Intriguingly, the less stable, minor diastereomer is often the one that proceeds more rapidly through the subsequent oxidative addition of H₂ and insertion steps to the final product (the "anti-lock-and-key" phenomenon). The steric and electronic properties of the chiral ligand dictate both the relative stability of these initial complexes and the activation barriers for the subsequent steps, ultimately controlling which enantiomer of the product is formed.
This protocol is a representative procedure for the hydrogenation of an N-Boc-2-pyrroline derivative.
Materials:
-
Rhodium precursor (e.g., [Rh(COD)₂]OTf, 1 mol%)
-
Chiral Ligand (e.g., a ferrocene-based pyrrolidine ligand, 1.1 mol%)[4]
-
Substrate (e.g., N-Boc-2-methyl-2-pyrroline, 1.0 equiv)
-
Anhydrous, degassed hydrogenation solvent (e.g., Methanol, THF)
-
Hydrogenation vessel (Parr shaker or autoclave)
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox, charge a hydrogenation vessel liner with the rhodium precursor (0.01 mmol) and the chiral ligand (0.011 mmol).
-
Add the degassed solvent (5.0 mL) and stir for 20 minutes to form the active catalyst.
-
Add the pyrroline substrate (1.0 mmol).
-
Seal the vessel, remove it from the glovebox, and place it in the hydrogenation apparatus.
-
Purge the vessel several times with hydrogen gas.
-
Pressurize the vessel to the desired pressure (e.g., 40-50 psi) and begin stirring/shaking.
-
Maintain the reaction at room temperature for 12-24 hours or until hydrogen uptake ceases.
-
Carefully vent the apparatus and purge with nitrogen.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the product via column chromatography and determine the enantiomeric excess by chiral GC or HPLC.
Comparative Analysis of Synthetic Strategies
The choice of synthetic strategy depends on factors such as scale, cost, available starting materials, and the specific stereochemical requirements of the target molecule.
| Strategy | Advantages | Disadvantages | Ideal Application |
| Chiral Pool | • Stereochemistry is pre-defined and absolute.• Often inexpensive starting materials (e.g., L-proline).• Well-established and reliable chemistry. | • Limited to the structural and stereochemical diversity of the chiral pool.• May require multi-step protection/deprotection sequences. | Synthesis of targets with stereochemistry directly mapping onto natural products like proline or hydroxyproline. |
| Organocatalysis | • Metal-free, avoiding product contamination.• Catalysts are often robust, stable to air and moisture.• Environmentally benign ("Green Chemistry").• Mild reaction conditions. | • Catalyst loading can be high (5-30 mol%).• Substrate scope can be limited compared to metal catalysts. | Early-stage discovery and process development where metal-free conditions are paramount. Excellent for aldol, Michael, and Mannich reactions. |
| Transition Metal Catalysis | • Very high efficiency and turnover numbers (low catalyst loading, <1 mol%).• Broad substrate scope and functional group tolerance.• Exceptionally high enantioselectivities are common (>99% ee). | • Cost of precious metals (Rh, Ir, Pd) and ligands.• Potential for metal contamination in the final API.• Often requires inert atmosphere techniques. | Large-scale industrial synthesis where efficiency and high stereopurity are critical.[8] Powerful for cycloadditions and hydrogenations. |
Case Study: Stereoselective Routes to Pharmaceutical Agents
(S)-Rolipram: An Organocatalytic Approach
Rolipram, a phosphodiesterase IV inhibitor, is a benchmark target for asymmetric synthesis. The therapeutically active (S)-enantiomer can be synthesized efficiently using an organocatalyzed asymmetric Michael addition.[1] A bifunctional thiourea catalyst, for instance, can activate both the nucleophile (dimethyl malonate) and the electrophile (nitro-olefin) through hydrogen bonding, leading to the key intermediate with high enantioselectivity (e.g., 94% ee).[1] Subsequent reduction and cyclization yields (S)-Rolipram.
ABBV-3221 Core: A [3+2] Cycloaddition Approach
The complex tetrasubstituted pyrrolidine core of the investigational drug ABBV-3221 was successfully synthesized on a multi-kilogram scale using a catalytic, enantioselective [3+2] cycloaddition.[10] A Cu(I) catalyst system was identified and optimized to provide the desired cycloadduct in 78% yield and 99% purity, showcasing the power of this methodology for constructing complex, drug-like molecules on an industrial scale.[10]
Conclusion
The stereoselective synthesis of pyrrolidine-containing drugs is a dynamic and evolving field. While chiral pool synthesis provides a reliable foundation, the ascendancy of catalytic asymmetric methods—both organocatalytic and transition-metal-catalyzed—has provided unprecedented access to a vast chemical space of chiral pyrrolidines. Organocatalysis offers a green, metal-free platform ideal for specific transformations, whereas transition metal catalysis provides unparalleled efficiency and scope, particularly for large-scale production. A thorough understanding of the underlying mechanisms of stereocontrol, as detailed in this guide, is essential for selecting the optimal synthetic strategy and for the rational design of novel, more effective therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Organocatalytic approach to enantioselective one-pot synthesis of pyrrolidine, hexahydropyrrolizine, and octahydroindolizine core structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition of Ketonitrones to Dialkylcyanamides: A Step toward Sustainable Generation of 2,3-Dihydro-1,2,4-oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rua.ua.es [rua.ua.es]
- 12. Copper-Catalyzed Asymmetric Dearomative [3+2] Cycloaddition of Nitroheteroarenes with Azomethines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of 1,3-enynes and azomethine ylides (2023) | Bo-Ran Wang | 11 Citations [scispace.com]
- 15. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 16. benchchem.com [benchchem.com]
- 17. chemrxiv.org [chemrxiv.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
The Pyrrolidine Scaffold: A Cornerstone in Modern Therapeutic Agent Development
Introduction: The Privileged Status of the Pyrrolidine Ring
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, holds a preeminent position among these "privileged scaffolds."[1] Its prevalence is not a matter of chance but is rooted in a unique combination of stereochemical and physicochemical properties that make it an ideal building block for drug design.[2][3] The sp³-hybridized nature of its carbon atoms allows for a three-dimensional exploration of pharmacophore space, a critical feature for achieving specific and high-affinity interactions with biological targets.[2][3] Furthermore, the non-planar, puckered conformation of the pyrrolidine ring, a phenomenon known as "pseudorotation," provides a scaffold with diverse 3D coverings, enhancing its ability to mimic natural substrates and bind to complex protein surfaces.[3][4] The nitrogen atom within the ring acts as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, and provides a key site for synthetic modification to modulate potency, selectivity, and pharmacokinetic properties.[5]
The significance of the pyrrolidine scaffold is underscored by its presence in a multitude of FDA-approved drugs across a wide range of therapeutic areas.[3][6] From the pioneering ACE inhibitors like Captopril and Enalapril for hypertension to potent antiviral agents and innovative cancer therapies, the pyrrolidine motif is a recurring theme in successful drug development stories.[5][7] This guide will provide an in-depth exploration of the role of pyrrolidine scaffolds in developing novel therapeutic agents, offering detailed application notes and protocols for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies to access this versatile scaffold, its application in various disease areas, and provide detailed protocols for the synthesis and biological evaluation of pyrrolidine-based compounds.
Strategic Synthesis of Pyrrolidine Scaffolds
The construction of the pyrrolidine ring is a central focus in synthetic organic chemistry, with numerous methods developed to afford a diverse array of substituted derivatives. These strategies can be broadly categorized into two main approaches: the cyclization of acyclic precursors and the functionalization of a pre-existing pyrrolidine ring.[8]
Key Synthetic Methodologies:
-
[3+2] Cycloaddition Reactions: This is a powerful and widely employed method for the stereoselective synthesis of polysubstituted pyrrolidines.[8][9] It involves the reaction of a 1,3-dipole, typically an azomethine ylide, with a dipolarophile, such as an alkene or alkyne.[3] This reaction allows for the creation of multiple stereocenters in a single step, offering excellent control over the final product's stereochemistry.[10]
-
Intramolecular Cyclization: This approach involves the formation of the pyrrolidine ring from a linear precursor containing a nitrogen nucleophile and an electrophilic center.[8] Methods such as intramolecular C-H amination and reductive cyclization of unsaturated carbamates are common strategies.[11][12]
-
Multicomponent Reactions (MCRs): MCRs provide an efficient route to complex pyrrolidine structures by combining three or more reactants in a single reaction vessel.[8] This approach is highly atom-economical and minimizes the number of purification steps required.
-
Functionalization of Proline and its Derivatives: The naturally occurring amino acid proline and its derivatives, such as 4-hydroxyproline, are readily available chiral building blocks for the synthesis of functionalized pyrrolidines.[13]
Application Notes: Therapeutic Landscape of Pyrrolidine-Based Agents
The versatility of the pyrrolidine scaffold has led to its successful application in a wide array of therapeutic areas. The following sections highlight its role in the development of novel anticancer, antiviral, and central nervous system (CNS) agents.
Anticancer Agents
The pyrrolidine moiety is a key structural feature in numerous anticancer drugs, contributing to their efficacy by interacting with various cancer-related targets.[14][15]
-
Mechanism of Action: Pyrrolidine-containing compounds have been shown to exhibit a range of anticancer activities, including:
-
Enzyme Inhibition: Many pyrrolidine derivatives act as inhibitors of kinases, such as EGFR-TK, which are crucial for cancer cell proliferation and survival.[15]
-
Induction of Apoptosis: Certain pyrrolidine compounds can trigger programmed cell death (apoptosis) in cancer cells.[16]
-
Cell Cycle Arrest: Some derivatives can halt the cell cycle at specific checkpoints, preventing cancer cell division.[16]
-
-
Examples of Pyrrolidine-Based Anticancer Drugs:
-
Pazopanib: An angiogenesis inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.
-
Axitinib: A tyrosine kinase inhibitor used for the treatment of advanced renal cell carcinoma.
-
Linifanib: A multi-targeted tyrosine kinase inhibitor that has been investigated for various cancers.
-
Table 1: Examples of Pyrrolidine-Containing Anticancer Agents and their Targets
| Compound/Drug Name | Target(s) | Therapeutic Indication(s) |
| Pazopanib | VEGFR, PDGFR, c-Kit | Renal Cell Carcinoma, Soft Tissue Sarcoma |
| Axitinib | VEGFR | Advanced Renal Cell Carcinoma |
| Linifanib | VEGFR, PDGFR | Investigational for various cancers |
| Pyrrolidine-based Triazines | EGFR-TK | Investigational for breast and lung cancer[15] |
| Spirooxindole Pyrrolidines | Induces Apoptosis | Investigational for lung cancer[17] |
Antiviral Agents
The pyrrolidine scaffold is a prominent feature in several antiviral drugs, particularly those targeting hepatitis C virus (HCV) and human immunodeficiency virus (HIV).[18]
-
Mechanism of Action: Pyrrolidine-containing antivirals often function as:
-
Protease Inhibitors: They can block the activity of viral proteases, such as HCV NS3/4A protease, which are essential for viral replication.[18]
-
Entry Inhibitors: Some derivatives can interfere with the entry of the virus into host cells.
-
Neuraminidase Inhibitors: In the context of influenza, pyrrolidine derivatives have been designed to inhibit neuraminidase, an enzyme crucial for the release of new virus particles from infected cells.[15]
-
-
Examples of Pyrrolidine-Based Antiviral Drugs:
Central Nervous System (CNS) Agents
The ability of the pyrrolidine scaffold to cross the blood-brain barrier has made it a valuable component in the development of drugs targeting the CNS.[5]
-
Mechanism of Action: Pyrrolidine-based CNS agents have diverse mechanisms of action, including:
-
Receptor Antagonism/Agonism: They can act as antagonists or agonists at various neurotransmitter receptors.
-
Enzyme Inhibition: Inhibition of enzymes like acetylcholinesterase is a strategy for treating Alzheimer's disease.
-
Ion Channel Modulation: Some derivatives can modulate the activity of ion channels, such as sodium channels.[20]
-
-
Examples of Pyrrolidine-Based CNS Drugs:
Protocols: Synthesis and Biological Evaluation
This section provides detailed, step-by-step methodologies for the synthesis of a substituted pyrrolidine via a [3+2] cycloaddition reaction and for the in vitro evaluation of the cytotoxic and antiviral activities of novel pyrrolidine-based compounds.
Protocol 1: Synthesis of a Substituted Pyrrolidine via [3+2] Cycloaddition
This protocol describes a general procedure for the synthesis of a highly substituted pyrrolidine derivative through a silver-catalyzed [3+2] cycloaddition between an azomethine ylide (generated in situ from an imino ester) and an electron-deficient alkene.
Causality Behind Experimental Choices:
-
Catalyst: Silver carbonate (Ag₂CO₃) is chosen as a mild and effective catalyst for the generation of the azomethine ylide from the imino ester.[21]
-
Solvent: Toluene is a common solvent for this type of reaction as it is relatively non-polar and has a suitable boiling point for reactions that may require heating.
-
Inert Atmosphere: The reaction is carried out under an inert atmosphere (nitrogen or argon) to prevent oxidation of the catalyst and other reaction components.
-
Purification: Column chromatography is a standard technique for purifying organic compounds, allowing for the separation of the desired product from unreacted starting materials and byproducts.
Step-by-Step Methodology:
-
Reactant Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the imino ester (1.0 mmol, 1.0 equiv.), the electron-deficient alkene (1.2 mmol, 1.2 equiv.), and silver carbonate (0.1 mmol, 0.1 equiv.).
-
Solvent Addition: Add anhydrous toluene (5 mL) to the flask.
-
Reaction Setup: Seal the flask with a rubber septum and purge with nitrogen gas for 5-10 minutes.
-
Reaction Conditions: Place the flask in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir the reaction mixture vigorously.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the silver catalyst. Wash the Celite pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Characterize the purified pyrrolidine derivative by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the cytotoxic potential of novel pyrrolidine-based compounds against cancer cell lines.[2][14]
Causality Behind Experimental Choices:
-
MTT Reagent: MTT is a yellow tetrazolium salt that is reduced by mitochondrial dehydrogenases in metabolically active (i.e., viable) cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[3]
-
Cell Seeding Density: The optimal cell seeding density is predetermined to ensure that the cells are in the exponential growth phase during the assay.
-
Solubilization: DMSO is used to dissolve the insoluble formazan crystals, allowing for spectrophotometric quantification.[5]
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's cytotoxic potency.[2]
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture the desired cancer cell line in complete medium (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.
-
Harvest cells in the exponential growth phase and determine the cell concentration.
-
Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate for 24 hours to allow for cell attachment.[14]
-
-
Compound Treatment:
-
Prepare a stock solution of the test pyrrolidine compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in complete medium to obtain a range of desired concentrations.
-
Remove the medium from the 96-well plate and add 100 µL of the various compound dilutions to the wells in triplicate. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for a specified exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.
-
Protocol 3: Antiviral Activity Evaluation using the Plaque Reduction Assay
This protocol describes the plaque reduction assay, a standard method for determining the antiviral efficacy of novel pyrrolidine-based compounds against lytic viruses.[8][22]
Causality Behind Experimental Choices:
-
Plaque Formation: Lytic viruses cause localized areas of cell death (plaques) in a confluent monolayer of host cells. The number of plaques is proportional to the amount of infectious virus.
-
Overlay Medium: A semi-solid overlay medium (containing agarose or methylcellulose) is used to restrict the spread of the virus, ensuring that new infections are localized and form distinct plaques.[8]
-
Crystal Violet Staining: Crystal violet stains viable cells, leaving the plaques (areas of dead cells) as clear, unstained zones that can be easily counted.[22]
-
EC₅₀ Determination: The 50% effective concentration (EC₅₀) is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Step-by-Step Methodology:
-
Cell Seeding: Seed host cells in 6-well or 12-well plates and grow them to form a confluent monolayer.
-
Compound and Virus Preparation:
-
Prepare serial dilutions of the test pyrrolidine compound in a serum-free medium.
-
Prepare a dilution of the virus stock that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
-
Infection:
-
Wash the cell monolayers with phosphate-buffered saline (PBS).
-
Infect the cells with the virus dilution for a specific adsorption period (e.g., 1 hour at 37°C).
-
-
Treatment and Overlay:
-
After the adsorption period, remove the virus inoculum.
-
Overlay the cell monolayers with a semi-solid medium containing the different concentrations of the test compound. Include a virus control (no compound) and a cell control (no virus, no compound).
-
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Visualization:
-
Aspirate the overlay medium.
-
Fix the cells with a fixative solution (e.g., 10% formalin).
-
Stain the cell monolayer with a crystal violet solution.
-
Gently wash the plates with water and allow them to air dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration relative to the virus control.
-
Plot the percentage of plaque reduction against the compound concentration to determine the EC₅₀ value.
-
Conclusion and Future Perspectives
The pyrrolidine scaffold has firmly established itself as a cornerstone of modern drug discovery. Its unique structural and physicochemical properties provide a versatile platform for the design of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. The diverse range of synthetic methodologies available allows for the creation of vast libraries of pyrrolidine derivatives for screening against a multitude of biological targets. As our understanding of disease biology deepens, the rational design of pyrrolidine-based compounds tailored to specific targets will undoubtedly continue to yield new and effective medicines for a wide range of human diseases. The protocols provided herein offer a starting point for researchers to synthesize and evaluate the therapeutic potential of their own novel pyrrolidine-based compounds, contributing to the ongoing legacy of this remarkable scaffold in medicinal chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]
- 7. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 8. benchchem.com [benchchem.com]
- 9. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents - East China Normal University [pure.ecnu.edu.cn:443]
- 12. pubs.acs.org [pubs.acs.org]
- 13. superchemistryclasses.com [superchemistryclasses.com]
- 14. benchchem.com [benchchem.com]
- 15. Design, synthesis, and preliminary evaluation of new pyrrolidine derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
- 19. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to Iridium-Catalyzed N-Heterocyclization
Introduction: The Strategic Importance of N-Heterocycles and Iridium Catalysis
Nitrogen-containing heterocycles are fundamental structural motifs that form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Their prevalence in biologically active compounds drives a continuous demand for more efficient, selective, and sustainable synthetic methodologies. Traditional methods for constructing these rings often rely on multi-step sequences with harsh reagents and generate significant waste.
In recent years, iridium-catalyzed reactions have emerged as a powerful strategy for N-heterocycle synthesis, offering high levels of atom economy, functional group tolerance, and catalytic efficiency.[4][5] Iridium complexes can facilitate a diverse range of transformations, including C-H activation, hydrogen transfer reactions, and annulations, under relatively mild conditions.[6][7][8] This guide provides an in-depth exploration of key iridium-catalyzed N-heterocyclization strategies, complete with detailed experimental protocols, mechanistic insights, and practical guidance for researchers in synthetic chemistry and drug development.
Core Mechanistic Principles in Iridium-Catalyzed N-Heterocyclization
Understanding the underlying catalytic cycles is paramount for reaction optimization and troubleshooting. Iridium catalysts primarily operate through a few key, highly efficient pathways.
The "Borrowing Hydrogen" or "Hydrogen Autotransfer" Pathway
This elegant and environmentally benign strategy is one of the most powerful tools in iridium catalysis.[9][10] The catalyst temporarily "borrows" hydrogen from a stable starting material (typically an alcohol) to generate a highly reactive intermediate (an aldehyde or ketone) in situ. This intermediate then participates in the bond-forming cascade, after which the catalyst returns the hydrogen to a subsequent intermediate, regenerating the catalyst and liberating water as the sole byproduct.[4][7]
The causality behind this pathway's success lies in its ability to use stable, readily available alcohols as alkylating agents, avoiding the need for pre-activated electrophiles like alkyl halides.[4] The entire process is redox-neutral and highly atom-economical.
Caption: The Borrowing Hydrogen catalytic cycle for N-heterocycle synthesis.
Intramolecular C–H Amination/Cyclization
Direct C-H functionalization represents a paradigm shift in synthesis, allowing for the conversion of traditionally inert C-H bonds into valuable C-N linkages.[1][11] In this context, iridium catalysts can activate organic azides to generate reactive iridium-nitrenoid intermediates.[12] These species then undergo intramolecular insertion into an aliphatic C(sp³)–H bond, forging the new C-N bond and constructing the heterocyclic ring in a single, efficient step.[12][13]
The choice of an azide as the nitrogen source is strategic; it is a stable precursor that releases innocuous dinitrogen gas (N₂) as the only byproduct upon activation, contributing to the reaction's high atom economy.[12]
Safety and Handling of Iridium Catalysts
Trustworthiness in experimental design begins with safety and reagent integrity. Many iridium precursors and catalysts are air- and moisture-sensitive, and improper handling can lead to catalyst degradation and failed reactions.[14]
-
General Precautions: Iridium compounds, particularly in powdered form, can be flammable solids and may cause eye irritation.[15][16] Always handle them in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, lab coat, and chemically resistant gloves.[15][17]
-
Inert Atmosphere Techniques: For air-sensitive iridium catalysts, all manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon).[14] The two primary methods for this are:
-
Solvent and Glassware Preparation:
-
Glassware: All glassware must be rigorously dried, typically in an oven at >120°C overnight, and cooled under an inert atmosphere before use.[14]
-
Solvents: Solvents must be anhydrous and deoxygenated. Use of a solvent purification system (SPS) is ideal. Alternatively, solvents can be distilled from appropriate drying agents and degassed using the "freeze-pump-thaw" method (at least three cycles) for the most effective removal of dissolved gases.[14]
-
Caption: General experimental workflow for iridium-catalyzed reactions.
Experimental Protocols
The following protocols are representative examples and should be adapted based on the specific substrate and desired product.
Protocol 1: Synthesis of N-Benzylpiperidine via Borrowing Hydrogen
This protocol describes the N-heterocyclization of a primary amine with a diol, a classic example of the borrowing hydrogen methodology.[7][18] The reaction is catalyzed by a robust Cp*Ir complex and forms water as the only byproduct.
Materials and Reagents:
-
[Cp*IrI₂]₂ (Pentamethylcyclopentadienyl Iridium Diiodide Dimer)
-
Benzylamine
-
1,5-Pentanediol
-
Anhydrous Toluene
-
Sodium Bicarbonate (NaHCO₃)
-
Standard Schlenk line or glovebox setup
-
Oven-dried glassware (Schlenk flask, condenser)
Step-by-Step Procedure:
-
Catalyst Preparation: In a glovebox or under a positive pressure of argon on a Schlenk line, add [Cp*IrI₂]₂ (e.g., 0.01 mmol, 0.5 mol%) and NaHCO₃ (e.g., 0.2 mmol, 10 mol%) to a 25 mL Schlenk flask equipped with a magnetic stir bar.
-
Causality Note: The iridium dimer is the precatalyst. The base, although mild, can facilitate catalyst activation and turnover.[19]
-
-
Reagent Addition: Add anhydrous toluene (e.g., 5 mL) to the flask. Sequentially add benzylamine (e.g., 2.0 mmol, 1.0 equiv) and 1,5-pentanediol (e.g., 2.2 mmol, 1.1 equiv) via syringe.
-
Reaction Execution: Attach a reflux condenser to the Schlenk flask. Heat the reaction mixture to 100-110 °C with vigorous stirring under a positive pressure of argon.
-
Causality Note: The elevated temperature is required to drive the initial dehydrogenation of the diol, which is often the rate-limiting step in the borrowing hydrogen cycle.[10]
-
-
Monitoring: Monitor the reaction progress by taking aliquots (via a purged syringe) and analyzing by TLC or GC-MS until the starting materials are consumed (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture through a short plug of celite to remove the catalyst and base. Rinse the plug with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure N-benzylpiperidine.
Protocol 2: Synthesis of a Fused Dihydroquinazolinone via C-H Amination/Cyclization
This protocol illustrates an advanced cascade reaction where an intermolecular C-H amination is followed by an intramolecular cyclization to rapidly build molecular complexity.[12]
Materials and Reagents:
-
[Cp*IrCl₂]₂ (Pentamethylcyclopentadienyl Iridium Dichloride Dimer)
-
Silver Hexafluoroantimonate (AgSbF₆)
-
Substituted Benzamide (e.g., 2-amino-N-methylbenzamide)
-
Aldehyde-tethered alkyl azide (e.g., 3-azidopropanal)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Standard Schlenk line or glovebox setup
-
Oven-dried glassware (Schlenk tube)
Step-by-Step Procedure:
-
Catalyst Activation: In a glovebox or under argon, add the benzamide substrate (e.g., 0.5 mmol, 1.0 equiv), [Cp*IrCl₂]₂ (e.g., 0.0125 mmol, 2.5 mol%), and AgSbF₆ (e.g., 0.05 mmol, 10 mol%) to a sealable Schlenk tube with a stir bar.
-
Causality Note: AgSbF₆ acts as a halide scavenger, abstracting the chloride ligands from the iridium precatalyst to generate a more catalytically active, cationic Ir(III) species.
-
-
Reagent Addition: Add anhydrous DCE (e.g., 2.0 mL). Then, add the aldehyde-tethered alkyl azide (e.g., 0.6 mmol, 1.2 equiv).
-
Reaction Execution: Seal the Schlenk tube tightly and place it in a preheated oil bath at 80 °C. Stir the reaction for 12-18 hours.
-
Safety Note: Organic azides are potentially explosive. Handle with care, avoid high temperatures and shock, and always work behind a blast shield.
-
-
Monitoring: After cooling, carefully vent the tube. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool to room temperature. Dilute the mixture with dichloromethane (DCM) and wash with saturated aqueous NaHCO₃ solution and then brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter the solution and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to isolate the desired N-heterocycle-fused dihydroquinazolinone.
Data Summary and Substrate Scope
The effectiveness of a catalytic system is defined by its scope and limitations. The following tables summarize typical data for iridium-catalyzed N-heterocyclization reactions.
Table 1: Comparison of Common Iridium Precatalysts
| Precatalyst | Common Ligands | Typical Reaction Type | Key Advantages |
| [{Ir(cod)Cl}₂] | Phosphines, N-Heterocyclic Carbenes (NHCs) | Hydrogenation, Annulation[20] | Highly versatile, widely available |
| [CpIrCl₂]₂ | None (often used directly) | Borrowing Hydrogen, C-H Amination[12][18] | Robust, air-stable solid, high activity |
| [CpIrI₂]₂ | None | Borrowing Hydrogen[7] | Effective in various solvents, including water[7] |
Table 2: Representative Substrate Scope for Borrowing Hydrogen Cyclization
| Amine | Diol | Product | Typical Yield |
| Benzylamine | 1,4-Butanediol | N-Benzylpyrrolidine | >90% |
| Aniline | 1,5-Pentanediol | N-Phenylpiperidine | ~85% |
| (R)-1-Phenylethylamine | 1,5-Pentanediol | (S)-2-Phenylpiperidine[18] | Good, with chirality transfer[18] |
| Benzylamine | 2,2'-Bis(hydroxymethyl)biphenyl | Dibenzo[c,e]azepine derivative | ~70% |
Conclusion
Iridium catalysis provides a powerful and versatile platform for the synthesis of N-heterocycles. The methodologies highlighted here—Borrowing Hydrogen and C-H Amination—demonstrate the potential for creating complex molecular architectures from simple starting materials in an atom-economical and efficient manner. By understanding the core mechanisms and adhering to rigorous experimental techniques for handling sensitive reagents, researchers can unlock the full potential of these transformative reactions for applications in drug discovery and beyond.
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Iridium/graphene nanostructured catalyst for the N-alkylation of amines to synthesize nitrogen-containing derivatives and heterocyclic compounds in a green process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 8. Iridium-Catalyzed Hydrogenation and Dehydrogenation of N-Heterocycles in Water under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Iridium(iii) homo- and heterogeneous catalysed hydrogen borrowing C–N bond formation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Iridium(I)-Catalyzed C-C and C-N Bond Formation Reactions via the Borrowing Hydrogen Strategy [organic-chemistry.org]
- 11. Complex N-heterocycle synthesis via iron-catalyzed, direct C-H bond amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Catalytic Synthesis of N-Heterocycles via Direct C(sp3)–H Amination Using an Air-Stable Iron(III) Species with a Redox-Active Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. fishersci.com [fishersci.com]
- 17. implats.co.za [implats.co.za]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
Chiral synthesis of (S)-3-aminopyrrolidine dihydrochloride from trans-4-hydroxyl-L-proline
An Application Note and Detailed Protocol for the Chiral Synthesis of (S)-3-Aminopyrrolidine Dihydrochloride from trans-4-Hydroxy-L-proline
Introduction
(S)-3-Aminopyrrolidine and its salts are pivotal chiral building blocks in modern medicinal chemistry and drug development. This scaffold is a core component of numerous biologically active compounds, including inhibitors for enzymes such as Dipeptidyl Peptidase-4 (DPP-4), crucial in the treatment of type 2 diabetes. The precise stereochemistry of the 3-amino group is often critical for pharmacological activity. trans-4-Hydroxy-L-proline, an abundant and inexpensive natural amino acid derived from collagen, serves as an ideal starting material from the chiral pool for synthesizing this valuable intermediate.[1] Its well-defined stereocenters provide a robust foundation for stereospecific transformations.
This application note provides a comprehensive, field-proven guide for the multi-step chiral synthesis of (S)-3-aminopyrrolidine dihydrochloride, starting from trans-4-hydroxy-L-proline. The described synthetic strategy hinges on a key stereochemical inversion step to achieve the desired (S)-configuration at the C3 position. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols, and present data in a clear, accessible format for researchers and process development scientists.
Overall Synthetic Strategy
The transformation of (2S, 4R)-4-hydroxy-L-proline into (S)-3-aminopyrrolidine requires several key steps: removal of the C2 carboxylic acid, protection of the ring nitrogen, activation of the C4 hydroxyl group, stereochemical inversion at C4 with a nitrogen-based nucleophile, reduction of the nitrogen functionality, and final deprotection to yield the target dihydrochloride salt. The strategy outlined below is a robust and widely adopted pathway.[2]
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-3-(Methylsulfonyl)pyrrolidine Hydrochloride
Welcome to the technical support center for the synthesis of (S)-3-(Methylsulfonyl)pyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. The information provided herein is based on established chemical principles and field-proven insights to ensure technical accuracy and practical utility.
Introduction
This compound is a key building block in medicinal chemistry, often incorporated into novel therapeutic agents. Its synthesis, while conceptually straightforward, can present several challenges that impact both yield and purity. A common and practical synthetic route commences with the readily available (S)-3-hydroxypyrrolidine, proceeding through a mesylation reaction to introduce the methylsulfonyl group, followed by conversion to its hydrochloride salt. This guide will focus on troubleshooting and optimizing this synthetic pathway.
Troubleshooting Guide: Q&A Format
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low Yield of the Mesylated Intermediate
Q: I am experiencing a low yield after the mesylation of (S)-3-hydroxypyrrolidine. What are the likely causes and how can I improve it?
A: Low yields in the mesylation step can often be attributed to several factors. A systematic approach to troubleshooting is recommended.
Probable Causes:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or suboptimal reagent stoichiometry.
-
Side Reactions: The formation of byproducts is a common cause of yield loss. A significant side reaction is the formation of the corresponding alkyl chloride when using methanesulfonyl chloride (MsCl).[1] Elimination reactions to form an alkene can also occur, particularly if the reaction mixture is overheated or an inappropriate base is used.[2]
-
Moisture Contamination: The presence of water in the reaction can lead to the hydrolysis of methanesulfonyl chloride, reducing its effective concentration and contributing to lower yields.
-
Suboptimal Base Selection: The choice and amount of base are critical. An insufficient amount of base will not effectively neutralize the HCl generated during the reaction (when using MsCl), which can lead to side reactions. Conversely, a base that is too strong or sterically hindered might promote elimination.
Recommended Solutions:
-
Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material and the formation of the product. This will help determine the optimal reaction time.
-
Reagent Stoichiometry and Addition:
-
Ensure methanesulfonyl chloride is used in a slight excess (e.g., 1.1-1.2 equivalents) to drive the reaction to completion.
-
Add the methanesulfonyl chloride dropwise to a cooled solution (e.g., 0 °C) of the alcohol and base to control the reaction exotherm and minimize side reactions.[3]
-
-
Anhydrous Conditions:
-
Thoroughly dry all glassware before use.
-
Use anhydrous solvents. Dichloromethane (DCM) is a common choice.[3]
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Base Selection:
-
Alternative Mesylating Agent: Consider using methanesulfonic anhydride ((MeSO₂)₂O) instead of methanesulfonyl chloride. This eliminates the possibility of forming the alkyl chloride byproduct.[1]
Issue 2: Presence of Impurities in the Crude Product
Q: After the workup of my mesylation reaction, I am observing significant impurities alongside my desired product. How can I identify and minimize them?
A: The nature of the impurities will depend on the specific reaction conditions.
Common Impurities and Their Origin:
-
Unreacted (S)-3-hydroxypyrrolidine: This indicates an incomplete reaction.
-
(S)-3-chloropyrrolidine: This is a common byproduct when using methanesulfonyl chloride, arising from the reaction of the intermediate with the chloride ion.[1]
-
Elimination Product (Pyrroline derivative): This can form, especially at elevated temperatures or with a strong, non-nucleophilic base.[2]
-
Di-mesylated product: While less common with a secondary amine starting material that is protected, over-mesylation can occur if reaction conditions are not well-controlled.
Strategies for Minimization and Removal:
-
Optimize Reaction Conditions: As detailed in the previous section, careful control of temperature, reagent addition, and stoichiometry can significantly reduce the formation of byproducts.
-
Aqueous Workup: A standard aqueous workup can help remove some impurities. Washing the organic layer with a mild acid (e.g., dilute HCl) can remove unreacted starting material and the basic catalyst. A subsequent wash with a saturated sodium bicarbonate solution will neutralize any remaining acid, and a final brine wash will help remove water.
-
Chromatographic Purification: For challenging separations, column chromatography on silica gel is an effective method. A gradient elution with a solvent system such as dichloromethane/methanol or ethyl acetate/hexanes may be required.
Issue 3: Difficulty in Isolating the Final Hydrochloride Salt
Q: I am having trouble precipitating the this compound salt. What can I do?
A: The successful isolation of the hydrochloride salt depends on the purity of the free base and the choice of solvent for precipitation.
Troubleshooting Salt Formation:
-
Purity of the Free Base: Ensure the free base is of high purity before attempting salt formation. Any residual impurities can interfere with crystallization.
-
Solvent System: The choice of solvent is crucial. A common method is to dissolve the free base in a solvent in which the hydrochloride salt is insoluble. Suitable solvents for this purpose often include diethyl ether, isopropanol, or ethyl acetate.
-
HCl Source: Anhydrous HCl is preferred to avoid introducing water, which can affect solubility and crystallization. This can be in the form of a solution in an organic solvent (e.g., HCl in diethyl ether or dioxane) or as a gas bubbled through the solution.
-
Inducing Crystallization: If the salt does not precipitate immediately, several techniques can be employed:
-
Scratching: Gently scratching the inside of the flask with a glass rod at the liquid-air interface can create nucleation sites.[4]
-
Seeding: Adding a small crystal of the pure hydrochloride salt can initiate crystallization.[4]
-
Cooling: Cooling the solution in an ice bath or refrigerator can decrease the solubility of the salt and promote precipitation.[4]
-
Solvent Addition: If the salt is too soluble in the initial solvent, slowly adding a less polar co-solvent (an "anti-solvent") in which the salt is insoluble can induce precipitation.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for this synthesis?
A1: A common and commercially available starting material is (S)-3-hydroxypyrrolidine or its hydrochloride salt.[5][6] If the hydrochloride salt is used, an additional equivalent of base must be added in the mesylation step to neutralize the HCl and liberate the free amine.
Q2: How can I monitor the progress of the mesylation reaction?
A2: Thin Layer Chromatography (TLC) is a convenient method. The product, being more nonpolar than the starting alcohol, will have a higher Rf value. A suitable eluent system would be a mixture of a polar and a nonpolar solvent, such as ethyl acetate/hexanes or dichloromethane/methanol. Staining with potassium permanganate can help visualize both the starting material and the product. For more quantitative analysis, LC-MS is recommended.
Q3: What are the key safety precautions for this synthesis?
A3: Methanesulfonyl chloride is corrosive and lachrymatory. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction can be exothermic, so controlled addition of reagents and cooling are important.
Q4: Can I use a different sulfonylating agent?
A4: Yes, other sulfonylating agents like p-toluenesulfonyl chloride (tosyl chloride) can be used to generate the corresponding tosylate. The reaction conditions would be similar to mesylation. The choice of the sulfonyl group may depend on the subsequent steps in your overall synthetic scheme.
Experimental Protocols
Protocol 1: Synthesis of (S)-3-(Methylsulfonyl)pyrrolidine
-
To a solution of (S)-3-hydroxypyrrolidine (1.0 eq.) in anhydrous dichloromethane (DCM, 10 volumes) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add triethylamine (1.5 eq.).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add methanesulfonyl chloride (1.2 eq.) dropwise to the cooled solution, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding water.
-
Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-3-(methylsulfonyl)pyrrolidine.
Protocol 2: Formation of this compound
-
Dissolve the crude (S)-3-(methylsulfonyl)pyrrolidine in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.
-
Cool the solution to 0 °C.
-
Slowly add a solution of HCl in diethyl ether (e.g., 2 M) dropwise with stirring until the solution becomes acidic (test with pH paper).
-
Stir the mixture at 0 °C for 30 minutes.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold diethyl ether.
-
Dry the solid under vacuum to obtain this compound.
Data Summary
| Parameter | Recommended Value | Rationale |
| Mesylation Temperature | 0 °C to Room Temperature | Controls exotherm, minimizes side reactions. |
| Methanesulfonyl Chloride | 1.1 - 1.2 equivalents | Drives reaction to completion. |
| Base (e.g., Triethylamine) | 1.5 - 2.0 equivalents | Neutralizes generated HCl and catalyzes the reaction. |
| Solvent | Anhydrous Dichloromethane | Good solubility for reactants, inert under reaction conditions. |
Visualizations
Caption: General workflow for the synthesis of (S)-3-(Methylsulfonyl)pyrrolidine HCl.
Caption: Troubleshooting common causes of low yield in the mesylation step.
References
Troubleshooting common issues in pyrrolidine ring formation reactions
The pyrrolidine ring is a cornerstone of many natural products, pharmaceuticals, and advanced materials.[1][2][3] Its synthesis, while conceptually diverse, is often fraught with challenges that can impede research and development. This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during pyrrolidine ring formation reactions. Here, we move beyond simple protocols to explain the underlying chemical principles, offering field-proven insights to guide your experimental choices and ensure the integrity of your results.
Section 1: Troubleshooting Guides
This section is organized by common problems encountered in the laboratory. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a low yield of the desired pyrrolidine product, or in some cases, no product at all. What are the likely causes and how can I optimize the reaction?
Answer: Low or non-existent yields in pyrrolidine synthesis can stem from a variety of factors, ranging from the stability of intermediates to the choice of reagents and reaction conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
Potential Causes & Solutions
| Potential Cause | Underlying Principle | Troubleshooting & Optimization Steps |
| Instability of Intermediates (e.g., Azomethine Ylides) | Azomethine ylides, common intermediates in [3+2] cycloadditions, can be unstable and prone to decomposition or side reactions if not generated and consumed efficiently.[4][5] | - In situ Generation: Ensure the ylide is generated in situ under strictly anhydrous conditions to minimize decomposition.[4]- Catalyst Choice: Select a catalyst known to stabilize the intermediate or facilitate its rapid consumption. For instance, certain iridium complexes can be used for the reductive generation of azomethine ylides from stable amide precursors.[5] |
| Inefficient Catalyst or Catalyst Deactivation | The chosen catalyst may have low activity for your specific substrate or may be deactivated by impurities in the reaction mixture. | - Catalyst Screening: If possible, screen a variety of catalysts (e.g., different metal salts or organocatalysts) to find the most effective one for your transformation.- Anhydrous Conditions: Traces of water can deactivate many catalysts. Ensure all glassware is oven-dried and use anhydrous solvents.[4]- Inert Atmosphere: Some catalysts are sensitive to oxygen. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent catalyst deactivation.[4] |
| Incomplete Reaction | The reaction may not have reached completion due to insufficient reaction time, inadequate temperature, or a suboptimal concentration of reactants. | - Reaction Monitoring: Closely monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.- Optimize Conditions: Systematically vary the reaction time, temperature, and concentration to find the optimal conditions for your specific substrates. |
| Poor Nucleophilicity/Electrophilicity of Reactants | The inherent reactivity of your starting materials might be low, leading to a sluggish or non-existent reaction. | - Activate Substrates: Consider using activating groups on your substrates to enhance their reactivity. For example, electron-withdrawing groups on the dipolarophile can accelerate [3+2] cycloaddition reactions.- Alternative Reagents: Explore alternative starting materials with higher intrinsic reactivity. |
| Work-up Issues | The desired product may be lost during the work-up procedure, especially if it has high water solubility. | - Thorough Extraction: Perform multiple extractions with a suitable organic solvent to ensure complete recovery of the product from the aqueous phase.- Salting Out: Adding brine to the aqueous layer can decrease the solubility of polar organic compounds, improving extraction efficiency.[6] |
Workflow for Diagnosing Low Yield
Caption: A logical workflow for troubleshooting low-yield pyrrolidine synthesis.
Issue 2: Formation of Undesired Side Products
Question: My reaction is producing significant amounts of side products, complicating purification and reducing the yield of my target pyrrolidine. How can I minimize these side reactions?
Answer: The formation of side products is a common hurdle in pyrrolidine synthesis. Understanding the potential side reactions for your chosen synthetic route is the first step toward mitigating them.
Common Side Reactions and Their Mitigation
| Side Reaction | Description | Mitigation Strategies |
| Over-alkylation | In the synthesis of N-substituted pyrrolidines, the desired mono-substituted product can react further to form di-substituted and quaternary ammonium salts, especially if the mono-substituted product is more nucleophilic than the starting amine.[7] | - Stoichiometry Control: Use a large excess of the amine relative to the alkylating agent.- Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain its low concentration.[7]- Protecting Groups: Use a protecting group (e.g., Boc, Cbz) on the pyrrolidine nitrogen to prevent further alkylation.[7]- Less Reactive Alkylating Agents: Opt for less reactive alkylating agents (e.g., alkyl chlorides instead of bromides or iodides).[7] |
| Furan Formation | In the Paal-Knorr synthesis of pyrroles from 1,4-dicarbonyl compounds and amines, acidic conditions can promote the cyclization and dehydration of the dicarbonyl compound to form a furan byproduct. | - pH Control: Maintain neutral or weakly acidic conditions. Strong mineral acids should be avoided.[7]- Weak Acid Catalyst: If a catalyst is needed, use a weak acid like acetic acid.[7] |
| Dehydrogenation | The desired pyrrolidine can sometimes be oxidized to the corresponding pyrrole or dihydropyrrole, particularly at elevated temperatures or in the presence of certain catalysts. | - Temperature Control: Avoid excessively high reaction temperatures.- Choice of Catalyst: Select a catalyst that does not promote dehydrogenation under the reaction conditions. |
| Formation of Isomers | Depending on the reaction mechanism, constitutional isomers or regioisomers may be formed. For instance, in [3+2] cycloadditions, the regioselectivity can be influenced by the electronics and sterics of the dipole and dipolarophile.[3] | - Catalyst/Ligand Tuning: The choice of catalyst and ligands can significantly influence regioselectivity.- Substrate Modification: Modifying the electronic or steric properties of the substrates can favor the formation of the desired isomer. |
Issue 3: Poor Stereocontrol
Question: My reaction is producing a mixture of stereoisomers (diastereomers or enantiomers) of the desired pyrrolidine. How can I improve the stereoselectivity?
Answer: Achieving high stereoselectivity is often a critical challenge in the synthesis of complex pyrrolidines, especially those intended for pharmaceutical applications.[1][2] The strategy for controlling stereochemistry depends on whether you are dealing with diastereoselectivity or enantioselectivity.
Strategies for Enhancing Stereoselectivity
| Type of Stereocontrol | Approach | Explanation & Key Considerations |
| Diastereoselectivity | Substrate Control | The inherent stereochemistry of the starting materials can direct the formation of a specific diastereomer. Chiral auxiliaries attached to one of the reactants can effectively bias the facial selectivity of the reaction. |
| Catalyst Control | The use of a chiral catalyst can create a chiral environment around the reactants, favoring the formation of one diastereomer over the other. The choice of metal and ligand is crucial.[8] | |
| Reaction Conditions | - Temperature: Lowering the reaction temperature often enhances diastereoselectivity by increasing the energy difference between the transition states leading to the different diastereomers.[4]- Solvent: The polarity of the solvent can influence the transition state geometry and, consequently, the diastereomeric ratio.[4] | |
| Enantioselectivity | Chiral Catalysis | This is the most common and powerful method for achieving high enantioselectivity. A wide range of chiral catalysts, including metal complexes with chiral ligands and organocatalysts (e.g., proline and its derivatives), have been developed for various pyrrolidine-forming reactions.[4][9][10] |
| Chiral Auxiliaries | A chiral auxiliary is temporarily attached to a prochiral substrate, directs the stereochemical outcome of the reaction, and is then removed. This is a well-established but less atom-economical approach than chiral catalysis. | |
| Chiral Substrates | Starting from an enantiomerically pure precursor (e.g., L-proline or L-4-hydroxyproline) can be an effective way to synthesize chiral pyrrolidine derivatives.[1][2] |
Decision Tree for Improving Stereoselectivity
Caption: Decision-making framework for enhancing stereocontrol in pyrrolidine synthesis.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the pyrrolidine ring?
A1: Several robust methods exist for the construction of the pyrrolidine ring. The choice of method often depends on the desired substitution pattern and stereochemistry. Some of the most widely used strategies include:
-
[3+2] Dipolar Cycloaddition: This is a powerful and atom-economical method that involves the reaction of an azomethine ylide with an alkene or alkyne to directly form the five-membered ring.[3][10][11]
-
Reductive Amination of 1,4-Dicarbonyl Compounds: The reaction of a 1,4-dicarbonyl compound (or a precursor like 2,5-dimethoxytetrahydrofuran) with a primary amine, followed by reduction, is a classical and effective method for preparing N-substituted pyrrolidines.[12][13]
-
Intramolecular Cyclization: Various types of intramolecular cyclization reactions, such as hydroamination and C-H amination, can be used to form the pyrrolidine ring from acyclic precursors.[11][14][15]
-
Ring Contraction of Pyridines: Photochemical or thermal rearrangement of pyridines can lead to the formation of pyrrolidine derivatives.[11][14][16]
Q2: How can I purify my pyrrolidine product, especially if it is a volatile liquid?
A2: The purification of pyrrolidine derivatives can be challenging due to their basicity and, in some cases, volatility. Common purification techniques include:
-
Distillation: For volatile and thermally stable pyrrolidines, distillation under reduced pressure is an effective method of purification.
-
Column Chromatography: Silica gel chromatography is widely used. However, the basic nature of pyrrolidines can lead to tailing on silica gel. To mitigate this, the eluent can be treated with a small amount of a base, such as triethylamine or ammonia. Alternatively, alumina (basic or neutral) can be used as the stationary phase.
-
Acid-Base Extraction: The basic nature of the pyrrolidine nitrogen can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to extract the protonated pyrrolidine into the aqueous phase. The aqueous layer is then basified, and the purified pyrrolidine is re-extracted into an organic solvent.
-
Crystallization: If the pyrrolidine derivative or a salt thereof (e.g., hydrochloride salt) is a solid, crystallization or recrystallization can be a highly effective purification method.
Q3: Are there any specific safety precautions I should take when working with pyrrolidine and its derivatives?
A3: Yes, pyrrolidine and many of its derivatives are hazardous chemicals and should be handled with appropriate safety precautions.
-
Toxicity and Corrosivity: Pyrrolidine is a corrosive and flammable liquid with a strong, unpleasant odor. It can cause severe skin burns and eye damage. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Inhalation Hazard: The vapors of pyrrolidine and its volatile derivatives are harmful if inhaled. Avoid breathing in the vapors.
-
Reactivity: Be aware of the reactivity of your specific pyrrolidine derivative. Some may be air or moisture sensitive.
Always consult the Safety Data Sheet (SDS) for the specific compounds you are working with before starting any experiment.
Section 3: Experimental Protocols
Protocol 1: General Procedure for a [3+2] Cycloaddition using an Azomethine Ylide
This protocol describes a general procedure for the synthesis of a substituted pyrrolidine via a silver-catalyzed [3+2] cycloaddition of an iminoester-derived azomethine ylide with an alkene.
Materials:
-
Amino acid ester hydrochloride (e.g., methyl glycinate hydrochloride)
-
Aldehyde or ketone
-
Alkene (dipolarophile)
-
Silver(I) acetate (AgOAc)
-
Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the amino acid ester hydrochloride (1.0 equiv), the aldehyde or ketone (1.0 equiv), and the anhydrous solvent.
-
Cool the mixture to 0 °C and add triethylamine (1.1 equiv) dropwise. Stir the mixture at room temperature for 1-2 hours to form the imine.
-
To the resulting imine solution, add the alkene (1.2 equiv) and silver(I) acetate (0.1 equiv).
-
Stir the reaction mixture at the desired temperature (this may range from room temperature to reflux, depending on the substrates) and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the silver salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (often with 1-2% triethylamine in the eluent to prevent streaking) to afford the desired pyrrolidine.
Protocol 2: Reductive Amination for the Synthesis of an N-Aryl Pyrrolidine
This protocol outlines the synthesis of an N-aryl pyrrolidine from 2,5-dimethoxytetrahydrofuran and an aniline derivative using sodium borohydride.[13]
Materials:
-
Aniline derivative
-
2,5-Dimethoxytetrahydrofuran
-
Sodium borohydride (NaBH₄)
-
Sulfuric acid (H₂SO₄)
-
Methanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve the aniline derivative (1.0 equiv) in a mixture of water and methanol.
-
Carefully add a catalytic amount of sulfuric acid.
-
Add 2,5-dimethoxytetrahydrofuran (1.1 equiv) to the mixture.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Cool the mixture in an ice bath and add sodium borohydride (2.0-3.0 equiv) portion-wise, controlling the evolution of gas.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water.
-
Make the solution basic by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield the N-aryl pyrrolidine.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 12. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. researchgate.net [researchgate.net]
- 15. Pyrrolidine synthesis [organic-chemistry.org]
- 16. Pyrrolidine synthesis via ring contraction of pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Pyrrolidine Derivative Synthesis
Welcome to the Technical Support Center for the synthesis of pyrrolidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these vital heterocyclic scaffolds. The pyrrolidine ring is a prevalent core in numerous natural products and pharmaceuticals, making its efficient and controlled synthesis a critical endeavor.[1][2][3][4] This resource provides in-depth troubleshooting guides and frequently asked questions to address specific experimental challenges, grounded in mechanistic principles and field-proven expertise.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of pyrrolidine derivatives, offering systematic approaches to diagnose and resolve them.
Issue 1: Low Yield in [3+2] Cycloaddition Reactions
Symptoms: The reaction forming the pyrrolidine ring results in a low yield of the desired product.
Potential Causes & Solutions:
-
Azomethine Ylide Instability: The azomethine ylide intermediate, crucial for the cycloaddition, is often unstable.
-
Causality: Azomethine ylides can be susceptible to hydrolysis or alternative reaction pathways if not generated and consumed under optimal conditions.
-
Solution: Ensure the in-situ generation of the ylide under strictly anhydrous conditions.[5] The use of dry solvents and an inert atmosphere (e.g., nitrogen or argon) is critical to prevent the degradation of intermediates.[5]
-
-
Inefficient Catalyst: The chosen catalyst may not be optimal for the specific substrates being used.
-
Causality: Catalyst efficiency is highly dependent on the electronic and steric properties of the substrates. A mismatched catalyst can lead to slow reaction rates or catalyst deactivation.
-
Solution: A screening of different catalysts is recommended. For [3+2] cycloadditions, copper(I) and silver(I) complexes have demonstrated high efficacy.[5] An alternative powerful method is the iridium-catalyzed reductive generation of azomethine ylides from amides.[2]
-
-
Suboptimal Temperature: The reaction may be highly sensitive to temperature fluctuations.
-
Causality: Temperature affects both the rate of the desired reaction and competing side reactions or decomposition pathways.
-
Solution: Optimize the reaction temperature. Running the reaction at lower temperatures can sometimes improve the yield by minimizing the decomposition of sensitive intermediates and reducing side reactions.[5]
-
Issue 2: Poor or Incorrect Stereoselectivity
Symptoms: The product is a mixture of diastereomers or exhibits low enantiomeric excess (ee).
Potential Causes & Solutions:
-
Achiral Catalyst or Conditions: The reaction is not being directed toward a specific stereochemical outcome.
-
Causality: Without a chiral influence, the formation of all possible stereoisomers is likely, leading to a racemic or diastereomeric mixture.
-
Solution: Employ a chiral catalyst. For organocatalysis, proline-based catalysts are highly effective in inducing enantioselectivity.[5][6] In metal-based systems, the use of chiral ligands is essential for controlling the stereochemistry.[5]
-
-
Solvent Effects: The solvent can significantly influence the transition state geometry, thereby affecting stereoselectivity.
-
Causality: The polarity and coordinating ability of the solvent can stabilize or destabilize different transition states, favoring the formation of one stereoisomer over another.
-
Solution: Screen a range of solvents with varying polarities. In some cases, less polar solvents may enhance stereoselectivity.[5]
-
-
Temperature Control: Higher temperatures can lead to a loss of stereoselectivity.
-
Causality: At higher temperatures, there may be enough energy to overcome the activation barrier for the formation of less favored stereoisomers, resulting in a mixture of products.
-
Solution: Lowering the reaction temperature can improve selectivity by favoring the transition state of the desired stereoisomer and minimizing side reactions.[5]
-
-
Substrate vs. Catalyst Control: The inherent stereochemistry of the substrates may compete with the directing effect of the catalyst.
-
Causality: Bulky substituents on the substrate can sterically hinder the approach to the catalyst's chiral environment, leading to reduced stereocontrol.
-
Solution: Increasing the steric bulk of substituents on either the dipole or the dipolarophile can enhance facial selectivity, leading to higher diastereoselectivity.[7]
-
Issue 3: Catalyst Deactivation
Symptoms: The reaction stalls before completion, or a decrease in enantioselectivity is observed upon catalyst reuse.
Potential Causes & Solutions:
-
Presence of Water: Trace amounts of water can lead to catalyst deactivation.
-
Causality: Water can hydrolyze sensitive catalysts or promote the ring-opening of intermediates, leading to catalyst deactivation.[5]
-
Solution: It is critical to use anhydrous conditions and thoroughly dried solvents.[5] Techniques like vacuum distillation or the use of solvent separation systems can be crucial for water removal during catalyst preparation.[5]
-
-
Air Sensitivity: Some catalysts or reaction intermediates may be sensitive to oxygen.
-
Causality: Oxidation of the catalyst or key intermediates can render them inactive.
-
Solution: Perform reactions under an inert atmosphere, such as nitrogen or argon.
-
-
Catalyst Poisoning: Impurities in the substrates or solvents can act as catalyst poisons.
-
Causality: Functional groups like thiols or certain amines can coordinate strongly to metal centers, blocking the active site of the catalyst.
-
Solution: Ensure the purity of all starting materials and solvents. If catalyst poisoning is suspected, purification of the substrates before the reaction is necessary.
-
Issue 4: Formation of Side Products
Symptoms: The presence of significant impurities in the crude reaction mixture, such as pyrroles or over-alkylated products.
Potential Causes & Solutions:
-
Dehydrogenation to Pyrroles: The desired pyrrolidine product can be oxidized to the corresponding pyrrole.
-
Causality: This is often promoted by the choice of a metal catalyst and can be accelerated at elevated temperatures.[5]
-
Solution: Consider a metal-free synthetic route or select a less active catalyst. Optimizing the reaction temperature to the lowest effective level can also mitigate this side reaction.[5] The choice of protecting groups on the nitrogen atom can also influence the stability of the pyrrolidine ring.[5]
-
-
Formation of Furan Byproducts: In syntheses starting from 1,4-dicarbonyl compounds, furan formation can compete with pyrrolidine synthesis.
-
Over-alkylation of N-Substituted Pyrrolidines: The desired mono-substituted product reacts further to give di-substituted and quaternary ammonium salts.
-
Causality: The mono-alkylated secondary amine is often more nucleophilic than the starting primary amine, leading to further alkylation.
-
Solution: Carefully control the stoichiometry by using an excess of the amine relative to the alkylating agent.[8] Alternatively, the slow addition of the alkylating agent can help maintain its low concentration, thus favoring mono-alkylation.[8]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent for my pyrrolidine synthesis?
A1: Solvent choice is critical and can influence reaction rate, yield, and stereoselectivity. A good starting point is to consider the polarity of your reactants and the proposed mechanism. For [3+2] cycloadditions, aprotic solvents of varying polarities should be screened. In some organocatalytic reactions, polar aprotic solvents like DMSO have been shown to be effective.[5] It's often beneficial to perform a small-scale solvent screen to identify the optimal medium for your specific transformation.
Q2: What are the key parameters to consider for optimizing catalyst loading?
A2: The optimal catalyst loading balances reaction efficiency with cost and ease of purification. Start with a loading reported in the literature for a similar reaction. If the reaction is slow, consider incrementally increasing the catalyst loading. Conversely, if the reaction is fast and clean, you may be able to reduce the loading. Keep in mind that for some sensitive reactions, higher catalyst loading can lead to increased side product formation.
Q3: How can I effectively monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is a rapid and convenient method for monitoring the consumption of starting materials and the formation of the product.[5] For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed. It is crucial to monitor the reaction periodically to determine the optimal reaction time and to quench it before significant side product formation occurs.
Q4: I am having difficulty purifying my pyrrolidine derivative. What are some common purification strategies?
A4: Pyrrolidines are basic and can be highly water-soluble, especially when protonated.[7]
-
Acid-Base Extraction: This is a powerful technique for separating basic pyrrolidines from non-basic impurities. Dissolve the crude mixture in an organic solvent and wash with a dilute acid (e.g., HCl or acetic acid). The protonated pyrrolidine will move to the aqueous layer. The aqueous layer can then be basified, and the free amine extracted back into an organic solvent.[7]
-
Column Chromatography: This is a standard method for purification. The choice of stationary phase (e.g., silica gel, alumina) and eluent system will depend on the polarity of your compound.
-
Distillation: For volatile pyrrolidine derivatives, distillation under reduced pressure can be an effective purification method.[9][10]
Data and Protocols
Table 1: Influence of Reaction Parameters on Stereoselectivity
| Parameter | General Trend | Rationale | Reference(s) |
| Temperature | Lower temperature often increases stereoselectivity. | Favors the thermodynamically more stable transition state and minimizes side reactions. | [5] |
| Solvent Polarity | Non-polar solvents can sometimes enhance stereoselectivity. | Influences the geometry of the transition state. | [5] |
| Catalyst | Chiral catalysts are essential for enantioselectivity. | Provides a chiral environment that directs the stereochemical outcome. | [5][6] |
| Steric Hindrance | Increased steric bulk on substrates can improve diastereoselectivity. | Enhances facial selectivity by directing the approach of the reagents. | [7] |
Experimental Protocol: General Procedure for a [3+2] Cycloaddition
-
Preparation: To a flame-dried reaction vessel under an inert atmosphere (e.g., argon), add the chosen catalyst and anhydrous solvent.
-
Reaction Setup: Add the dipolarophile (alkene) to the reaction mixture.
-
In-situ Generation of Ylide: Slowly add the precursors for the azomethine ylide (e.g., an amine and an aldehyde) to the reaction mixture at the optimized temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.[5]
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.[5]
-
Work-up: Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A decision tree for troubleshooting low yield or purity.
Caption: Interplay of key reaction parameters and outcomes.
References
- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
- 10. EP0608688A1 - Process for the purification of crude pyrroles - Google Patents [patents.google.com]
Technical Support Center: Purification of (S)-3-(Methylsulfonyl)pyrrolidine hydrochloride
Welcome to the technical support center for the purification of (S)-3-(Methylsulfonyl)pyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the purification of this chiral intermediate. Our focus is on providing practical, experience-driven insights grounded in scientific principles to ensure you achieve the desired purity and yield for your critical applications.
Introduction to Purification Challenges
This compound is a polar, chiral molecule, and its purification can present several challenges. As a hydrochloride salt, it is generally a crystalline solid with good solubility in polar protic solvents like water, methanol, and ethanol, and limited solubility in non-polar organic solvents.[1] The key to successful purification lies in exploiting these properties to remove impurities, which may include enantiomeric impurities, unreacted starting materials, reaction byproducts, and residual solvents.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My crude this compound is an oil or a sticky solid. How can I induce crystallization?
This is a common issue when purifying amine hydrochloride salts, often caused by the presence of residual solvents or water.[2][3]
Troubleshooting Steps:
-
Azeotropic Removal of Water: Dissolve the crude material in a solvent like toluene or dichloromethane (DCM). Remove the solvent on a rotary evaporator. Repeat this process 2-3 times. These solvents can form azeotropes with water, effectively removing it and helping to break up any amorphous oil.[2]
-
Solvent Trituration: Try triturating the oil or sticky solid with a non-polar solvent in which the product is insoluble, such as diethyl ether, hexane, or ethyl acetate. This can wash away non-polar impurities and in some cases, induce crystallization.
-
Use of Anhydrous Conditions: If you are preparing the hydrochloride salt from the free amine, ensure you use an anhydrous solution of HCl (e.g., HCl in diethyl ether or isopropanol) to prevent the introduction of water, which can inhibit crystallization.[3]
FAQ 2: What is the best method for purifying this compound?
For most applications, recrystallization is the most efficient and scalable method for purifying this compound. If recrystallization fails to provide the desired purity, chromatographic methods may be necessary.
Recrystallization Guide
Recrystallization is a powerful technique for purifying solid compounds. The key is to find a solvent or solvent system in which the compound is soluble at high temperatures but insoluble at low temperatures.
FAQ 3: What are the recommended solvent systems for the recrystallization of this compound?
Given the polar nature of the hydrochloride salt, polar protic solvents are good starting points. Often, a single solvent does not provide ideal solubility characteristics, and a binary solvent system (a solvent/anti-solvent pair) is required.
Recommended Solvent Systems to Screen:
| Solvent System (Solvent:Anti-solvent) | Rationale |
| Isopropanol (IPA) / Diethyl Ether | A commonly used system for amine hydrochlorides. The product should dissolve in hot IPA and precipitate upon the addition of ether.[2][4] |
| Ethanol / Diethyl Ether | Similar to the IPA/ether system, offering good solvating power from ethanol at elevated temperatures.[2] |
| Methanol / Ethyl Acetate | Methanol is a very polar solvent that will likely dissolve the salt readily. Ethyl acetate can act as an effective anti-solvent. |
| Ethanol / Water (with caution) | While water can be a good solvent, its high polarity may lead to significant product loss in the mother liquor. Use sparingly and only if other systems fail. |
Experimental Protocol: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of your crude product. Add a few drops of the chosen primary solvent (e.g., IPA) and heat gently. If the solid dissolves, it is a suitable primary solvent.
-
Dissolution: In a larger flask, add the crude this compound and the minimum amount of the hot primary solvent required to fully dissolve it.[5]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization:
-
Single Solvent System: Cover the flask and allow it to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[5]
-
Binary Solvent System: While the solution is still warm, slowly add the anti-solvent (e.g., diethyl ether) dropwise until the solution becomes slightly cloudy. Re-heat gently until the solution is clear again, then allow it to cool slowly.
-
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent (or a mixture rich in the anti-solvent) to remove residual mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Troubleshooting Recrystallization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | - The solution is not supersaturated. - The compound is too soluble in the chosen solvent. | - Try scratching the inside of the flask with a glass rod at the solvent line. - Add a seed crystal of the pure compound. - Add more anti-solvent. - Evaporate some of the solvent and cool again. |
| Product "oils out" instead of crystallizing | - The boiling point of the solvent is too high, causing the compound to melt before dissolving. - The presence of impurities is depressing the melting point. | - Use a lower-boiling solvent. - Decrease the initial concentration of the solute. - Try a different solvent system. |
| Low recovery of pure product | - Too much solvent was used. - The compound has significant solubility in the cold solvent. - Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent for dissolution. - Ensure the solution is thoroughly cooled before filtration. - Pre-warm the filtration apparatus to prevent premature crystallization. |
Chromatographic Purification
If recrystallization is unsuccessful or if you need to separate the (S)-enantiomer from its (R)-enantiomer, chromatographic techniques are necessary.
FAQ 4: When should I consider chromatographic purification?
-
When recrystallization fails to remove a persistent impurity.
-
When the enantiomeric excess (e.e.) of your product is low and needs to be improved.
-
For small-scale purification where material loss during recrystallization is a concern.
FAQ 5: What type of chromatography is suitable for this compound?
Due to the polar and ionic nature of the compound, standard silica gel chromatography with neutral eluents is often challenging.
-
Reverse-Phase HPLC (RP-HPLC): This is a powerful technique for purifying polar compounds. A C18 column with a mobile phase of water/acetonitrile or water/methanol containing a modifier like trifluoroacetic acid (TFA) or formic acid is a good starting point.
-
Chiral Chromatography (HPLC or SFC): To improve enantiomeric excess, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs are often effective for separating chiral amines and related compounds.[6] Supercritical Fluid Chromatography (SFC) can be a faster and greener alternative to HPLC for chiral separations.[7]
Troubleshooting Chromatographic Purification
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing) in HPLC | - Secondary interactions between the amine and residual silanols on the silica-based column. | - Add a small amount of an amine modifier like triethylamine (TEA) or a stronger acid like TFA to the mobile phase to improve peak shape. |
| Poor enantiomeric resolution | - The chosen chiral stationary phase (CSP) is not suitable for the analyte. - The mobile phase composition is not optimal. | - Screen different types of CSPs (e.g., cellulose-based, amylose-based). - Optimize the mobile phase by varying the solvent ratio and the type and concentration of additives. |
| Difficulty eluting the compound from the column | - The compound is too polar for the chosen conditions. | - In normal phase, increase the polarity of the mobile phase. - In reverse phase, decrease the polarity of the mobile phase (increase the organic component). |
Purity Assessment
After purification, it is crucial to assess the chemical and chiral purity of your this compound.
-
Chemical Purity: Determined by High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, ELSD, or MS) and by Nuclear Magnetic Resonance (NMR) spectroscopy to check for residual solvents and other impurities.
-
Chiral Purity (Enantiomeric Excess): Determined by chiral HPLC or SFC using a chiral stationary phase.
References
- 1. Buy (S)-3-Methyl-pyrrolidine hydrochloride | 186597-29-5 [smolecule.com]
- 2. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Addressing stability issues of pyrrolidine compounds in solution
Technical Support Center: Pyrrolidine Compound Stability
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with pyrrolidine-containing compounds. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of these valuable scaffolds in solution. The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2][3][4] However, its inherent chemical properties can also present stability challenges during experimental handling, formulation, and storage.
This guide is structured to help you diagnose instability, understand the underlying chemical mechanisms, and implement effective strategies to ensure the integrity of your compounds.
Part 1: Troubleshooting Guide & FAQs
This section addresses common problems encountered during experimental work. Each question is followed by a detailed explanation of the causative factors and actionable protocols to resolve the issue.
Q1: I'm observing a rapid decrease in the purity of my pyrrolidine compound in a standard aqueous buffer. What are the most common causes and how do I start troubleshooting?
A1: This is a frequent issue stemming from the inherent reactivity of the pyrrolidine nucleus. The primary culprits are typically oxidation and pH-related degradation. The nitrogen atom in the pyrrolidine ring is both basic and nucleophilic, and the adjacent α-carbons can be susceptible to attack.[1][5]
Your first step is to systematically diagnose the problem. A logical troubleshooting workflow can help isolate the cause efficiently.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Regioselectivity of Pyrrolidine Functionalization
Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyrrolidine functionalization. The pyrrolidine scaffold is a cornerstone of modern pharmaceuticals, and achieving precise control over its substitution pattern is paramount. This document provides in-depth, field-proven insights into troubleshooting common issues and enhancing regioselectivity in your experiments, moving beyond simple protocols to explain the fundamental principles behind them.
Frequently Asked Questions (FAQs)
This section addresses common conceptual questions encountered when planning the regioselective functionalization of pyrrolidine rings.
Q1: What are the primary factors that dictate regioselectivity in C-H functionalization of a pyrrolidine ring?
A1: The regiochemical outcome of pyrrolidine C-H functionalization is a delicate interplay of three main factors:
-
Electronic Effects: The C2 and C5 positions are α to the nitrogen atom, making their C-H bonds inherently weaker and more electron-rich. This "activated" nature often makes them the default sites for functionalization in the absence of other controlling elements.[1][2]
-
Steric Hindrance: The substitution pattern on both the nitrogen atom and the ring itself can sterically block certain positions. A bulky N-protecting group, such as a tert-butoxycarbonyl (Boc) group, can effectively shield the C2 and C5 positions, discouraging reactions at these sites and favoring functionalization at the less hindered C3 or C4 positions.[1][3]
-
Directing Groups (DGs): This is the most powerful and widely used strategy for achieving high regioselectivity. A directing group is a functional group that is temporarily installed on the pyrrolidine scaffold. It coordinates to the metal catalyst and delivers it to a specific, proximate C-H bond, overriding the inherent electronic preferences of the ring. The choice and placement of the DG is the most critical decision for controlling the reaction site.[2][4]
Q2: How do I select the appropriate directing group to target a specific position, for instance, C3 versus C4?
A2: The choice of directing group is dictated by the desired point of attachment. The key is to envision how the DG will orient the catalyst in a stable, low-energy cyclic pre-transition state.
-
Targeting C4: To functionalize the C4 position, a directing group is typically attached at the C3 position. For example, a bidentate aminoquinoline (AQ) amide linked to a pyrrolidine-3-carboxylic acid derivative will form a stable 6-membered palladacycle intermediate that positions the palladium catalyst directly over the C4 C-H bonds.[1][3][5]
-
Targeting C3: To functionalize the unactivated C3 position, the directing group is commonly placed at the C2 position. An AQ amide derived from proline, for instance, forms a 5-membered palladacycle that directs arylation specifically to the C3 position, affording cis-2,3-disubstituted pyrrolidines.[2]
The diagram below illustrates how a C3-linked directing group steers functionalization to the C4 position.
Caption: C3-DG guides catalyst to C4, while N-PG blocks C2.
Q3: Is it possible to achieve divergent selectivity, targeting either C2 or C3 on the same starting material?
A3: Yes, this is a sophisticated strategy known as catalyst-controlled regiodivergent synthesis. By changing the metal catalyst and/or the ligands, you can switch the reaction pathway to favor different isomers from a common precursor like a 3-pyrroline. For example:
-
Cobalt catalysis with a bisoxazoline (BOX) ligand can selectively produce C3-alkylated pyrrolidines.[6][7][8]
-
Nickel catalysis with a different ligand system can promote a tandem isomerization/hydroalkylation sequence to yield C2-alkylated pyrrolidines.[6][7][8][9]
This powerful approach highlights that regioselectivity is not just a property of the substrate but can be finely tuned by the choice of catalytic system.[6]
Troubleshooting Guide: Common Experimental Issues
This section provides a problem-cause-solution framework for issues frequently encountered during pyrrolidine functionalization experiments.
Problem 1: Poor Regioselectivity – Significant Mixture of C2 and C4 Arylation Products
-
Probable Cause: You are likely attempting a directed C4-arylation, but the inherent reactivity of the C2 position is leading to a competitive side reaction. This is common when the steric blocking at the C2/C5 positions is insufficient to overcome the electronic activation.[1][3]
-
Troubleshooting Steps:
-
Evaluate the N-Protecting Group (PG): An N-Cbz or other smaller group may not provide enough steric bulk.
-
Optimize the Directing Group (DG): The standard 8-aminoquinoline (AQ) group is effective, but derivatives can offer improved performance.
-
Adjust Reaction Conditions: The base and solvent can influence the equilibrium and stability of the key palladacycle intermediates.
-
Problem 2: Low or No Yield in Directed C3-Functionalization of a Proline Derivative
-
Probable Cause: The C3 position of the pyrrolidine ring is an unactivated C(sp³)–H bond, making it exceptionally challenging to functionalize.[2] Your directing group may not be forming the catalytic intermediate efficiently, or the reaction conditions may be suboptimal for this difficult transformation.
-
Troubleshooting Steps:
-
Confirm Directing Group Efficacy: Not all directing groups are powerful enough to activate the C3 position.
-
Solution: Ensure you are using a potent bidentate directing group, such as the 8-aminoquinoline (AQ) or a methoxyaminoquinoline auxiliary, attached as an amide at the C2-carboxylate of the proline scaffold.[2] Simpler directing groups often fail for this transformation.
-
-
Optimize Reaction Conditions: This transformation is highly sensitive to reaction parameters.
-
Solution: High yields for C3-arylation of proline have been achieved under solvent-free (neat) conditions.[2] This increases the effective concentration of reactants. Ensure an efficient palladium source like Pd(OAc)₂ is used. A screen of bases (e.g., AgOAc, K₂CO₃) and temperature is crucial.
-
-
Check Substrate Purity: Impurities in the starting proline derivative can poison the catalyst.
-
Solution: Re-purify the starting material by column chromatography or recrystallization. Ensure it is completely dry before use.
-
-
Problem 3: Poor Diastereoselectivity (cis/trans Mixture) in C4-Arylation
-
Probable Cause: While the reaction is designed to produce a single diastereomer (typically cis), side reactions or substrate-dependent effects can lead to the formation of the undesired isomer. Mechanistic studies show that while palladacycle formation at C4 can occur at both the cis and trans C-H bonds, the trans-palladacycle is often significantly higher in strain energy, leading to the observed cis-selectivity.[4][10] However, in more flexible systems (like piperidines) or under harsh conditions, this energy gap can be overcome.[1]
-
Troubleshooting Steps:
-
Minimize Reaction Time and Temperature: Prolonged heating can sometimes lead to epimerization of either the starting material or the product.
-
Solution: Monitor the reaction closely by TLC or LCMS and stop it as soon as the starting material is consumed. Attempt the reaction at a lower temperature, even if it requires a longer reaction time, to see if the diastereomeric ratio (d.r.) improves.
-
-
Screen the Base: The base can play a role in epimerization.
-
Analyze the Substrate: The inherent conformational preferences of your specific pyrrolidine substrate may favor the formation of a mixture.
-
Solution: This is the most difficult variable to control. If other optimizations fail, you may need to accept a lower d.r. and rely on chromatographic separation of the diastereomers.
-
-
The following flowchart provides a decision-making tool for troubleshooting poor regioselectivity.
Caption: Troubleshooting decision tree for poor regioselectivity.
Experimental Protocols & Data
Protocol: Palladium-Catalyzed C(sp³)–H Arylation at the C4 Position
This protocol is adapted from established literature procedures for the selective synthesis of cis-3,4-disubstituted pyrrolidines.[1][3][5]
Materials:
-
Substrate: N-Boc-pyrrolidine-3-carboxamide (with AQ directing group) (1.0 equiv)
-
Aryl Iodide (1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.1 equiv)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv)
-
Pivalic Acid (PivOH, 0.3 equiv)
-
Solvent: Toluene (0.2 M concentration)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the N-Boc-pyrrolidine-3-carboxamide substrate, aryl iodide, Pd(OAc)₂, K₂CO₃, and a magnetic stir bar.
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Additive Addition: Add anhydrous toluene and pivalic acid via syringe.
-
Heating: Place the sealed tube in a preheated oil bath at 110 °C.
-
Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS analysis of small aliquots. The reaction is typically complete within 24-48 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired C4-arylated product.
Data Summary: Influence of Reaction Parameters on C4-Arylation
The following table summarizes typical outcomes based on optimization studies found in the literature, demonstrating the importance of key variables.[1][3]
| Entry | N-Protecting Group | Directing Group | Base | Yield of C4-Product | C4:C2 Ratio |
| 1 | N-Boc | AQ | AgOAc | 28% | ~2:1 |
| 2 | N-Cbz | AQ | K₂CO₃ | 75% | >20:1 |
| 3 | N-Boc | AQ | K₂CO₃ | 82% | >20:1 |
| 4 | N-Boc | DMAQ | K₂CO₃ | >90% | >20:1 |
Table Analysis: The data clearly show that switching from AgOAc to K₂CO₃ improves yield (Entry 1 vs. 3). A bulky N-Boc group is critical for high C4:C2 selectivity. The advanced DMAQ directing group can further enhance reaction efficiency (Entry 3 vs. 4).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regio- and Stereoselective Palladium-Catalyzed C(sp3)-H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)-C(sp3) Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)-C(sp3) Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Method Refinement for the Chiral Separation of Pyrrolidine Enantiomers
Welcome to the technical support center dedicated to the chiral separation of pyrrolidine enantiomers. As a critical structural motif in numerous pharmaceuticals, the stereochemical purity of pyrrolidine-containing compounds is paramount to their efficacy and safety.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating these challenging enantiomers. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your method development and refinement efforts.
Troubleshooting Guide
This section addresses common issues encountered during the chiral separation of pyrrolidine enantiomers using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).
High-Performance Liquid Chromatography (HPLC)
Question: Why am I observing poor or no resolution of my pyrrolidine enantiomers?
Answer: Poor enantiomeric resolution is a frequent challenge and can be attributed to several factors. The primary cause is often an inappropriate selection of the Chiral Stationary Phase (CSP) or a suboptimal mobile phase composition.[3] Chiral recognition relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP.[4] If these interactions are not sufficiently different for the two enantiomers, separation will not occur.
-
Causality and Solution:
-
Inadequate Chiral Stationary Phase (CSP): The chosen CSP may not provide the necessary stereoselective interactions (e.g., hydrogen bonding, dipole-dipole, steric hindrance) for your specific pyrrolidine derivative.
-
Suboptimal Mobile Phase: The mobile phase composition directly influences the interactions between the analyte and the CSP.[3] An incorrect solvent ratio or the absence of a suitable additive can lead to poor resolution.
-
Action: Systematically vary the ratio of the organic modifier (e.g., ethanol, isopropanol) to the non-polar solvent (e.g., n-hexane) in normal-phase chromatography. For basic pyrrolidine compounds, adding a small amount (0.1-0.5%) of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase can significantly improve resolution by masking active silanol sites on the silica support.[3][8]
-
-
Incorrect Temperature: Temperature affects the thermodynamics of the chiral recognition process.[9]
-
Action: Optimize the column temperature. Generally, lower temperatures can enhance enantioselectivity, but this is not universal.[9] Experiment with a range of temperatures (e.g., 15°C to 40°C) to find the optimum.
-
-
Question: My chromatographic peaks for pyrrolidine enantiomers are tailing. How can I improve the peak shape?
Answer: Peak tailing for basic compounds like pyrrolidines is a common issue in HPLC, often caused by strong secondary interactions between the basic amine functionality and acidic residual silanols on the silica surface of the stationary phase.[3] This leads to a portion of the analyte being more strongly retained, resulting in an asymmetrical peak shape.
-
Causality and Solution:
-
Silanol Interactions: The primary cause is the interaction of the basic pyrrolidine nitrogen with acidic silanol groups on the silica support of the CSP.[3]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[9][11]
-
Action: Reduce the sample concentration or injection volume and re-inject. If the peak shape improves, column overload was the likely cause.[9]
-
-
Inappropriate pH of Mobile Phase (Reversed-Phase): If using a reversed-phase method, the pH of the mobile phase can influence the ionization state of the pyrrolidine and the silanols.
-
Action: For basic compounds, a lower pH can sometimes improve peak shape. However, for chiral separations, the effect on enantioselectivity must also be considered. Using a buffer is recommended to maintain a stable pH.[12]
-
-
Question: I'm seeing ghost peaks in my chromatogram. What is the source and how do I eliminate them?
Answer: Ghost peaks are extraneous peaks that appear in your chromatogram and can originate from several sources, including the mobile phase, the sample solvent, or carryover from previous injections.[9][13]
-
Causality and Solution:
-
Contaminated Mobile Phase or Sample Solvent: Impurities in the solvents can accumulate on the column and elute as peaks, especially during gradient elution.[12]
-
Autosampler Carryover: Residue from a previous, more concentrated sample can be injected with the current sample.
-
Action: Implement a robust needle wash protocol in your autosampler method, using a strong solvent to clean the needle and injection port between injections.
-
-
Gas Chromatography (GC)
Question: I am unable to separate my pyrrolidine enantiomers directly on a chiral GC column. What can I do?
Answer: Direct chiral GC separation of underivatized amines can be challenging due to their polarity and potential for interaction with the stationary phase, leading to poor peak shape and resolution.[14]
-
Causality and Solution:
-
High Polarity and Hydrogen Bonding: The amine group of the pyrrolidine can form hydrogen bonds, leading to peak tailing and poor chromatographic performance.[14]
-
Action: Derivatization is a highly effective strategy.[1][15] React the pyrrolidine enantiomers with a chiral derivatizing agent (e.g., (S)-(-)-N-(trifluoroacetyl)prolyl chloride) to form diastereomers.[15] These diastereomers have different physical properties and can often be separated on a standard achiral GC column.[1][16] Alternatively, derivatization with an achiral reagent can improve volatility and peak shape for separation on a chiral column.[1]
-
-
Inappropriate Chiral Stationary Phase: The chosen chiral GC column may not be suitable for your specific analytes.
-
Action: Screen different chiral GC columns. Cyclodextrin-based phases (e.g., Rt-βDEX) are commonly used for chiral separations of a wide range of compounds.[17]
-
-
Supercritical Fluid Chromatography (SFC)
Question: My resolution in SFC is not optimal. How can I improve it?
Answer: SFC is a powerful technique for chiral separations, often providing faster analysis times and higher efficiency than HPLC.[18][19] However, method optimization is still crucial.
-
Causality and Solution:
-
Suboptimal Co-solvent and Additives: The choice and percentage of the co-solvent (modifier) and any additives are critical for achieving selectivity in SFC.[18][20]
-
Action: Methanol is a common and effective co-solvent for the chiral separation of pyrrolidone derivatives.[18] Vary the percentage of the co-solvent (e.g., from 7.5% to 15%) to find the optimal resolution.[18] For basic analytes like pyrrolidines, adding a basic additive to the co-solvent can improve peak shape and selectivity.[8][21]
-
-
Incorrect Backpressure and Temperature: These parameters influence the density of the supercritical fluid, which in turn affects analyte retention and selectivity.
-
Action: Optimize the backpressure (e.g., 150 bar) and temperature (e.g., 40°C) to achieve the best balance of resolution and analysis time.[18]
-
-
Frequently Asked Questions (FAQs)
Q1: Should I use a direct or indirect method for my chiral separation?
A1: The choice between a direct method (using a chiral stationary phase) and an indirect method (derivatization to form diastereomers followed by separation on an achiral column) depends on several factors.[4]
-
Direct Methods (e.g., Chiral HPLC, Chiral SFC):
-
Pros: Simpler sample preparation, avoids potential kinetic resolution or racemization during derivatization, and allows for the recovery of the original enantiomers in preparative applications.
-
Cons: Chiral columns can be expensive, and finding a suitable CSP may require screening.
-
-
Indirect Methods (Derivatization):
-
Pros: Allows for the use of less expensive achiral columns, can improve the chromatographic properties and detectability of the analytes.[4][16]
-
Cons: The derivatization reaction adds a step to the workflow, requires a chiral derivatizing agent of high enantiomeric purity, and the reaction must proceed to completion without racemization.[4]
-
Q2: How do I select the right chiral stationary phase for my pyrrolidine compound?
A2: CSP selection is largely an empirical process, but some guidelines can help.[22]
-
Literature Review: Search for published separations of structurally similar compounds.
-
CSP Screening: If no prior information is available, screen your analyte on a set of columns with different chiral selectors. Polysaccharide-based CSPs (amylose and cellulose derivatives) are a versatile starting point and are responsible for a majority of reported chiral separations.[6] Chlorinated polysaccharide-based CSPs have also shown good performance for pyrrolidone derivatives in SFC.[18]
-
Analyte Properties: Consider the functional groups on your pyrrolidine derivative. These groups will participate in the key interactions (hydrogen bonding, π-π interactions, dipole-dipole interactions) that lead to chiral recognition.
Q3: What is the role of mobile phase additives in the chiral separation of basic compounds like pyrrolidines?
A3: Mobile phase additives play a crucial role, particularly for basic analytes.[23]
-
Peak Shape Improvement: Basic additives (e.g., DEA, TEA, butylamine) are used to block the acidic silanol groups on the silica surface of the CSP.[3][8] This minimizes undesirable secondary interactions that cause peak tailing.[3]
-
Selectivity Modulation: Additives can also influence the enantioselectivity of the separation.[21][23] They can compete with the analyte for interaction sites on the CSP or alter the conformation of the chiral selector, thereby affecting the chiral recognition mechanism.[23] In some cases, acidic additives can also be used to improve the separation of basic compounds.[21]
Q4: Can I use Gas Chromatography (GC) for the chiral separation of pyrrolidines?
A4: Yes, GC can be used, but it often requires derivatization.[1] Pyrrolidines, being polar amines, may not chromatograph well in their native form. Derivatization converts them into less polar, more volatile compounds that are more amenable to GC analysis.[14] This can be done by reacting the pyrrolidine with a reagent to form an amide or carbamate. If a chiral derivatizing agent is used, the resulting diastereomers can be separated on a standard achiral column.[1]
Experimental Protocols
Protocol 1: Chiral HPLC Method Development for Pyrrolidine Enantiomers (Direct Method)
This protocol outlines a systematic approach to developing a direct chiral HPLC method for a novel pyrrolidine compound.
-
CSP and Mobile Phase Screening:
-
Select a set of 3-4 polysaccharide-based chiral columns (e.g., Chiralpak® IA, Chiralcel® OD-H, Lux® Cellulose-2).
-
Prepare a stock solution of the racemic pyrrolidine derivative at approximately 1 mg/mL in the mobile phase.
-
For the initial screening, use a mobile phase of n-hexane/isopropanol (90:10, v/v) with 0.1% DEA.
-
Run the sample on each column at a flow rate of 1.0 mL/min and a column temperature of 25°C. Monitor with a UV detector at a suitable wavelength.
-
-
Optimization of the Mobile Phase:
-
Using the column that shows the best initial separation, optimize the mobile phase composition.
-
Vary the percentage of the alcohol co-solvent (e.g., from 5% to 20%). Generally, increasing the polar co-solvent percentage decreases retention time.
-
Test different alcohol co-solvents (e.g., ethanol, 2-propanol) as this can significantly impact selectivity.[24]
-
Optimize the concentration of the basic additive (e.g., 0.05% to 0.2% DEA) to achieve the best peak shape and resolution.
-
-
Optimization of Temperature and Flow Rate:
-
Investigate the effect of column temperature on the separation (e.g., in 5°C increments from 15°C to 40°C).
-
Optimize the flow rate to achieve the best balance between resolution and analysis time.
-
Protocol 2: Indirect Chiral Analysis of Pyrrolidine Enantiomers by HPLC via Derivatization
This protocol is based on the derivatization of a pyrrolidine with 4-nitrobenzoic acid, a method shown to be effective for similar compounds.[5]
-
Derivatization Step:
-
Dissolve a known amount of the racemic pyrrolidine in an aprotic solvent (e.g., dichloromethane).
-
Add one equivalent of 4-nitrobenzoyl chloride and one equivalent of a non-nucleophilic base (e.g., triethylamine).
-
Stir the reaction at room temperature until complete (monitor by TLC or LC-MS).
-
Quench the reaction, perform an aqueous workup, and isolate the derivatized product.
-
-
HPLC Analysis of Diastereomers:
-
Column: A standard achiral C18 column or a chiral column like Chiralcel OD-H can be used for enhanced separation.[10]
-
Mobile Phase: n-hexane:ethanol (98:2, v/v) containing 0.2% triethylamine.[5][10]
-
Temperature: 25°C.[10]
-
Inject the dissolved derivatized sample and integrate the peaks corresponding to the two diastereomers.
-
Data Presentation
The following tables summarize typical starting conditions for different chromatographic techniques used in the chiral separation of pyrrolidine derivatives.
Table 1: Typical Starting Conditions for Chiral HPLC
| Parameter | Normal Phase |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralcel® OD-H) |
| Mobile Phase | n-Hexane / Alcohol (Ethanol or IPA) |
| Typical Ratio | 90:10 (v/v) |
| Additive (for basic analytes) | 0.1% Diethylamine (DEA) or Triethylamine (TEA) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV (wavelength dependent on analyte) |
Table 2: Typical Starting Conditions for Chiral SFC
| Parameter | Value |
| Chiral Stationary Phase | Chlorinated polysaccharide-based (e.g., Lux® Cellulose-2) |
| Mobile Phase | CO₂ / Methanol |
| Typical Co-solvent % | 10-15% |
| Backpressure | 150 bar |
| Flow Rate | 2.0 mL/min |
| Temperature | 40 °C |
| Detection | UV (e.g., 210 nm) |
Visualizations
The following diagrams illustrate key workflows and decision-making processes in method refinement for chiral separations.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. eijppr.com [eijppr.com]
- 5. researchgate.net [researchgate.net]
- 6. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chiraltech.com [chiraltech.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. HPLC故障排除指南 [sigmaaldrich.com]
- 13. uhplcs.com [uhplcs.com]
- 14. researchgate.net [researchgate.net]
- 15. Chiral Drug Analysis in Forensic Chemistry: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 17. gcms.cz [gcms.cz]
- 18. Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. phx.phenomenex.com [phx.phenomenex.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Strategies to minimize impurities in (S)-3-(Methylsulfonyl)pyrrolidine hydrochloride production
Guide Version: 1.0
Introduction
(S)-3-(Methylsulfonyl)pyrrolidine hydrochloride is a key chiral building block in the synthesis of various pharmaceutical agents. The stereochemical integrity and chemical purity of this intermediate are paramount, as impurities can carry through to the final Active Pharmaceutical Ingredient (API), potentially affecting its safety and efficacy. This guide provides in-depth technical support for researchers, scientists, and drug development professionals to anticipate, identify, and mitigate common impurities encountered during its synthesis. We will explore the causality behind impurity formation and offer field-proven strategies for their control.
Section 1: The Synthetic Landscape
A prevalent synthetic route to this compound begins with a readily available chiral precursor, such as (S)-3-hydroxypyrrolidine. The synthesis involves two key transformations: nucleophilic substitution to introduce the methylthio group, followed by a controlled oxidation to the desired sulfone.
Caption: A common synthetic route to the target compound.
This pathway, while direct, presents several critical control points where impurities can be introduced. Understanding these vulnerabilities is the first step toward effective mitigation.
Section 2: Troubleshooting Guide & Impurity Mitigation
This section addresses specific purity-related challenges in a question-and-answer format.
Q1: My final product shows significant levels of the sulfoxide intermediate, (S)-3-(methylsulfinyl)pyrrolidine. How can I ensure complete oxidation?
Probable Cause: This is a classic process-related impurity resulting from incomplete oxidation of the sulfide intermediate. The oxidation of a sulfide to a sulfone proceeds via a sulfoxide intermediate.[1] Insufficient oxidant, low reaction temperature, or short reaction times can lead to the accumulation of this intermediate.
Mitigation Strategies:
-
Oxidant Stoichiometry: The oxidation from sulfide to sulfone requires two equivalents of the oxidizing agent (e.g., hydrogen peroxide). It is crucial to use a slight excess of the oxidant (typically 2.1-2.5 equivalents) to drive the reaction to completion. However, a large excess should be avoided to minimize potential side reactions like N-oxidation.
-
Reaction Temperature and Time: The oxidation of the sulfoxide to the sulfone often requires more forcing conditions (higher temperature or longer time) than the initial oxidation of the sulfide to the sulfoxide.
-
Causality: The sulfoxide is less nucleophilic than the sulfide, making the second oxidation step kinetically slower.
-
Recommendation: Monitor the reaction progress closely using an appropriate analytical technique like HPLC or TLC. The reaction should not be quenched until the sulfoxide intermediate is below the desired limit (e.g., <0.1%). If the reaction stalls, a modest increase in temperature (e.g., from room temperature to 40-50 °C) can often facilitate completion.
-
-
Choice of Oxidant: While many reagents can effect this transformation, some offer better control.[2]
-
Hydrogen Peroxide (H₂O₂): Often used with a catalyst like sodium tungstate. This system is cost-effective and environmentally benign ("green"). The reaction rate can be tuned by adjusting temperature and catalyst loading.[3]
-
m-Chloroperoxybenzoic Acid (m-CPBA): A highly effective but more expensive and potentially hazardous reagent. It typically provides clean and fast conversions at low temperatures.[3]
-
Q2: I've identified an impurity with a mass of +16 amu compared to my product. I suspect it's the N-oxide. How can I prevent its formation?
Probable Cause: The pyrrolidine nitrogen is a tertiary amine, which is susceptible to oxidation by common oxidants used for the sulfide-to-sulfone conversion, leading to the formation of (S)-3-(Methylsulfonyl)pyrrolidine N-oxide.[4][5] This is especially prevalent when using strong, non-selective oxidants or excessive amounts.
Mitigation Strategies:
-
Nitrogen Protection: The most robust strategy is to protect the pyrrolidine nitrogen before the oxidation step.
-
Workflow:
-
Protect the nitrogen of the sulfide intermediate, commonly with a Boc (tert-butoxycarbonyl) group.
-
Perform the oxidation on the N-protected substrate. The electron-withdrawing nature of the carbamate group deactivates the nitrogen towards oxidation.
-
Deprotect the N-Boc group under acidic conditions, which can be combined with the final hydrochloride salt formation step.
-
-
-
pH Control: If performing the oxidation on the unprotected amine, maintaining a slightly acidic pH can protonate the pyrrolidine nitrogen. The resulting ammonium salt is significantly less susceptible to oxidation than the free amine.
-
Causality: The lone pair of electrons on the nitrogen is engaged in the bond with the proton, making it unavailable for attack by the oxidant.
-
Recommendation: When using hydrogen peroxide, the reaction can be run in a protic solvent like acetic acid or with the addition of a controlled amount of a mineral acid.
-
Caption: Formation pathways for common oxidation-related impurities.
Q3: My chiral purity assay shows the presence of the (R)-enantiomer. Where could this be coming from?
Probable Cause: The introduction of the undesired (R)-enantiomer can occur at two main stages: from the starting material or via racemization during the synthesis.
Mitigation Strategies:
-
Starting Material Control: The most common source of enantiomeric impurity is the initial chiral raw material (e.g., (S)-3-hydroxypyrrolidine).
-
Recommendation: Always procure high-quality starting materials with a specified enantiomeric excess (e.e.) of >99%. Verify the chiral purity of each new batch of starting material before use via a validated chiral HPLC method.
-
-
Control of Reaction Conditions: While the pyrrolidine ring is generally robust, certain conditions can promote racemization at the C3 position, although this is less common for this specific substrate. The key step to control is the nucleophilic substitution.
-
Causality: The Sₙ2 reaction to displace the activated hydroxyl group (e.g., mesylate or tosylate) with sodium thiomethoxide proceeds with a clean inversion of configuration. If any Sₙ1 character is introduced (e.g., through a stabilized carbocation), it could lead to racemization.
-
Recommendation: Employ polar aprotic solvents (e.g., DMF, DMSO, THF) that favor the Sₙ2 mechanism. Avoid harsh basic conditions or prolonged exposure to high temperatures, especially in steps involving the activation of the hydroxyl group.
-
Q4: I am using a palladium catalyst in an upstream step, and my final product is failing heavy metal analysis. How can I effectively remove residual palladium?
Probable Cause: Palladium and other transition metals are widely used in pharmaceutical synthesis.[6] If not effectively removed, they can persist in the final product, posing a toxicological risk.[7]
Mitigation Strategies:
-
Crystallization: Often, a well-designed crystallization or salt formation step can effectively purge metal impurities, as they tend to remain in the mother liquor. This should always be the first line of defense.
-
Adsorbent Treatment (Scavenging): If crystallization is insufficient, treatment of the product solution with a metal scavenger is highly effective.
-
Activated Carbon: A cost-effective but sometimes non-selective adsorbent. It can be effective but may also adsorb some of the product, leading to yield loss.
-
Silica Gel: Can be used in a filtration plug to remove polar metal complexes.
-
Functionalized Resins/Silica: These are highly specific scavengers. Resins containing thiol or amine functionalities have a high affinity for palladium and can reduce its concentration to low ppm levels.[7] This is a preferred method in modern pharmaceutical manufacturing.
-
Section 3: Frequently Asked Questions (FAQs)
-
What are the recommended analytical methods for in-process controls and final product release?
-
Identity: ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Purity (Process Impurities): Reverse-phase HPLC with UV or ELSD detection is standard. A gradient method is typically required to resolve the starting material, intermediates, and the final product.
-
Chiral Purity: Chiral HPLC, often using a column with a cellulose- or amylose-based chiral stationary phase.
-
Residual Solvents: Headspace Gas Chromatography (GC-HS).
-
Heavy Metals: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption (AA).
-
Assay: Titration (for the hydrochloride salt) or quantitative NMR (qNMR).
-
-
How can I best perform the final hydrochloride salt formation?
-
The free base of (S)-3-(Methylsulfonyl)pyrrolidine should be dissolved in a suitable solvent in which the hydrochloride salt is poorly soluble (e.g., isopropanol (IPA), ethyl acetate, or MTBE). A solution of HCl in a solvent (e.g., HCl in IPA or gaseous HCl) is then added dropwise, typically at a controlled temperature (0-25 °C), to precipitate the salt. The resulting solid can then be isolated by filtration, washed with a cold solvent, and dried under vacuum. This process serves as a critical purification step.[8]
-
Section 4: Key Experimental Protocols
Protocol 1: General Procedure for Oxidation of (S)-3-(Methylthio)pyrrolidine
(This is a representative protocol and must be optimized for specific laboratory conditions and scale.)
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel, dissolve (S)-3-(Methylthio)pyrrolidine (1.0 eq) in a suitable solvent (e.g., methanol or acetic acid).
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Oxidant Addition: Slowly add 30% aqueous hydrogen peroxide (2.2 eq) via the addition funnel, ensuring the internal temperature does not exceed 15 °C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction by HPLC or TLC until the starting sulfide and intermediate sulfoxide are consumed (<0.5%).
-
Quench: Once complete, carefully quench the excess peroxide by the slow addition of an aqueous solution of sodium sulfite or sodium thiosulfate until a negative peroxide test (using peroxide test strips) is obtained.
-
Work-up: Adjust the pH, extract the product into a suitable organic solvent, and proceed with isolation and purification.
Protocol 2: Chiral Purity Analysis by HPLC
(Method parameters are illustrative and require optimization.)
-
Column: Chiralpak AD-H (or similar cellulose-based column)
-
Mobile Phase: Isocratic mixture of Hexane/Ethanol/Diethylamine (e.g., 80:20:0.1 v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Column Temperature: 25 °C
-
Procedure: Dissolve a small amount of the sample in the mobile phase. Inject onto the HPLC system. The (S)- and (R)-enantiomers should be baseline resolved. Calculate the enantiomeric excess based on the peak areas.
Section 5: Data Summary
The following table summarizes the key impurities, their classification, and general control strategies.
| Impurity Name | Structure | Classification | Typical Control Strategy |
| (R)-3-(Methylsulfonyl)pyrrolidine | Enantiomer of the API | Stereochemical | High-quality chiral starting material; Sₙ2 reaction conditions. |
| (S)-3-(Methylsulfinyl)pyrrolidine | Sulfoxide | Process-Related | Ensure complete oxidation (stoichiometry, temp, time); monitor reaction. |
| (S)-3-(Methylthio)pyrrolidine | Sulfide | Starting Material | Drive reaction to completion; purification via crystallization/salt formation. |
| (S)-3-(Methylsulfonyl)pyrrolidine N-oxide | N-Oxide | Side-Reaction Product | Protect nitrogen (Boc group) before oxidation; pH control. |
| Palladium (Pd) | N/A | Catalyst Residue | Treatment with activated carbon or specific metal scavengers; crystallization. |
References
- 1. Oxidation States of Sulfur Compounds | Ambeed [ambeed.com]
- 2. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 3. Sulfone synthesis by oxidation [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 6. Metals Removal - Wordpress [reagents.acsgcipr.org]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Spectroscopic Guide to (S)-3-(Methylsulfonyl)pyrrolidine Hydrochloride: Elucidating Structure Through NMR, IR, and MS
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of chiral building blocks is a cornerstone of successful synthesis and discovery. (S)-3-(Methylsulfonyl)pyrrolidine hydrochloride is a key intermediate in the synthesis of various pharmaceutical agents, making a thorough understanding of its structural characteristics imperative. This guide provides an in-depth, comparative analysis of the spectroscopic data for this compound, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We move beyond a simple data repository to explain the causal relationships behind the spectral features, offering a validated framework for its identification and characterization.
Molecular Structure and Spectroscopic Overview
This compound possesses a chiral center at the C3 position of the pyrrolidine ring, a feature crucial for its application in stereoselective synthesis. The presence of a potent electron-withdrawing methylsulfonyl group and a protonated amine (as the hydrochloride salt) dictates its unique spectroscopic signature. This guide will dissect how each analytical technique provides complementary information to build a complete structural picture.
Caption: Structure and key properties of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the most powerful tool for determining the precise connectivity of a molecule. For this compound, both ¹H and ¹³C NMR provide a detailed map of the pyrrolidine ring and its substituents.
¹H NMR Analysis
The proton NMR spectrum reveals the chemical environment of each hydrogen atom. The protonation of the nitrogen atom as a hydrochloride salt leads to a general downfield shift for the adjacent methylene protons (C2 and C5) compared to its free base counterpart, 3-(Methylsulfonyl)pyrrolidine[1]. The strong deshielding effect of the sulfonyl group significantly shifts the proton at C3.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Correlations |
| -SO₂-CH₃ | ~3.0 | Singlet (s) | Confirms the methyl group on the sulfone. |
| H3 | ~3.6 - 3.8 | Multiplet (m) | Downfield shift due to adjacent SO₂ group. |
| H2, H5 | ~3.3 - 3.7 | Multiplet (m) | Downfield shift due to adjacent NH₂⁺ group. |
| H4 | ~2.2 - 2.5 | Multiplet (m) | Complex splitting from coupling to H3, H5. |
| NH₂⁺ | ~9.5 - 10.5 | Broad Singlet (br s) | Exchangeable proton of the ammonium salt. |
Note: Predicted values are based on typical shifts for similar structures. Actual spectra should be referenced for precise values, such as those available from suppliers like ChemicalBook.[2]
Experimental Causality: The choice of a polar aprotic solvent like DMSO-d₆ is crucial. It readily dissolves the hydrochloride salt and its non-acidic nature allows for the observation of the exchangeable NH₂⁺ protons, which would be lost in solvents like D₂O.
Caption: Standard workflow for acquiring a ¹H NMR spectrum.
¹³C NMR Analysis
The ¹³C NMR spectrum complements the ¹H data by defining the carbon framework. The electron-withdrawing sulfonyl group causes a significant downfield shift for C3, while the carbons adjacent to the protonated nitrogen (C2 and C5) are also shifted downfield.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C3 | ~58 - 62 | Directly attached to the strongly electron-withdrawing SO₂ group. |
| C2, C5 | ~45 - 50 | Adjacent to the electron-withdrawing NH₂⁺ group. |
| -SO₂-CH₃ | ~40 - 44 | Typical shift for a methyl sulfone carbon. |
| C4 | ~28 - 32 | Least deshielded carbon on the pyrrolidine ring. |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy excels at identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the most prominent signals arise from the N-H bonds of the ammonium salt and the S=O bonds of the sulfone.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Significance |
| ~3200 - 2800 | N-H Stretch (Ammonium) | Strong, Broad | Confirms the presence of the hydrochloride salt (R₂NH₂⁺). |
| ~2900 - 3000 | C-H Stretch (Aliphatic) | Medium | Standard signal for sp³ C-H bonds in the pyrrolidine ring and methyl group.[3] |
| ~1310 & ~1120 | S=O Asymmetric & Symmetric Stretch | Strong, Sharp | Unambiguous evidence of the sulfone functional group.[4] |
Trustworthiness of the Protocol: A self-validating IR protocol involves running a background spectrum of the matrix (e.g., a pure KBr pellet) immediately before the sample spectrum.[5] This ensures that atmospheric H₂O and CO₂ signals are effectively subtracted, preventing misinterpretation of the diagnostic region.
Caption: Experimental workflow for solid-state IR analysis.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ is readily observed.
| m/z Value | Ion Identity | Interpretation |
| 150.06 | [M+H]⁺ of Free Base | Corresponds to the molecular formula C₅H₁₁NO₂S. Confirms the mass of the organic component. |
| 185.67 | Molecular Weight | The full molecular weight of the hydrochloride salt. |
Fragmentation Analysis: While the molecular ion is key, the fragmentation pattern provides a structural fingerprint. The loss of the neutral pyrrolidine molecule is often a dominant fragmentation pathway in related structures.[6] A plausible primary fragmentation for this compound would be the loss of the methylsulfonyl group or cleavage of the pyrrolidine ring.
Caption: Simplified potential fragmentation pathways in ESI-MS.
Integrated Analysis: A Comparative Conclusion
No single technique provides the complete picture. The power of this multi-faceted approach lies in how the data from NMR, IR, and MS corroborate and complement one another.
-
MS vs. Other Techniques: Mass spectrometry confirms the overall molecular formula and weight, providing the foundational piece of the puzzle. NMR and IR then fill in the details of how those atoms are connected and what functional groups they form.
-
IR vs. NMR: IR spectroscopy quickly confirms the presence of the sulfone (S=O) and ammonium (N-H) groups. NMR then precisely positions these groups on the carbon skeleton, confirming the 3-substitution pattern and providing stereochemical insights.
-
¹H vs. ¹³C NMR: ¹H NMR details the proton environments and their connectivity through coupling patterns, while ¹³C NMR confirms the number of unique carbons and their electronic environment, solidifying the structural assignment.
Together, these techniques provide an unambiguous, self-validating confirmation of the structure and identity of this compound, a critical requirement for its use in high-stakes drug discovery and development pipelines.
References
- 1. 3-(METHANESULFONYL)PYRROLIDINE(433980-62-2) 1H NMR [m.chemicalbook.com]
- 2. This compound(1407997-84-5) 1H NMR spectrum [chemicalbook.com]
- 3. Interpreting IR Spectra [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
A Comparative Analysis of (S)-3-(Methylsulfonyl)pyrrolidine Hydrochloride with other Pyrrolidine Derivatives in Drug Discovery
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1] Its prevalence stems from its ability to confer favorable physicochemical properties, such as aqueous solubility, and to act as a versatile scaffold for exploring three-dimensional chemical space, which is crucial for specific interactions with biological targets.[2][3] This guide provides an in-depth comparative analysis of (S)-3-(Methylsulfonyl)pyrrolidine hydrochloride, a chiral building block, with other pyrrolidine derivatives, offering insights into its potential applications and performance in drug discovery.
The Significance of the Pyrrolidine Scaffold and 3-Position Substitution
The pyrrolidine motif is a privileged structure in drug design due to its synthetic tractability and its presence in the natural amino acid proline.[2] The non-planar, puckered conformation of the pyrrolidine ring allows for the precise spatial orientation of substituents, enabling tailored interactions with the active sites of enzymes and receptors.[3]
Substitutions on the pyrrolidine ring are critical for modulating a compound's biological activity, selectivity, and pharmacokinetic profile. The 3-position, in particular, offers a key vector for introducing diverse functional groups that can profoundly influence a molecule's properties. The stereochemistry at this position is often crucial for activity, with different enantiomers exhibiting vastly different biological effects.[3]
Introducing the Methylsulfonyl Group: A Key Modulator of Physicochemical and Biological Properties
This compound introduces a methylsulfonyl (-SO₂CH₃) group at the 3-position of the pyrrolidine ring. The sulfonyl group is a unique functional group in medicinal chemistry, known for its ability to act as a hydrogen bond acceptor and to introduce polarity into a molecule.[1] This can enhance aqueous solubility and improve interactions with biological targets. The hydrochloride salt form further increases its water solubility, making it easier to handle in experimental settings.
The methylsulfonyl group is relatively stable and not prone to metabolic degradation, which can contribute to a more predictable pharmacokinetic profile. Its presence can influence the overall electronic and conformational properties of the pyrrolidine ring, thereby affecting its binding affinity and selectivity for a given target.
Comparative Analysis: (S)-3-(Methylsulfonyl)pyrrolidine in Key Therapeutic Areas
While direct head-to-head comparative studies of this compound with a wide range of other pyrrolidine derivatives are not extensively published, we can draw valuable insights from research on structurally related compounds in key therapeutic areas where the pyrrolidine scaffold is prominent.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition for Type 2 Diabetes
Pyrrolidine-based compounds are a well-established class of DPP-4 inhibitors for the treatment of type 2 diabetes.[4][5] The pyrrolidine ring often mimics the proline residue of the natural substrates of DPP-4. The substituents on the pyrrolidine ring are crucial for achieving high potency and selectivity.
To illustrate the importance of the pyrrolidine scaffold, consider the following comparison of two hypothetical DPP-4 inhibitors:
| Feature | Pyrrolidine Derivative A (with non-polar substituent) | Pyrrolidine Derivative B (with polar substituent like -SO₂CH₃) |
| Structure | 3-alkylpyrrolidine | (S)-3-(Methylsulfonyl)pyrrolidine |
| Potential DPP-4 IC₅₀ | Moderate | Potentially higher due to H-bond interactions |
| Aqueous Solubility | Lower | Higher |
| Metabolic Stability | Variable | Potentially higher |
This hypothetical comparison highlights how the introduction of a polar methylsulfonyl group could enhance the drug-like properties of a pyrrolidine-based DPP-4 inhibitor.
CCR5 Antagonism for HIV Treatment
The C-C chemokine receptor type 5 (CCR5) is a crucial co-receptor for the entry of the most common strains of HIV into host cells. Pyrrolidine derivatives have been extensively explored as CCR5 antagonists.[6] Structure-activity relationship (SAR) studies have shown that modifications to the pyrrolidine ring can significantly impact antiviral potency and pharmacokinetic properties.
One study on 1,3,4-trisubstituted pyrrolidine CCR5 antagonists explored the replacement of a benzylic methylene group with a sulfone.[6] This modification was part of an effort to balance antiviral potency with favorable pharmacokinetics. While this study does not feature this compound directly, it demonstrates the utility of the sulfonyl group in this class of compounds. The electron-withdrawing nature of the sulfone can influence the overall charge distribution and conformation of the molecule, potentially leading to improved interactions with the CCR5 receptor.
References
- 1. Synthesis and structure-activity relationship of a novel sulfone series of TNF-alpha converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyrrolidine Scaffold: A Privileged Motif in Drug Discovery and a Comparative Guide to Its Diverse Biological Activities
Introduction: The Enduring Significance of the Pyrrolidine Ring
The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry and drug discovery.[1] Its prevalence in a vast array of natural products, from alkaloids to amino acids like proline, has long signaled its biological importance.[1] This is not a matter of coincidence; the pyrrolidine scaffold possesses a unique combination of properties that make it a "privileged" structure in the design of therapeutic agents.[1] Its three-dimensional, non-planar structure allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[1] Furthermore, the nitrogen atom can act as a hydrogen bond donor or acceptor, contributing to the molecule's pharmacokinetic profile and target binding affinity.[2] This guide provides a comparative analysis of the diverse biological activities of pyrrolidine-containing compounds, offering insights into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used to evaluate their efficacy. We will explore four key areas where pyrrolidine derivatives have shown significant promise: oncology, virology, microbiology, and neuroprotection.
I. Anticancer Activity: Targeting the Hallmarks of Cancer
Pyrrolidine derivatives have emerged as a versatile class of anticancer agents, with their mechanisms of action often targeting critical cellular pathways involved in cancer progression.[2] Structure-activity relationship (SAR) studies have been instrumental in optimizing the cytotoxic potency of these compounds, revealing that modifications to both the pyrrolidine ring and its appended functional groups are crucial.[3]
Comparative Anticancer Potency of Pyrrolidine Derivatives
The anticancer activity of pyrrolidine-containing compounds is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values indicate greater potency.
| Compound Class | Specific Derivative(s) | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |
| Spirooxindole Pyrrolidines | Compound with 5,7-diBr substitution | A549 (Lung) | 3.48 | [4] |
| Spiropyrrolidines | Not specified | Jurkat (Leukemia) | Not specified | [2] |
| Tetrazolopyrrolidine-1,2,3-triazoles | Compounds 7a and 7i | HeLa (Cervical) | 0.32 ± 1.00 and 1.80 ± 0.22 | [5] |
| Diphenylamine-Pyrrolidin-2-one-Hydrazones | N'-(5-chloro- and N'-(3,4-dichlorobenzylidene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazides | IGR39 (Melanoma) | 2.5–20.2 | [4][6] |
| Polysubstituted Pyrrolidines | Compounds 3h and 3k | HCT116 (Colon), HL60 (Leukemia) | 2.9 to 16 | [3] |
Key SAR Insights:
-
Spirooxindole Pyrrolidines: The fusion of the oxindole and pyrrolidine rings creates a rigid scaffold amenable to functionalization. Electron-withdrawing groups on the oxindole ring generally enhance cytotoxicity.[4]
-
Polysubstituted Pyrrolidines: The nature and position of substituents on the pyrrolidine ring significantly impact anticancer activity. For instance, certain substitutions can induce cell cycle arrest at the G0/G1 phase and promote apoptosis.[3]
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
The anticancer effects of pyrrolidine derivatives are often multifactorial, involving the inhibition of key signaling pathways and cellular processes. A prominent example is the targeting of the CXCR4 receptor.
Caption: Inhibition of the CXCR4 receptor by a pyrrolidine derivative.
Some pyrrolidine-containing compounds act as antagonists of the chemokine receptor CXCR4. This receptor plays a crucial role in cancer metastasis and HIV infection.[2] By binding to CXCR4, these derivatives can inhibit the CXCL12-induced cytosolic calcium flux, a key signaling event that promotes cancer cell migration and invasion.[2]
Experimental Protocol: Assessing Anticancer Activity
A standard method for evaluating the cytotoxic effects of potential anticancer agents is the MTT assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol [7][8][9][10]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with serial dilutions of the pyrrolidine-containing compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
II. Antiviral Activity: Combating Viral Infections
The pyrrolidine scaffold is also a key component in the development of antiviral agents, demonstrating efficacy against a range of viruses.
Comparative Antiviral Potency of Pyrrolidine Derivatives
The antiviral activity of these compounds is often expressed as the half-maximal effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication.
| Compound Class | Specific Derivative(s) | Virus | EC50 (µM) | Reference(s) |
| Pyrrolidine Main Protease Inhibitors | Representative compounds | SARS-CoV-2 | Varies | [11] |
Mechanism of Action: Targeting Viral Enzymes
A key target for antiviral pyrrolidine derivatives is the viral main protease (MPro), an enzyme essential for the replication of many viruses, including coronaviruses.[11]
Caption: Inhibition of the viral main protease (MPro) by a pyrrolidine derivative.
By inhibiting MPro, these compounds prevent the cleavage of viral polyproteins into mature, functional proteins that are necessary for viral replication. This disruption of the viral life cycle effectively halts the spread of the infection.[11]
Experimental Protocol: Assessing Antiviral Activity
The plaque reduction assay is a widely used method to determine the antiviral efficacy of a compound.
Plaque Reduction Assay Protocol [12][13][14][15][16]
-
Cell Monolayer Preparation: Seed a confluent monolayer of susceptible host cells in a multi-well plate.
-
Virus-Compound Incubation: Pre-incubate a known amount of virus with serial dilutions of the pyrrolidine-containing compound.
-
Infection: Inoculate the cell monolayers with the virus-compound mixture and allow the virus to adsorb to the cells.
-
Overlay: After the adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of the virus to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (visible areas of cell death).
-
Plaque Visualization and Counting: Fix and stain the cell monolayers to visualize the plaques. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus-only control. The EC50 value is determined from the dose-response curve.
III. Antibacterial Activity: A Renewed Hope Against Resistance
With the rise of antibiotic-resistant bacteria, the development of new antibacterial agents is a global health priority. Pyrrolidine derivatives have shown considerable promise in this area.[17][18]
Comparative Antibacterial Potency of Pyrrolidine Derivatives
The antibacterial activity is typically measured by the minimum inhibitory concentration (MIC), which is the lowest concentration of a drug that prevents the visible growth of a bacterium.
| Compound Class | Specific Derivative(s) | Bacterial Strain(s) | MIC (µg/mL) | Reference(s) |
| Pyrrolidine-2,3-diones | Dimer 30 | Methicillin-susceptible Staphylococcus aureus (MSSA) | Single-digit | [19] |
| Pyrrolidine-2,3-diones | Monomers and dimers | Methicillin-resistant Staphylococcus aureus (MRSA) | 8–16 | [19] |
| Thiazole-substituted Pyrrolidines | Two specific compounds | Acinetobacter baumannii | 31.25 | [20] |
| Thiazole-substituted Pyrrolidines | Two specific compounds | Mycobacterium tuberculosis H37Rv | 0.98-1.96 | [20] |
| Pyrrolidine Dithiocarbamate (PDTC) | PDTC | Porphyromonas gingivalis, Staphylococcus aureus, Escherichia coli | Varies | [21] |
Key SAR Insights:
-
Pyrrolidine-2,3-diones: The length and composition of the linker between two pyrrolidine-2,3-dione moieties can significantly impact antibacterial and antibiofilm activity.[19]
-
Thiazole-substituted Pyrrolidines: The presence of a thiazole ring can confer potent activity against specific bacterial strains, including multidrug-resistant pathogens.[20]
Mechanism of Action: Disrupting Essential Bacterial Processes
One of the novel mechanisms of action for antibacterial pyrrolidine derivatives is the inhibition of bacterial fatty acid biosynthesis.
Caption: Inhibition of bacterial fatty acid biosynthesis by a pyrrolidinedione derivative.
Pseudopeptide pyrrolidinedione natural products, such as moiramide B and andrimid, target and inhibit acetyl-CoA carboxylase, a key enzyme in fatty acid biosynthesis.[22] This disruption of an essential metabolic pathway leads to bacterial cell death.
Experimental Protocol: Assessing Antibacterial Activity
The broth microdilution method is a standard technique for determining the MIC of an antibacterial agent.
Broth Microdilution MIC Assay Protocol [23][24][25][26][27]
-
Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the pyrrolidine-containing compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., to a 0.5 McFarland standard) and dilute it to the final desired concentration.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no compound) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound that completely inhibits visible growth.
IV. Neuroprotective Activity: Shielding the Nervous System
Pyrrolidine derivatives have also demonstrated significant potential as neuroprotective agents, offering hope for the treatment of neurodegenerative diseases and ischemic events.[28][29]
Comparative Neuroprotective Effects of Pyrrolidine Derivatives
The neuroprotective effects of these compounds are often assessed in vitro by their ability to protect neuronal cells from various insults.
| Compound Class | Specific Derivative(s) | Neuroprotective Effect | In Vitro Model | Reference(s) |
| N-substituted Lactams | Novel phenylpyrrolidine derivative | Improved cognitive function | Rat model of ischemic stroke | [30] |
| Sodium Channel Blockers | Compound 5e | Potent Na+ channel blocker with low hERG inhibition | Rat transient middle cerebral artery occlusion (MCAO) model | |
| Pyrrole-containing Azomethines | Compound 2 | Reduced ROS levels and apoptosis | SH-SY5Y cells with 6-OHDA-induced toxicity | [31][32] |
Mechanism of Action: A Multifaceted Defense
The neuroprotective mechanisms of pyrrolidine derivatives are diverse and often involve the modulation of multiple cellular pathways.
Caption: Multifaceted neuroprotective mechanisms of pyrrolidine derivatives.
These mechanisms include:
-
Antioxidant Effects: Scavenging of reactive oxygen species (ROS) to reduce oxidative damage.[28]
-
Anti-inflammatory Effects: Suppression of pro-inflammatory mediators.[28]
-
Modulation of Neurotransmitter Systems: Influencing cholinergic and glutamatergic neurotransmission to protect against excitotoxicity.[28]
-
Sodium Channel Blockade: Inhibition of neuronal sodium channels to prevent excessive neuronal firing during ischemic events.[33]
Experimental Protocol: Assessing Neuroprotective Effects
In vitro assays using neuronal cell lines are commonly employed to screen for neuroprotective activity.
In Vitro Neuroprotection Assay against Oxidative Stress [34][35][36][37][38][39]
-
Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y or HT-22) in a suitable medium.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the pyrrolidine-containing compound for a specific duration.
-
Induction of Oxidative Stress: Expose the cells to an agent that induces oxidative stress, such as hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA).
-
Assessment of Cell Viability: After the insult, assess cell viability using an appropriate method, such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH).
-
Measurement of Oxidative Stress Markers: Quantify markers of oxidative stress, such as intracellular ROS levels using fluorescent probes like DCFH-DA.
-
Data Analysis: Compare the viability and oxidative stress levels in compound-treated cells to those in cells exposed to the oxidative stressor alone to determine the neuroprotective effect.
Conclusion: The Future of Pyrrolidine-Based Therapeutics
The pyrrolidine scaffold continues to be a remarkably fruitful source of new therapeutic agents. Its structural versatility and favorable pharmacological properties have enabled the development of compounds with a wide spectrum of biological activities. The comparative analysis presented in this guide highlights the diverse potential of pyrrolidine derivatives in addressing some of the most pressing medical challenges of our time, from cancer and viral infections to antibiotic resistance and neurodegenerative diseases. As our understanding of the intricate molecular mechanisms underlying these diseases deepens, the rational design and synthesis of novel pyrrolidine-containing compounds, guided by robust structure-activity relationship studies and validated by rigorous experimental evaluation, will undoubtedly pave the way for the next generation of innovative medicines.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. broadpharm.com [broadpharm.com]
- 9. clyte.tech [clyte.tech]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 13. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis, antimicrobial activity and acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Antibacterial activity of pyrrolidine dithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pyrrolidinedione derivatives as antibacterial agents with a novel mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. protocols.io [protocols.io]
- 26. m.youtube.com [m.youtube.com]
- 27. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 28. benchchem.com [benchchem.com]
- 29. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 31. Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo | MDPI [mdpi.com]
- 32. researchgate.net [researchgate.net]
- 33. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. benchchem.com [benchchem.com]
- 35. Strategies for neuroprotection against L-trans-2,4-pyrrolidine dicarboxylate-induced neuronal damage during energy impairment in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]
- 38. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]
- 39. Macluraparishin C Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of (S)-3-(Methylsulfonyl)pyrrolidine Hydrochloride Analogs as Novel CETP Inhibitors
For researchers, scientists, and drug development professionals, the journey to a novel therapeutic is paved with meticulous molecular refinement. The pyrrolidine scaffold, a five-membered saturated nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry, lauded for its ability to confer advantageous three-dimensional structural properties to drug candidates.[1] This guide delves into the nuanced world of structure-activity relationship (SAR) studies, focusing on a promising class of molecules: analogs of (S)-3-(Methylsulfonyl)pyrrolidine hydrochloride. While direct and comprehensive SAR data for this specific parent compound is emerging, we can construct a robust predictive framework by examining closely related structures, particularly in the context of Cholesteryl Ester Transfer Protein (CETP) inhibition.
CETP is a critical plasma protein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins.[2] Its inhibition is a keenly pursued therapeutic strategy for raising HDL cholesterol levels, a potential pathway to mitigating cardiovascular disease risk.[2] The renowned CETP inhibitor, anacetrapib, features a core structure that, while not identical, provides invaluable insights into the pharmacophoric requirements for potent CETP inhibition.[3][4] This guide will, therefore, leverage our understanding of anacetrapib's SAR to illuminate the path for the development of novel this compound analogs.
The Pyrrolidine Core: A Privileged Scaffold
The prevalence of the pyrrolidine ring in numerous FDA-approved drugs is a testament to its utility.[1] Unlike flat aromatic rings, its sp³-hybridized carbon atoms impart a distinct three-dimensional geometry, allowing for more precise and often stronger interactions with the complex topographies of biological targets.[1] This non-planar structure is crucial for establishing specific binding orientations, a key determinant of a drug's potency and selectivity.
Deconstructing the Pharmacophore: A Hypothetical SAR Exploration
Based on the established principles of medicinal chemistry and the known SAR of related CETP inhibitors, we can propose a systematic investigation into the SAR of this compound analogs. Our exploration will focus on three key regions of the molecule: the pyrrolidine ring, the methylsulfonyl group, and the nitrogen substituent.
Logical Flow for SAR Investigation
Caption: A logical workflow for the systematic SAR exploration of (S)-3-(Methylsulfonyl)pyrrolidine analogs.
The Pyrrolidine Ring: Stereochemistry and Substitution
The stereochemistry of the pyrrolidine ring is paramount. The "(S)" configuration at the C3 position is likely a critical determinant of activity, and any modifications must be carefully considered in this context.
-
Substitution at C4 and C5: Introducing small alkyl or halogen groups at the C4 and C5 positions could probe the steric and electronic tolerance of the binding pocket. It is hypothesized that bulky substituents would be detrimental to activity.
-
Fluorination: Strategic fluorination of the pyrrolidine ring can have profound effects on metabolic stability and binding affinity due to the unique properties of the fluorine atom.[5]
The Methylsulfonyl Group: A Key Interaction Point
The methylsulfonyl group is a polar, hydrogen bond-accepting moiety that likely plays a crucial role in anchoring the molecule within the CETP binding site.
-
Bioisosteric Replacement: Exploring bioisosteres for the methylsulfonyl group is a logical step in optimization.[6][7] Potential replacements could include amides, sulfonamides, or other polar functional groups. The goal would be to maintain or improve binding affinity while potentially modulating physicochemical properties like solubility and permeability.
The N-Substituent: Tuning Potency and Pharmacokinetics
The nitrogen atom of the pyrrolidine ring provides a key attachment point for a variety of substituents that can significantly impact the overall properties of the molecule.
-
Aromatic and Heteroaromatic Rings: The introduction of substituted phenyl or heteroaromatic rings can lead to beneficial π-π stacking or hydrophobic interactions within the active site.
-
Linker Modification: The nature and length of any linker between the pyrrolidine nitrogen and a terminal group should be systematically explored to optimize the orientation of the molecule in the binding pocket.
Comparative Performance: A Predictive Data Table
To illustrate the potential outcomes of an SAR study, the following table presents hypothetical data for a series of (S)-3-(Methylsulfonyl)pyrrolidine analogs. This data is not experimental but is based on established medicinal chemistry principles and the known behavior of similar CETP inhibitors.
| Compound ID | R1 (N-Substituent) | R2 (C4-Substituent) | R3 (Sulfonyl Bioisostere) | CETP Inhibition IC50 (nM) | In Vivo HDL-C Increase (%) |
| Parent | H | H | -SO2CH3 | 500 | 15 |
| Analog-1 | 4-Fluorobenzyl | H | -SO2CH3 | 150 | 35 |
| Analog-2 | 4-Fluorobenzyl | 4-Fluoro | -SO2CH3 | 250 | 25 |
| Analog-3 | 4-Fluorobenzyl | H | -CONH2 | 300 | 20 |
| Analog-4 | 3,5-Difluorobenzyl | H | -SO2CH3 | 50 | 55 |
| Analog-5 | 3,5-Difluorobenzyl | H | -SO2NH2 | 80 | 45 |
Experimental Protocols: The Foundation of Reliable SAR Data
The generation of high-quality, reproducible data is the bedrock of any successful drug discovery program. The following are detailed protocols for the in vitro and in vivo evaluation of novel this compound analogs as CETP inhibitors.
In Vitro CETP Inhibition Assay (Fluorometric)
This assay measures the ability of a test compound to inhibit the transfer of a fluorescently labeled lipid from a donor to an acceptor particle, mediated by CETP.[8]
In Vitro CETP Assay Workflow
Caption: Step-by-step workflow for the in vitro fluorometric CETP inhibition assay.
Materials:
-
CETP inhibitor screening kit (e.g., from a commercial supplier) containing donor and acceptor molecules, CETP assay buffer, and a positive control (e.g., rabbit serum).[9]
-
Recombinant human CETP.
-
Test compounds (analogs of this compound).
-
96-well black, clear-bottom microplates.
-
Fluorescence microplate reader.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in the provided assay buffer. Also, prepare the donor and acceptor particles and the CETP enzyme solution according to the kit manufacturer's instructions.
-
Assay Plating: In a 96-well plate, add the diluted test compounds to the appropriate wells. Subsequently, add the donor and acceptor particles to all wells.
-
Reaction Initiation: Initiate the reaction by adding the recombinant human CETP to all wells, except for the negative control wells.
-
Incubation: Incubate the plate at 37°C for a predetermined time (typically 1-4 hours), ensuring it is protected from light to prevent photobleaching of the fluorescent substrate.
-
Fluorescence Measurement: After incubation, measure the fluorescence intensity using a microplate reader at the excitation and emission wavelengths specified in the kit protocol.
-
Data Analysis: Calculate the percentage of CETP inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Evaluation of CETP Inhibition in a Mouse Model
Since wild-type mice do not express CETP, transgenic mice expressing human CETP (hCETP) are the preferred animal model for these studies.[10][11]
Objective: To assess the in vivo efficacy of lead compounds on plasma lipid profiles.
Animal Model: Human CETP transgenic mice.
Procedure:
-
Acclimatization and Baseline: Acclimatize the mice to the housing conditions for at least one week. Collect baseline blood samples to determine pre-treatment lipid levels (HDL-C, LDL-C, total cholesterol, and triglycerides).
-
Dosing: Administer the test compounds orally (e.g., by gavage) at various dose levels. A vehicle control group and a positive control group (e.g., anacetrapib) should be included.
-
Blood Sampling: Collect blood samples at various time points post-dosing (e.g., 4, 8, and 24 hours) to assess the pharmacokinetic and pharmacodynamic profiles of the compounds.
-
Lipid Profile Analysis: Analyze the plasma samples for HDL-C, LDL-C, total cholesterol, and triglyceride levels using standard enzymatic assays.
-
CETP Activity Assay: Measure the ex vivo CETP activity in the plasma samples to confirm target engagement.
-
Data Analysis: Calculate the percentage change in lipid parameters from baseline for each treatment group. Perform statistical analysis to determine the significance of the observed effects compared to the vehicle control.
Concluding Remarks
The exploration of this compound analogs as CETP inhibitors represents a promising avenue for the discovery of novel cardiovascular therapeutics. While direct SAR data for this specific series is still in its early stages of public disclosure, a robust and logical path forward can be charted by leveraging the wealth of knowledge from related CETP inhibitors. The interplay between the stereochemistry of the pyrrolidine ring, the nature of the sulfonyl moiety, and the substituents on the nitrogen atom will undoubtedly yield a rich and complex SAR. Through the diligent application of the experimental protocols outlined in this guide, researchers can systematically unravel these relationships and identify lead candidates with the potential for clinical development. The journey is intricate, but the potential rewards for patients are immense.
References
- 1. How Anacetrapib Inhibits the Activity of the Cholesteryl Ester Transfer Protein? Perspective through Atomistic Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SAR studies on the central phenyl ring of substituted biphenyl oxazolidinone-potent CETP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 7. chem-space.com [chem-space.com]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. CETP Inhibitor Drug Screening Kit (ab65385) is not available | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Pyrrolidine Synthesis: Comparing the Efficacy of Metal-, Organo-, and Biocatalysts
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active natural products. Its prevalence drives a continuous demand for efficient, stereoselective, and scalable synthetic methodologies. This guide provides a comparative analysis of three major catalytic platforms for pyrrolidine synthesis: transition-metal catalysis, organocatalysis, and biocatalysis. We will delve into the mechanistic underpinnings of each approach, present comparative performance data, and provide detailed experimental protocols to assist researchers in selecting the optimal catalytic system for their specific synthetic challenges.
At a Glance: A Comparative Overview of Catalytic Strategies
| Feature | Transition-Metal Catalysis | Organocatalysis | Biocatalysis |
| Catalyst Type | Complexes of Cu, Pd, Ag, Ir, Rh with chiral ligands | Small organic molecules (e.g., proline, diarylprolinols, thioureas) | Engineered enzymes (e.g., cytochrome P450s, imine reductases) |
| Key Advantages | High reactivity, broad substrate scope, high turnover numbers. | Metal-free, low toxicity, operational simplicity, readily available catalysts. | Exceptional stereoselectivity (often >99% ee), mild reaction conditions (aqueous media, room temp.), environmentally benign. |
| Key Limitations | Potential for heavy metal contamination, cost of precious metals and ligands, sensitivity to air and moisture. | Higher catalyst loadings often required, sometimes longer reaction times, substrate scope can be narrower. | Substrate scope can be limited, enzyme development can be resource-intensive, requires specialized biological techniques. |
| Typical Reactions | [3+2] Cycloadditions, C-H Amination, Reductive Cyclizations. | [3+2] Cycloadditions, Michael Additions, Mannich Reactions. | Intramolecular C-H Amination, Reductive Amination Cascades. |
Transition-Metal Catalysis: The Powerhouse of Reactivity
Transition-metal catalysis, particularly with copper, palladium, and silver complexes, is a cornerstone of pyrrolidine synthesis, most notably through the [3+2] cycloaddition of azomethine ylides with alkenes. These methods are prized for their high efficiency and the ability to construct multiple stereocenters in a single step.
Mechanistic Rationale: The Role of the Chiral Metal Complex
In a typical copper-catalyzed [3+2] cycloaddition, the chiral copper(I) complex plays a dual role. It coordinates to the imino ester, facilitating deprotonation to form a chiral N-metalated azomethine ylide. This coordination rigidly holds the ylide in a specific conformation. Simultaneously, the Lewis acidic metal center can activate the alkene dipolarophile, lowering its LUMO energy and accelerating the cycloaddition. The stereochemical outcome is dictated by the facial selectivity of the alkene's approach to the metal-bound ylide, which is controlled by the steric and electronic properties of the chiral ligand.[1]
A plausible catalytic cycle for a copper-catalyzed [3+2] cycloaddition is depicted below:
Figure 1: Generalized catalytic cycle for a copper-catalyzed [3+2] cycloaddition.
Performance Data: Copper-Catalyzed [3+2] Cycloaddition
The combination of a copper salt with a chiral phosphine ligand, such as a FOXAP or Segphos derivative, is highly effective for synthesizing polysubstituted pyrrolidines.
| Catalyst System | Substrates | Yield (%) | dr | ee (%) | Ref. |
| Cu(CH₃CN)₄PF₆ / (S)-DTBM-Segphos | Imino ester + 4-Cl-gem-difluorostyrene | 91 | >20:1 | 96 | [2] |
| Cu(CH₃CN)₄BF₄ / Chiral Ligand L3 | Isatin-derived acrylate + Azomethine ylide | 90 | >20:1 | 98 | [3] |
| CuCl / TEMPO / [RuCl₂(p-cymene)]₂ | 2-Aryl-pyrrolidine + Diphenylacetylene | 86 | N/A | N/A | [4] |
Experimental Protocol: Copper-Catalyzed Asymmetric [3+2] Cycloaddition
This protocol is adapted from a procedure for the synthesis of fluorinated pyrrolidines.[2]
Materials:
-
Cu(CH₃CN)₄PF₆ (3.7 mg, 0.01 mmol, 5 mol%)
-
(S)-DTBM-Segphos (14.2 mg, 0.012 mmol, 6 mol%)
-
Potassium tert-butoxide (KOtBu) (4.5 mg, 0.04 mmol, 20 mol%)
-
Imino ester (0.4 mmol)
-
1,1-gem-difluorostyrene derivative (0.2 mmol)
-
Anhydrous toluene (2.0 mL)
Procedure:
-
To a flame-dried Schlenk tube under a nitrogen atmosphere, add Cu(CH₃CN)₄PF₆ and (S)-DTBM-Segphos.
-
Add anhydrous toluene (2.0 mL) and stir the mixture at room temperature for 1 hour to pre-form the catalyst complex.
-
Add KOtBu, the imino ester, and the 1,1-gem-difluorostyrene derivative sequentially to the reaction mixture.
-
Seal the tube and heat the reaction mixture at 80 °C for 48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired pyrrolidine.
Organocatalysis: The Metal-Free Alternative
Organocatalysis has emerged as a powerful, complementary approach to transition-metal catalysis, offering the significant advantage of being metal-free. Chiral small molecules, particularly proline and its derivatives, catalyze pyrrolidine synthesis with high enantioselectivity through mechanisms that mimic enzymatic processes.[5]
Mechanistic Rationale: Enamine and Iminium Ion Catalysis
L-proline is a bifunctional catalyst. Its secondary amine can react with a carbonyl compound (e.g., an aldehyde or ketone) to form a chiral enamine intermediate. This enamine is nucleophilic at the α-carbon and can react with an electrophile, such as an imine formed in situ. The carboxylic acid moiety of proline can act as an internal Brønsted acid, activating the electrophile through hydrogen bonding and facilitating a highly organized, chair-like transition state that dictates the stereochemical outcome.[6]
Figure 2: Generalized catalytic cycle for a proline-catalyzed Mannich/cyclization cascade.
Performance Data: Proline-Catalyzed Reactions
Proline and its derivatives are effective for various reactions leading to pyrrolidines, including Mannich reactions followed by cyclization.
| Catalyst | Reaction Type | Yield (%) | dr | ee (%) | Ref. |
| L-Proline (10 mol%) | Mannich/Cyclization of 5-bromopentanal, p-anisidine, acetone | 99 | Racemic | N/A | [7] |
| L-Proline (10 mol%) | [4+1] Annulation | up to 99 | >95:5 | up to >99 | [8] |
| Proline-based dipeptide (38e) | Aldol Reaction | Good | N/A | Good | [5] |
Experimental Protocol: Proline-Catalyzed One-Pot Mannich Reaction and Cyclization
This protocol is based on a procedure for the synthesis of 2-substituted piperidines and can be adapted for pyrrolidines using 4-bromobutanal.[7]
Materials:
-
4-bromobutanal (1.0 mmol)
-
p-Anisidine (1.0 mmol)
-
Acetone (2.0 mmol)
-
L-Proline (0.1 mmol, 10 mol%)
-
Triethylamine (Et₃N) (1.5 mmol)
-
Methanol (5 mL)
Procedure:
-
To a round-bottom flask, add 4-bromobutanal, p-anisidine, acetone, and methanol.
-
Add L-proline and triethylamine to the mixture.
-
Stir the reaction mixture at 30 °C.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the 2-substituted pyrrolidine.
Biocatalysis: The Apex of Selectivity
Biocatalysis leverages the exquisite selectivity of enzymes to perform challenging chemical transformations. Through directed evolution, enzymes like cytochrome P450s can be engineered to catalyze abiological reactions, such as intramolecular C-H amination, to produce chiral pyrrolidines with near-perfect enantioselectivity.[9][10]
Mechanistic Rationale: Enzyme-Controlled Nitrene Insertion
Engineered cytochrome P411 enzymes, which are P450 variants, can catalyze the intramolecular amination of C(sp³)-H bonds. The reaction is initiated by the reduction of an organic azide substrate by the enzyme's iron-containing heme cofactor, leading to the formation of a highly reactive iron-nitrenoid intermediate and the release of dinitrogen. This intermediate then inserts into a C-H bond within the same molecule to form the pyrrolidine ring. The enzyme's active site acts as a chiral pocket, pre-organizing the substrate in a specific conformation that directs the nitrene insertion to a particular C-H bond with high regio- and stereoselectivity.[11]
Figure 3: Generalized catalytic cycle for biocatalytic C-H amination by an engineered P411 enzyme.
Performance Data: Biocatalytic Intramolecular C-H Amination
Directed evolution has produced highly efficient and selective P411 variants for pyrrolidine synthesis.
| Catalyst | Substrate | Yield (%) | ee (%) | Total Turnovers (TTN) | Ref. |
| P411-PYS-5149 | (4-azidobutyl)benzene | 74 | 98 (99:1 er) | >1,000 | [9][10] |
| P411BM3-CIS-T438S | Benzosultam precursor | 69 (isolated) | 87 | ~700 | [10] |
| SD-VHbCH | In situ generated N-aryl pyrrolidine | up to 99 | up to 99 | N/A | [12] |
Experimental Protocol: Whole-Cell Biocatalytic C-H Amination
This protocol is a general procedure for using E. coli whole cells expressing an engineered P411 enzyme.[11][13]
Materials:
-
E. coli cells expressing the desired P411 variant.
-
M9-N buffer (pH 7.4).
-
Alkyl azide substrate (e.g., (4-azidobutyl)benzene).
-
Glucose.
-
Dimethyl sulfoxide (DMSO).
Procedure:
-
Cell Preparation: Grow E. coli cells harboring the plasmid for the P411 variant. Harvest the cells by centrifugation and resuspend them in M9-N buffer to a desired optical density (e.g., OD₆₀₀ = 30).
-
Reaction Setup: In an anaerobic environment (e.g., a glovebox), add the cell suspension to a reaction vessel.
-
Add the alkyl azide substrate (typically from a stock solution in DMSO, e.g., to a final concentration of 2.5 mM).
-
Add glucose as a source of reducing equivalents.
-
Reaction: Seal the vessel and shake the reaction mixture at room temperature (e.g., 25 °C) for 16-24 hours.
-
Work-up: Quench the reaction by adding an organic solvent such as ethyl acetate. Extract the aqueous layer multiple times with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Analysis: Analyze the yield and enantiomeric excess of the product by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.
Conclusion: Selecting the Right Catalyst for the Job
The choice of a catalytic system for pyrrolidine synthesis is a multifactorial decision that hinges on the specific goals of the synthesis.
-
Transition-metal catalysis remains the workhorse for its broad substrate scope and high efficiency, making it ideal for the rapid construction of complex pyrrolidine libraries. However, the potential for metal contamination necessitates careful purification, a critical consideration in pharmaceutical development.
-
Organocatalysis offers a compelling metal-free alternative, with operational simplicity and readily available catalysts. It is an excellent choice for applications where metal contamination is a major concern. While catalyst loadings can be higher, the development of highly active catalysts continues to narrow this gap.
-
Biocatalysis represents the pinnacle of stereoselectivity and sustainability. For syntheses where achieving the highest possible enantiopurity is paramount and the substrate is compatible with the enzyme's active site, biocatalysis is unmatched. The initial investment in enzyme development can be offset by the exceptional performance and green credentials of this approach.
By understanding the distinct advantages and limitations of each catalytic platform, researchers can make informed decisions to best achieve their synthetic objectives, whether in academic discovery or industrial drug development.
References
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. A domino reaction for the synthesis of pyrrolo[2,1-a]isoquinolines from 2-aryl-pyrrolidines and alkynes promoted by a four-component catalytic system under aerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. daneshyari.com [daneshyari.com]
- 8. Proline-catalyzed sequential syn-Mannich and [4 + 1]-annulation cascade reactions to form densely functionalized pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biocatalytic stereoselective synthesis of pyrrolidine-2,3-diones containing all-carbon quaternary stereocenters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Enantioselective Intramolecular C-H Amination Catalyzed by Engineered Cytochrome P450 Enzymes in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Whole-Cell Biocatalysts for Stereoselective C-H Amination Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enantioselective synthesis of α-functionalized phenylpyrrolidine via photo-enzymatic cascade multi-component reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. Enantioselective, Intermolecular Benzylic C–H Amination Catalyzed by an Engineered Iron-Heme Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Enantiomeric Purity Assessment of (S)-3-(Methylsulfonyl)pyrrolidine Hydrochloride
In the landscape of modern pharmaceutical development, the stereochemical integrity of chiral building blocks is not merely a quality metric; it is a fundamental pillar of safety and efficacy. (S)-3-(Methylsulfonyl)pyrrolidine hydrochloride, a key pyrrolidine-based scaffold, is emblematic of this principle. Its enantiomeric purity can dictate the pharmacological profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth, comparative analysis of the principal analytical methodologies for assessing the enantiomeric purity of this compound. We will move beyond procedural lists to explore the causality behind methodological choices, empowering researchers to select and develop robust, fit-for-purpose analytical workflows.
The Analytical Imperative: Why Enantiomeric Purity Matters
Enantiomers, non-superimposable mirror-image molecules, can exhibit profoundly different biological activities. One enantiomer may be therapeutic while the other is inactive or, in the worst case, toxic. For a chiral intermediate like this compound, controlling enantiomeric purity is critical to ensure the stereochemical fidelity of the final drug substance. Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate stringent control of stereoisomeric impurities.[1] This necessitates the use of highly selective analytical techniques capable of quantifying the undesired (R)-enantiomer, often to levels below 0.1%.[1]
The primary analytical challenge lies in creating a chiral environment that forces the enantiomers to interact differently, making them distinguishable. This guide compares the three major platforms for achieving this: chiral chromatography, capillary electrophoresis, and NMR spectroscopy.
Chiral Chromatography: The Workhorse of Enantioseparation
Chiral chromatography remains the most widely adopted technique for enantiomeric purity assessment due to its high resolution, robustness, and scalability.[2] The separation relies on the differential, transient interactions of the enantiomers with a chiral stationary phase (CSP).
Supercritical Fluid Chromatography (SFC): The Modern Frontrunner
SFC has emerged as a powerful alternative to traditional HPLC, offering faster analysis times, reduced organic solvent consumption, and often superior resolution.[3] The mobile phase, typically supercritical CO₂, exhibits low viscosity and high diffusivity, enabling high flow rates without excessive backpressure.
Principle of Separation: Separation occurs on a chiral stationary phase, where the enantiomers form transient diastereomeric complexes with the chiral selector. The stability of these complexes differs, leading to different retention times. For pyrrolidine derivatives, polysaccharide-based CSPs are particularly effective.[4]
Key Experimental Considerations:
-
Chiral Stationary Phase (CSP): Chlorinated polysaccharide-based phases like Lux Cellulose-2 have demonstrated excellent resolution for pyrrolidone derivatives.[4][5] The chlorine substitution enhances chiral recognition capabilities through modified electronic and steric interactions.
-
Co-solvent: A polar organic solvent, typically methanol, is added to the supercritical CO₂ to modulate mobile phase strength and improve analyte solubility. The percentage of co-solvent is a critical parameter for optimizing resolution.[4]
-
Backpressure & Temperature: These parameters control the density and solvent properties of the supercritical fluid, directly impacting retention and selectivity. A backpressure of 150 bar and a temperature of 40°C are common starting points.[5]
Representative Experimental Protocol (SFC)
-
System: Supercritical Fluid Chromatography system with UV or Mass Spectrometric detection.
-
Column: Lux Cellulose-2 [Cellulose tris(3,5-dichlorophenylcarbamate)], 5 µm.
-
Mobile Phase: Supercritical CO₂ with a methanol co-solvent gradient. A typical starting point is 10-15% methanol.[4]
-
Flow Rate: 2.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40°C.
-
Sample Preparation: Dissolve this compound in methanol to a concentration of approximately 1 mg/mL.
-
Injection Volume: 5 µL.
-
Detection: UV at 210 nm.
-
System Suitability: Inject a racemic standard to confirm baseline resolution (Rs > 1.5) between the (S) and (R) enantiomers.
High-Performance Liquid Chromatography (HPLC): The Established Standard
Chiral HPLC is a highly reliable and versatile technique. While analysis times can be longer than SFC, its ubiquity and the vast library of available CSPs make it an indispensable tool.[6]
Principle of Separation: The mechanism is analogous to SFC, relying on differential interactions with a CSP. The choice of mobile phase (normal, reversed, or polar organic) dramatically influences the separation mechanism.[2]
Key Experimental Considerations:
-
CSP Selection: For a polar, basic compound like 3-(Methylsulfonyl)pyrrolidine, macrocyclic glycopeptide CSPs (e.g., teicoplanin-based CHIROBIOTIC T) or polysaccharide-based CSPs are excellent candidates.[7][8] They offer multiple interaction modes including hydrogen bonding, ionic interactions, and steric hindrance.
-
Mobile Phase: In polar organic mode, mobile phases like methanol with acidic and basic additives are used to control analyte ionization and improve peak shape.[8] For example, adding small amounts of acetic acid and triethylamine can be highly effective.
Representative Experimental Protocol (HPLC)
-
System: HPLC system with UV detection.
-
Column: Astec® CHIROBIOTIC® T (Teicoplanin), 25 cm x 4.6 mm, 5 µm.
-
Mobile Phase: Methanol with 0.2% Acetic Acid and 0.15% Triethylamine (v/v/v).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25°C - 45°C.
-
Sample Preparation: Dissolve the sample in the mobile phase at ~1 mg/mL.
-
Detection: UV at 210 nm (as the analyte lacks a strong chromophore).
-
System Suitability: Resolution (Rs) between enantiomers should be > 2.0.
Gas Chromatography (GC): A Niche Application
Chiral GC is best suited for volatile and thermally stable compounds.[9] Direct analysis of the hydrochloride salt of 3-(Methylsulfonyl)pyrrolidine is not feasible. The analysis would require a two-step process: salt breaking (neutralization to the free base) followed by derivatization to increase volatility.
Principle of Separation: Enantiomers are separated on a capillary column coated with a chiral stationary phase, most commonly a cyclodextrin derivative.[10]
Key Experimental Considerations:
-
Derivatization: The secondary amine must be derivatized, for example, by acylation with trifluoroacetic anhydride (TFAA). This step must be validated to ensure it does not cause racemization.
-
Column Selection: A cyclodextrin-based column, such as Rt-βDEX, is a standard choice for separating chiral amines.[10]
Due to the extensive sample preparation and potential for analytical artifacts from the derivatization step, GC is generally considered less favorable than SFC or HPLC for this specific analyte.
Capillary Electrophoresis (CE): The Orthogonal Approach
Chiral CE is a high-efficiency separation technique that offers a distinct, orthogonal selectivity to chromatography.[1][11] It is particularly well-suited for polar and charged analytes and consumes minimal sample and solvent, making it a "green" analytical technique.[12]
Principle of Separation: Separation occurs in a capillary filled with a background electrolyte (BGE). A chiral selector (CS), typically a cyclodextrin derivative, is added to the BGE.[11] The enantiomers form transient, diastereomeric inclusion complexes with the CS. The differing stability of these complexes and the charge-to-size ratio of the resulting complexes lead to different electrophoretic mobilities and, thus, separation.[13]
Key Experimental Considerations:
-
Chiral Selector: Highly-sulfated cyclodextrins are powerful chiral selectors for a wide range of basic compounds. The choice and concentration of the CS are the most critical parameters for achieving separation.
-
BGE pH and Composition: The pH of the BGE controls the charge state of the analyte (protonation of the pyrrolidine nitrogen) and the electroosmotic flow. A low pH (e.g., 2.5-3.0) is typically used for basic analytes.
Representative Experimental Protocol (CE)
-
System: Capillary Electrophoresis system with a diode array detector (DAD).
-
Capillary: Fused-silica capillary, 50 µm i.d., ~50 cm total length.
-
Background Electrolyte (BGE): 100 mM Phosphate buffer, pH 2.6, containing 1 mM Heptakis-(2,6-di-O-methyl)-β-cyclodextrin (DMβCD).[14]
-
Voltage: 20-25 kV.
-
Temperature: 25°C.
-
Sample Preparation: Dissolve the sample in water or the BGE at ~0.5 mg/mL.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV at 200-210 nm.
NMR Spectroscopy: The Non-Separative Method
Nuclear Magnetic Resonance (NMR) spectroscopy, when used with a Chiral Solvating Agent (CSA), offers a rapid and elegant method for determining enantiomeric excess without physical separation.[15][16]
Principle of Differentiation: A CSA is an enantiomerically pure compound that forms fast, reversible, non-covalent diastereomeric complexes with the analyte enantiomers directly in the NMR tube.[17][18] These diastereomeric complexes are no longer energetically equivalent, resulting in distinct chemical shifts for corresponding protons in the (S)-analyte/CSA complex versus the (R)-analyte/CSA complex.[19] The enantiomeric excess can be calculated directly from the integration of these separated signals.[20]
Key Experimental Considerations:
-
CSA Selection: The choice of CSA is paramount. For a basic amine, acidic CSAs like (R)-1,1′-binaphthyl-2,2′-diyl hydrogenphosphate (BINOL-phosphate) are highly effective.[16]
-
Solvent and Stoichiometry: The choice of solvent (e.g., CDCl₃) can influence the strength of the diastereomeric interaction. The molar ratio of CSA to the analyte may need to be optimized to achieve maximum signal separation. An equimolar amount is a good starting point.[20]
Representative Experimental Protocol (NMR with CSA)
-
System: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation: a. Dissolve ~5-10 mg of this compound in an NMR tube with ~0.6 mL of deuterated chloroform (CDCl₃). Note: The free base may be required for optimal interaction and can be generated in-situ or via a simple extraction. b. Acquire a standard ¹H NMR spectrum. c. Add one molar equivalent of a suitable CSA (e.g., (R)-BINOL-phosphate) to the tube. d. Shake gently for 30 seconds to ensure mixing.[16]
-
Acquisition: Record the ¹H NMR spectrum of the mixture.
-
Analysis: Identify a well-resolved proton signal that has split into two distinct peaks (one for each diastereomeric complex). Protons close to the chiral center are the best candidates. Integrate the areas of the two peaks to determine the enantiomeric ratio.
Comparative Performance and Method Selection
The optimal method depends on the specific analytical needs, such as sample throughput, required sensitivity, and the stage of drug development.
Table 1: Comparison of Analytical Methods for Enantiomeric Purity
| Feature | Chiral SFC | Chiral HPLC | Chiral CE | NMR with CSA |
| Principle | Chromatographic Separation | Chromatographic Separation | Electrophoretic Separation | Non-Separative, Spectral Differentiation |
| Analysis Time | Very Fast (< 5 min) | Moderate (10-30 min) | Fast (5-15 min) | Very Fast (< 5 min analysis) |
| Resolution | Excellent | Excellent | Very High Efficiency | Variable, depends on CSA/analyte pair |
| Sensitivity (LOQ) | High (~0.05%) | High (~0.05 - 0.1%)[21] | Moderate | Low (typically >1% ee) |
| Solvent Usage | Low (mainly CO₂) | High | Very Low | Low |
| Method Dev. Effort | Moderate | High | Moderate | Low to Moderate |
| Best For... | High-throughput screening, Routine QC, Green chemistry initiatives | Robust, validated QC methods, Broad applicability | Orthogonal validation, Polar/charged analytes, Limited sample | Rapid process checks, Reaction monitoring, Structure confirmation |
Logical Workflow for Method Selection
The choice of technique is a strategic decision. The following diagram illustrates a logical path for selecting the most appropriate method.
Caption: Decision tree for selecting an enantiopurity assessment method.
General Experimental Workflow
Regardless of the chosen instrument, the fundamental workflow for quantitative analysis follows a similar path.
Caption: General workflow for a quantitative chiral purity analysis.
Conclusion
The assessment of enantiomeric purity for this compound is a critical task that can be confidently addressed by several advanced analytical techniques. Chiral SFC stands out as the premier choice for both method development and routine quality control, offering an unparalleled combination of speed, resolution, and sustainability. Chiral HPLC remains a robust and reliable alternative with a vast established knowledge base. For orthogonal validation, where a fundamentally different separation mechanism is required, Chiral CE provides an ideal solution. Finally, for rapid, non-separative checks during process development, NMR with chiral solvating agents is an exceptionally efficient tool.
The ultimate selection should be guided by the specific requirements of the analysis, validated meticulously, and grounded in a thorough understanding of the scientific principles governing chiral recognition.
References
- 1. Mastering Chiral Separations and Impurity Profiling with Capillary Electrophoresis | Separation Science [sepscience.com]
- 2. Application of Chiral HPLC to Medicinal Chemistry-Related Problem Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gcms.cz [gcms.cz]
- 10. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. mdpi.com [mdpi.com]
- 13. Identification of chiral drug isomers by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chiral separation of methadone, 2-ethylidene- 1,5-dimethyl-3,3-diphenylpyrrolidine (EDDP) and 2-ethyl-5-methyl-3,3-diphenyl-1-pyrroline (EMDP) by capillary electrophoresis using cyclodextrin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 17. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. arpi.unipi.it [arpi.unipi.it]
- 19. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Performance Evaluation of (S)-3-(Methylsulfonyl)pyrrolidine hydrochloride in Metalloproteinase Assays
This guide provides a comprehensive framework for the performance evaluation of (S)-3-(Methylsulfonyl)pyrrolidine hydrochloride, a compound of interest in small molecule inhibitor screening. Drawing from established principles in medicinal chemistry and enzymology, this document outlines a series of robust assays to characterize its inhibitory potential, particularly against matrix metalloproteinases (MMPs). While direct experimental data for this specific molecule is not yet prevalent in published literature, its structural motif—a sulfonyl group coupled with a pyrrolidine scaffold—suggests a strong rationale for its investigation as an MMP inhibitor. This guide, therefore, serves as a prospective protocol for researchers seeking to elucidate its biological activity.
We will benchmark the performance of this compound against well-characterized, broad-spectrum MMP inhibitors: Batimastat, Marimastat, and CGS-27023A. The protocols detailed herein are designed to be self-validating, providing researchers with a clear path to generating high-quality, reproducible data.
The Scientific Rationale: Why Investigate this compound as an MMP Inhibitor?
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, known for its favorable physicochemical properties and its presence in numerous biologically active compounds. The addition of a sulfonyl group introduces a key functional moiety that can engage in critical interactions with biological targets, particularly the zinc-dependent active sites of metalloproteinases. Research into sulfonyl pyrrolidine derivatives has indicated their potential as highly selective inhibitors of matrix metalloproteinase 2 (MMP-2) and aminopeptidase N (AP-N). This structural precedent forms the basis of our hypothesis that this compound may exhibit inhibitory activity against these or related enzymes.
MMPs, particularly the gelatinases MMP-2 and MMP-9, are critical regulators of the extracellular matrix and are deeply implicated in pathological processes such as tumor invasion, metastasis, and angiogenesis. Their overexpression is a hallmark of many aggressive cancers. Consequently, the identification of novel, potent, and selective MMP inhibitors remains an area of intense research in drug development.
Comparative Benchmarking: A Profile of Established MMP Inhibitors
To provide a meaningful context for the performance of our test compound, we will compare its activity against three well-established, broad-spectrum MMP inhibitors. The inhibitory concentrations (IC50) or inhibition constants (Ki) of these compounds against key MMPs are summarized below.
| Compound | Target MMPs | Reported IC50 / Ki Values |
| Batimastat (BB-94) | MMP-1, MMP-2, MMP-3, MMP-7, MMP-9 | IC50: 3 nM (MMP-1), 4 nM (MMP-2), 20 nM (MMP-3), 6 nM (MMP-7), 4 nM (MMP-9)[1][2] |
| Marimastat (BB-2516) | MMP-1, MMP-2, MMP-7, MMP-9, MMP-14 | IC50: 5 nM (MMP-1), 6 nM (MMP-2), 13 nM (MMP-7), 3 nM (MMP-9), 9 nM (MMP-14)[3][4] |
| CGS-27023A | MMP-1, MMP-2, MMP-3, MMP-9 | Ki: 33 nM (MMP-1), 20 nM (MMP-2), 43 nM (MMP-3), 8 nM (MMP-9)[5] |
Experimental Design: A Multi-Assay Approach for Comprehensive Profiling
Our evaluation strategy employs a tiered approach, beginning with a quantitative, high-throughput compatible assay to determine inhibitory potency (IC50), followed by a qualitative assay to visualize enzymatic activity. A secondary screening against a related metalloproteinase, Aminopeptidase N, will also be described to assess selectivity.
Figure 1: Overall experimental workflow for the evaluation of this compound.
Assay 1: Fluorogenic MMP-2 and MMP-9 Inhibition Assay (IC50 Determination)
This assay provides a quantitative measure of enzyme inhibition by monitoring the cleavage of a fluorogenic substrate in real-time. The substrate, Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, is internally quenched. Upon cleavage by an MMP, the fluorophore (Mca) is separated from the quencher (Dpa), resulting in an increase in fluorescence.
Materials:
-
Recombinant human MMP-2 and MMP-9 (activated)
-
Fluorogenic MMP substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2[6]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% (v/v) Brij-35
-
This compound and comparator compounds
-
96-well black microplates
-
Fluorescence plate reader (Excitation: 325 nm, Emission: 393 nm)
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of each inhibitor in 100% DMSO. Create a series of 2x final concentration dilutions in Assay Buffer.
-
Enzyme Preparation: Dilute activated MMP-2 and MMP-9 in Assay Buffer to a working concentration (e.g., 2-5 nM). The optimal concentration should be determined empirically to yield a linear reaction rate for at least 30 minutes.
-
Assay Setup: In a 96-well plate, add 50 µL of the 2x inhibitor dilutions. For positive controls (no inhibition), add 50 µL of Assay Buffer containing the same percentage of DMSO as the inhibitor wells. For a negative control (no enzyme), add 100 µL of Assay Buffer.
-
Enzyme Addition: Add 50 µL of the diluted enzyme solution to all wells except the negative control.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzymes.
-
Reaction Initiation: Add 100 µL of the MMP substrate (diluted in Assay Buffer to a final concentration of 2-10 µM) to all wells.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity every 60 seconds for 30-60 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each concentration of inhibitor by determining the slope of the linear portion of the fluorescence versus time curve.
-
Normalize the velocities to the positive control (V0).
-
Plot the percentage of inhibition [(V0 - V)/V0] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Assay 2: Gelatin Zymography
Gelatin zymography is a powerful technique that allows for the detection of gelatinolytic MMPs (primarily MMP-2 and MMP-9) and can distinguish between their pro- (inactive) and active forms based on molecular weight.[1][7][8]
Materials:
-
SDS-PAGE equipment
-
Polyacrylamide gel solution containing 0.1% (w/v) gelatin
-
Non-reducing sample buffer
-
Renaturing Buffer: 2.5% (v/v) Triton X-100 in 50 mM Tris-HCl, pH 7.5
-
Incubation Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM CaCl2, 1 µM ZnCl2
-
Coomassie Brilliant Blue R-250 staining and destaining solutions
Step-by-Step Protocol:
-
Sample Preparation: Treat MMP-expressing cells (e.g., HT1080 fibrosarcoma cells) with various concentrations of the test compounds for a specified time (e.g., 24 hours) in serum-free media. Collect the conditioned media.[1]
-
Protein Quantification: Determine the total protein concentration of each conditioned media sample.
-
Electrophoresis: Mix equal amounts of protein from each sample with non-reducing sample buffer and load onto a gelatin-containing polyacrylamide gel. Run the gel at 4°C.
-
Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in Renaturing Buffer with gentle agitation at room temperature to remove SDS and allow the enzymes to renature.
-
Enzyme Incubation: Incubate the gel in Incubation Buffer overnight (16-24 hours) at 37°C.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue for 1-2 hours, followed by destaining until clear bands appear against a blue background.
-
Analysis: The areas of gelatin degradation by MMPs will appear as clear bands. The position of the bands indicates the molecular weight (pro- and active forms), and the intensity of the bands corresponds to the level of enzymatic activity. Densitometry can be used for semi-quantitative analysis.
Assay 3: Aminopeptidase N (APN/CD13) Inhibition Assay
This colorimetric assay is used to determine the inhibitory effect of the compounds on APN, a zinc-dependent metalloproteinase, to assess selectivity. The assay measures the hydrolysis of L-leucine-p-nitroanilide, which releases the chromophore p-nitroaniline.
Materials:
-
Porcine kidney Aminopeptidase N
-
Substrate: L-leucine-p-nitroanilide
-
Assay Buffer: 50 mM PBS, pH 7.2
-
96-well clear microplates
-
Spectrophotometer (405 nm)
Step-by-Step Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in Assay Buffer.
-
Assay Setup: In a 96-well plate, add the compound dilutions.
-
Enzyme Addition: Add the APN enzyme solution to each well and incubate at 37°C for 5 minutes.
-
Reaction Initiation: Add the L-leucine-p-nitroanilide substrate solution to all wells.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Measurement: Measure the absorbance at 405 nm.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value as described for the fluorogenic MMP assay.
Interpreting the Results: Building a Performance Profile
The data generated from these assays will allow for a comprehensive evaluation of this compound. The IC50 values from the fluorogenic assay will provide a direct quantitative comparison of its potency against the benchmark inhibitors. The zymography results will offer visual confirmation of its effect on MMP-2 and MMP-9 activity and its ability to inhibit either the pro-enzyme or the active form. Finally, the APN assay will provide initial insights into its selectivity profile.
A successful outcome would be the demonstration of potent inhibition of MMP-2 and/or MMP-9 with a clear dose-response relationship, ideally with IC50 values in the nanomolar to low-micromolar range, comparable to or better than the established inhibitors. High selectivity against APN would be a desirable characteristic, suggesting a more targeted mechanism of action.
The Broader Context: MMPs in Cancer Progression
The rationale for targeting MMPs, particularly MMP-2 and MMP-9, is firmly rooted in their well-established role in cancer biology. These enzymes are crucial for the degradation of the extracellular matrix, a key step in tumor cell invasion and metastasis.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. Gelatin zymography protocol | Abcam [abcam.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Establishment of a screening protocol for identification of aminopeptidase N inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. med.upenn.edu [med.upenn.edu]
- 6. Gelatin Zymography to Detect Gelatinase Activity in Melanoma Cells [jove.com]
- 7. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment of a screening protocol for identification of aminopeptidase N inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Efficiency of (S)-3-(Methylsulfonyl)pyrrolidine Hydrochloride Production
(S)-3-(Methylsulfonyl)pyrrolidine hydrochloride is a crucial chiral building block in modern medicinal chemistry. Its pyrrolidine scaffold, combined with the electron-withdrawing sulfonyl group, makes it an important intermediate in the synthesis of various therapeutic agents, particularly for neurological disorders.[1] The stereochemical integrity at the C3 position is often paramount for biological activity, demanding highly efficient and enantioselective synthetic routes. This guide provides a comparative analysis of prevalent synthetic strategies, offering experimental insights to inform methodology selection for research and large-scale production.
Overview of Synthetic Strategies
The synthesis of enantiomerically pure compounds like this compound can be broadly approached via two distinct philosophies: chiral pool synthesis and chiral resolution . A third approach, asymmetric synthesis , while powerful, is often more complex for this specific target.
-
Chiral Pool Synthesis: This strategy leverages naturally occurring, inexpensive chiral molecules as starting materials. For pyrrolidine derivatives, L-proline, 4-hydroxy-L-proline, and D-malic acid are common choices.[2][3][4] The inherent chirality of the starting material is transferred through a series of reactions to the final product. This approach is often favored for its cost-effectiveness and predictable stereochemical outcome.
-
Chiral Resolution: This method involves the synthesis of a racemic mixture of 3-(methylsulfonyl)pyrrolidine, followed by the separation of the desired (S)-enantiomer from the unwanted (R)-enantiomer. Common techniques include diastereomeric salt formation with a chiral resolving agent or preparative chiral chromatography.[5] This strategy is viable when an efficient racemic synthesis exists and the resolution step is scalable.
-
Asymmetric Synthesis: This involves creating the chiral center from an achiral precursor using a chiral catalyst or auxiliary.[6][7] For instance, asymmetric hydrogenation or cycloaddition reactions can establish the desired stereocenter with high enantioselectivity.[7] While elegant, these methods can require expensive catalysts and extensive optimization.
Caption: High-level overview of synthetic approaches to the target molecule.
Head-to-Head Route Comparison
Here, we benchmark three distinct and practical routes. The causality for reagent and pathway selection is rooted in achieving a balance between step economy, cost, scalability, and stereochemical control.
| Metric | Route 1: From (R)-3-Hydroxypyrrolidine | Route 2: From L-Malic Acid | Route 3: Racemic Synthesis & Resolution |
| Starting Material | (R)-3-Hydroxypyrrolidine or its N-Boc derivative | L-Malic Acid | e.g., 3-Pyrroline, Sodium Methanethiolate |
| Stereocontrol | Inversion of stereocenter (SN2) | Chiral pool | Post-synthesis separation |
| Typical Overall Yield | Moderate to High | Low to Moderate | Moderate (pre-resolution) |
| Enantiomeric Excess | >98% (dependent on starting material) | >99% | >99% (post-resolution) |
| Number of Steps | 4-5 steps | ~7-9 steps | 3 steps + resolution |
| Key Reagents | MsCl, NaSMe, m-CPBA, Boc2O | LiAlH4 or B2H6, protecting group chemistry | Chiral acid (e.g., DBTA) or chiral SFC |
| Scalability | Good; avoids hazardous reagents like NaN3. | Poor; use of LiAlH4 is problematic on a large scale.[4] | Excellent; classical resolution is a proven industrial method.[5] |
| Advantages | High stereochemical fidelity, straightforward transformations. | Inexpensive starting material, unambiguous stereochemistry. | Potentially the shortest route to the racemate. |
| Disadvantages | Cost of chiral starting material can be high. | Long synthesis, use of hazardous hydrides.[4] | 50% theoretical yield loss unless racemate is recycled. |
Recommended Protocol: Synthesis from (R)-N-Boc-3-hydroxypyrrolidine (Route 1)
This route is selected for its reliability, high stereochemical control, and avoidance of overly hazardous reagents. The use of the tert-butoxycarbonyl (Boc) protecting group is critical; it prevents the nucleophilic nitrogen from interfering with the hydroxyl group activation and substitution steps, ensuring regioselectivity. The subsequent mesylation of the hydroxyl group transforms it into an excellent leaving group, facilitating a clean SN2 inversion with sodium thiomethoxide.
Caption: Recommended synthetic workflow starting from a chiral precursor.
Step-by-Step Methodology
Step 1: Mesylation of (R)-N-Boc-3-hydroxypyrrolidine
-
Dissolve (R)-N-Boc-3-hydroxypyrrolidine (1.0 eq.) in dichloromethane (DCM, 10 vol).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (Et3N, 1.5 eq.) dropwise, maintaining the temperature below 5 °C.
-
Add methanesulfonyl chloride (MsCl, 1.2 eq.) dropwise. The choice of MsCl is based on its high reactivity and the excellent leaving group properties of the resulting mesylate.
-
Stir the reaction at 0 °C for 2 hours. Monitor completion by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO3 solution. Separate the organic layer, wash with brine, dry over Na2SO4, and concentrate in vacuo to yield the crude mesylate, which is typically used directly in the next step.
Step 2: SN2 Nucleophilic Substitution with Sodium Thiomethoxide
-
Dissolve the crude mesylate from Step 1 in dimethylformamide (DMF, 8 vol).
-
Add sodium thiomethoxide (NaSMe, 1.5 eq.) portion-wise at room temperature. This step is the stereochemical determining step, proceeding via an SN2 mechanism to invert the stereocenter from (R) to (S).
-
Stir the mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash extensively with brine to remove DMF, dry over Na2SO4, and concentrate to give crude (S)-N-Boc-3-(methylthio)pyrrolidine.
Step 3: Oxidation to the Sulfone
-
Dissolve the crude sulfide from Step 2 in DCM (10 vol) and cool to 0 °C.
-
Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 2.2 eq.) portion-wise. The use of a slight excess of m-CPBA ensures the complete oxidation of the electron-rich sulfide first to the sulfoxide and then to the desired sulfone.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench with aqueous sodium thiosulfate solution to destroy excess peroxide.
-
Wash the organic layer with saturated aqueous NaHCO3, then brine. Dry over Na2SO4 and concentrate. The crude product can be purified by column chromatography (Hexanes/Ethyl Acetate).
Step 4: Boc Deprotection and Hydrochloride Salt Formation
-
Dissolve the purified sulfone from Step 3 in 1,4-dioxane (5 vol).
-
Add a 4M solution of HCl in 1,4-dioxane (5.0 eq.) and stir at room temperature for 3 hours. The acidic conditions cleave the acid-labile Boc group.
-
The product hydrochloride salt will typically precipitate from the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white solid.
Characterization
The final product should be characterized to confirm its identity and purity.
-
1H NMR: Expected signals will correspond to the pyrrolidine ring protons, the methyl group of the sulfone, and the N-H protons. The spectrum can be compared with literature data.[8]
-
Mass Spectrometry: Electrospray ionization (ESI-MS) should show the molecular ion peak for the free base [M+H]+.
-
Chiral HPLC/SFC: To confirm enantiomeric purity, the product should be analyzed on a suitable chiral column against a racemic standard.
Alternative Strategy: Chiral Resolution
For large-scale industrial processes, a resolution strategy can be more cost-effective if the racemic synthesis is efficient. The core logic involves separating diastereomeric salts based on their differential solubility.
Caption: Logical workflow for diastereomeric salt resolution.
Protocol: Classical Diastereomeric Salt Resolution
-
Salt Formation: Dissolve racemic 3-(methylsulfonyl)pyrrolidine (1.0 eq.) in a suitable solvent like ethanol. Add a solution of a chiral acid, such as L-dibenzoyltartaric acid (L-DBTA) (0.5-1.0 eq.), in the same solvent.[5]
-
Crystallization: Heat the mixture to get a clear solution, then cool slowly to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by filtration and wash with cold solvent.
-
Liberation: Treat the isolated salt with a base (e.g., NaOH) to liberate the free (S)-amine, which can then be extracted.
-
Salt Formation: Convert the enantiomerically enriched free base to the hydrochloride salt using HCl.
The efficiency of this process is highly dependent on the choice of solvent and resolving agent, often requiring significant screening and optimization.[5]
Conclusion
For laboratory-scale synthesis and process development where stereochemical purity and predictability are paramount, Route 1 (Chiral Pool Synthesis from (R)-3-Hydroxypyrrolidine) is highly recommended. It offers a robust and reliable pathway with excellent control over the final product's chirality. For industrial-scale manufacturing, Route 3 (Chiral Resolution) may present a more economical alternative, provided the resolution process is thoroughly optimized to maximize yield and purity. The choice between these strategies is ultimately a function of scale, cost constraints, and available resources.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Strategy for the Enantioselective Preparation of Polyhydroxy Pyrrolidines: Synthesis of DAB-1 and (-)-Anisomycin [acswebcontent.acs.org]
- 7. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]
- 8. This compound(1407997-84-5) 1H NMR [m.chemicalbook.com]
Safety Operating Guide
Navigating the Disposal of (S)-3-(Methylsulfonyl)pyrrolidine Hydrochloride: A Guide for the Modern Laboratory
Understanding the Hazard Profile: A Structural Approach
The disposal procedure for any chemical is fundamentally dictated by its inherent hazards. In the absence of a dedicated SDS for (S)-3-(Methylsulfonyl)pyrrolidine hydrochloride, we must infer its potential risks from its structural components:
-
The Pyrrolidine Ring: Pyrrolidine and its simple derivatives are well-characterized. The parent compound, pyrrolidine, is classified as a flammable liquid and vapor, is harmful if swallowed or inhaled, and causes severe skin burns and eye damage. It is also recognized as being harmful to aquatic life. The cyclic amine structure imparts a basic character.
-
The Methylsulfonyl Group: This functional group (-SO₂CH₃) is generally considered stable. However, under conditions of combustion, organosulfur compounds can decompose to produce toxic oxides of sulfur (SOx), which are significant air pollutants.
-
Hydrochloride Salt: The hydrochloride form indicates that this compound is a salt, likely a solid at room temperature, and is expected to be water-soluble. The acidic nature of the hydrochloride salt may influence its corrosive properties.
Based on this analysis, it is prudent to treat this compound as a hazardous substance with potential for corrosivity, toxicity, and environmental harm. All waste containing this compound must be managed as hazardous waste.
Core Principles of Disposal: A Step-by-Step Protocol
The disposal of this compound should never involve drain or regular trash disposal.[1] All materials contaminated with this compound must be collected and disposed of through a licensed hazardous waste management service. The following step-by-step protocol outlines the essential procedures for its safe handling and disposal.
Table 1: Key Disposal Parameters for this compound
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste | Assumed toxicity, corrosivity, and environmental hazard based on structural analogs. |
| Container Type | High-density polyethylene (HDPE) or other compatible plastic container. | To prevent reaction with the container material. Metal containers should be avoided due to potential corrosion from the hydrochloride salt. |
| Labeling | Clearly labeled as "Hazardous Waste" with the full chemical name: "this compound". | To ensure proper identification and handling by all personnel and waste management services. |
| Segregation | Store separately from incompatible materials, particularly strong oxidizing agents and strong bases. | The amine functionality of the pyrrolidine ring can react with oxidizers, and the hydrochloride salt will react with bases. |
| Storage | In a designated, well-ventilated Satellite Accumulation Area (SAA). | To prevent the buildup of any potential vapors and to ensure proper secondary containment in case of a spill. |
| Disposal Method | Incineration at a licensed hazardous waste facility. | To ensure the complete destruction of the organic molecule and to manage the toxic byproducts of combustion. |
Experimental Protocol: Collection and Segregation of Waste
-
Container Selection: Obtain a new, or thoroughly cleaned, HDPE or other chemically compatible waste container with a secure, screw-top lid. Ensure the container is appropriate for the volume of waste to be generated.
-
Labeling: Affix a "Hazardous Waste" label to the container before adding any waste. Using a permanent marker, write the full chemical name, "this compound," and the date accumulation begins.
-
Waste Collection:
-
Solid Waste: Unused or expired solid this compound should be placed directly into the labeled waste container.
-
Contaminated Labware: Disposable items such as gloves, weighing papers, and pipette tips that have come into contact with the compound should be collected in the same hazardous waste container.
-
Solutions: Aqueous or organic solutions containing this compound should be collected in a designated liquid waste container, segregated by solvent type (e.g., halogenated vs. non-halogenated). Do not mix aqueous and organic waste streams.
-
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.[1]
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) that is away from general laboratory traffic and incompatible chemicals. The SAA should have secondary containment to capture any potential leaks.
Visualizing the Disposal Workflow
To further clarify the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.
Caption: Disposal workflow for this compound.
Spill Management: Immediate Actions
In the event of a spill, the primary concern is to ensure the safety of all laboratory personnel and to prevent the spread of contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Assess the Spill: From a safe distance, assess the extent of the spill. For small spills that you are trained and equipped to handle, proceed with cleanup. For large or unmanageable spills, contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Don Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and nitrile gloves. For larger spills, respiratory protection may be necessary.
-
Containment and Cleanup:
-
For solid spills, carefully sweep the material into a dustpan and place it in the designated hazardous waste container. Avoid creating dust.
-
For liquid spills, use an inert absorbent material, such as vermiculite or sand, to absorb the spill. Place the contaminated absorbent material into the hazardous waste container.
-
-
Decontamination: Clean the spill area with a suitable solvent (e.g., water followed by a detergent solution), and collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department, even if it is a minor incident.
Conclusion: A Commitment to Safety and Compliance
The responsible disposal of this compound is a non-negotiable aspect of sound scientific practice. By treating this compound as hazardous waste, adhering to the principles of proper containment, labeling, and segregation, and partnering with certified waste management professionals, researchers can ensure the safety of their colleagues and the protection of the environment. This commitment to the entire lifecycle of a chemical is the hallmark of a trustworthy and authoritative laboratory.
References
Navigating the Safe Handling of (S)-3-(Methylsulfonyl)pyrrolidine Hydrochloride: A Practical Guide
For the modern researcher, scientist, and drug development professional, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. (S)-3-(Methylsulfonyl)pyrrolidine hydrochloride, a key building block in many synthetic pathways, requires a nuanced understanding to ensure its safe and effective use. This guide moves beyond a simple checklist, offering a deep dive into the essential personal protective equipment (PPE), operational protocols, and disposal plans necessary for handling this compound with the confidence that comes from both knowledge and preparedness.
Hazard Profile: Understanding the "Why" Behind the "What"
This compound is classified as a substance that can cause significant irritation.[1] Specifically, it is known to cause skin irritation , serious eye irritation , and may lead to respiratory irritation .[1] The hydrochloride salt form suggests it is acidic and, as is common with many amine salts, it is also hygroscopic , meaning it readily absorbs moisture from the air.[1] This property can affect the compound's physical state and reactivity, making proper handling crucial to maintain its integrity and prevent unintended exposures.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. The following recommendations are based on a thorough risk assessment of the known hazards associated with this compound.
Eye and Face Protection: Shielding Against Irritation
Given the risk of serious eye irritation, robust eye protection is mandatory.
-
Safety Glasses with Side Shields: For handling small quantities in a well-ventilated area, safety glasses conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are the minimum requirement.
-
Chemical Splash Goggles: When working with larger quantities, or if there is a risk of splashing, chemical splash goggles should be worn. These provide a more complete seal around the eyes.
-
Face Shield: In situations with a significant splash risk, a face shield should be used in conjunction with safety glasses or goggles to protect the entire face.
Hand Protection: Choosing the Right Glove Material
"Protective gloves" is a broad term; the choice of material is critical for effective chemical resistance. For this compound, the following should be considered:
-
Nitrile Gloves: These are a good general-purpose choice for incidental contact and protection against aqueous solutions and weak acids.[2][3] They offer good puncture resistance and dexterity. However, for prolonged contact, a more robust option is recommended.
-
Butyl Rubber Gloves: For extended handling or in situations with a higher risk of exposure, butyl rubber gloves are an excellent choice. They provide superior resistance to a wide range of chemicals, including many acids and bases.[3][4]
Crucial Practice: Always inspect gloves for any signs of degradation or perforation before use. After handling the compound, remove gloves using the proper technique to avoid skin contact and dispose of them as contaminated waste.
Skin and Body Protection: A Barrier Against Contact
To prevent skin irritation, appropriate protective clothing is essential.
-
Laboratory Coat: A standard, long-sleeved lab coat should be worn and kept fully fastened.
-
Chemical-Resistant Apron: When handling larger quantities or if there is a significant splash potential, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
-
Full-Body Suit: In the event of a large spill or for emergency response, a chemical-resistant full-body suit may be necessary.
Respiratory Protection: Guarding Against Inhalation
Given that the compound can cause respiratory irritation and is a solid that can form dust, respiratory protection is a critical consideration, particularly when handling the substance outside of a fume hood or when dealing with larger quantities.
-
Work in a Ventilated Area: All handling of this compound should, at a minimum, be conducted in a well-ventilated area.[1]
-
Chemical Fume Hood: For all but the smallest quantities, it is strongly recommended to handle this compound within a certified chemical fume hood to minimize the risk of inhalation.
-
Air-Purifying Respirator (APR): If a fume hood is not available or if there is a risk of generating dust (e.g., during weighing or transfer), a NIOSH-approved air-purifying respirator should be used.[5][6] The minimum requirement would be a half-mask respirator equipped with a particulate filter (e.g., N95, P95, or P100) to protect against dust.[5][6][7] For added protection against potential organic or acid vapors, a combination cartridge with an organic vapor/acid gas (OV/AG) cartridge and a particulate pre-filter is recommended.[8][9]
Operational and Disposal Plans: A Step-by-Step Approach
A well-defined plan for handling and disposal is paramount to ensuring safety and regulatory compliance.
Handling and Storage Protocol
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Have all necessary PPE, spill cleanup materials, and waste containers readily accessible.
-
Hygroscopic Precautions: Due to its hygroscopic nature, minimize the compound's exposure to the atmosphere.[1] Open containers for the shortest time necessary and in a low-humidity environment if possible (e.g., a glove box or a room with a dehumidifier).
-
Weighing and Transfer: Conduct all weighing and transfer operations in a chemical fume hood or a ventilated enclosure to control dust. Use a spatula for transfers and avoid creating airborne dust.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Spill Cleanup Procedure
In the event of a spill, remain calm and follow these steps:
-
Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.
-
Assess the Spill: Determine the extent of the spill and the associated hazards.
-
Don Appropriate PPE: At a minimum, wear double nitrile gloves, chemical splash goggles, a lab coat, and respiratory protection.
-
Contain the Spill: For a solid spill, carefully cover it with an inert absorbent material such as sand, vermiculite, or a commercial spill absorbent. Avoid raising dust.
-
Collect the Waste: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., water, followed by a detergent), and collect the cleaning materials as hazardous waste.
-
Report the Incident: Report the spill to your laboratory supervisor or environmental health and safety department.
Disposal Plan: Neutralization and Waste Management
Small quantities of this compound can be neutralized before disposal. This process should be carried out in a chemical fume hood.
-
Prepare for Neutralization: Create a dilute aqueous solution of the compound (e.g., less than 5% w/v) in a suitably large beaker to allow for potential foaming.
-
Neutralize the Solution: Slowly add a weak base, such as a saturated solution of sodium bicarbonate (baking soda), to the stirred solution.[10][11][12] The reaction will produce carbon dioxide gas, so add the base slowly to control the effervescence.[11][12]
-
Monitor the pH: Periodically check the pH of the solution using pH paper or a calibrated pH meter. Continue adding the base until the pH is neutral (approximately 7.0).
-
Dispose of the Neutralized Solution: The resulting solution contains the neutralized organic sulfonyl compound and sodium chloride. For small laboratory quantities, once neutralized, this solution may be permissible for drain disposal with copious amounts of water, depending on local regulations.[13][14] Always consult and adhere to your institution's and local authorities' guidelines for aqueous waste disposal.
-
Bulk Waste: For larger quantities of the compound or contaminated materials, do not attempt to neutralize them. Package them in a clearly labeled hazardous waste container for collection and disposal by your institution's environmental health and safety department.
Quantitative Data Summary
| Parameter | Value | Source |
| Hazard Classifications | Skin Irritant, Serious Eye Irritant, Respiratory Irritant | [1] |
| Hygroscopicity | Yes | [1] |
| Recommended Gloves | Nitrile (incidental contact), Butyl Rubber (extended contact) | [2][3][4] |
| Recommended Eye Protection | Safety glasses with side shields (minimum), Chemical splash goggles | N/A |
| Recommended Respiratory Protection | Air-purifying respirator with N95/P95/P100 particulate filter (minimum) | [5][6][7] |
| Occupational Exposure Limits (OELs) | Not established | N/A |
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling of this compound.
By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific endeavors.
References
- 1. NIOSH Guide to the Selection & Use of Particulate Respirators | NIOSH | CDC [cdc.gov]
- 2. multimedia.3m.com [multimedia.3m.com]
- 3. envirosafetyproducts.com [envirosafetyproducts.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. students.umw.edu [students.umw.edu]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. 3m.com [3m.com]
- 8. northwestern.edu [northwestern.edu]
- 9. selectsafetysales.com [selectsafetysales.com]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. homework.study.com [homework.study.com]
- 12. quora.com [quora.com]
- 13. csn.edu [csn.edu]
- 14. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
